Product packaging for 17-HDHA(Cat. No.:CAS No. 90780-52-2)

17-HDHA

Cat. No.: B163553
CAS No.: 90780-52-2
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-VIIQGJSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid bearing an additional 17-hydroxy substituent. It has a role as a human xenobiotic metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoate.
RN given refers to (E,Z,Z,Z,Z,Z)-isomer;  RN for cpd without isomeric designation not avail 3/90

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B163553 17-HDHA CAS No. 90780-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYBBUBEPPYCX-VIIQGJSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904335
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-HDoHE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90780-52-2
Record name (4Z,7Z,10Z,13Z,15E,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90780-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090780522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-HDoHE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of 17-HDHA as a Specialized Pro-Resolving Mediator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. 17-hydroxydocosahexaenoic acid (17-HDHA), a key intermediate in the biosynthesis of D-series resolvins and protectins from docosahexaenoic acid (DHA), has emerged as a significant bioactive molecule in its own right. Beyond its role as a precursor, this compound exhibits potent anti-inflammatory and pro-resolving activities. It modulates the functions of key immune cells, including macrophages and neutrophils, dampens inflammatory cytokine production, and shows therapeutic potential in various preclinical models of inflammatory diseases. This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and pro-resolving functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Biosynthesis of this compound

This compound is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through two primary enzymatic pathways, leading to the formation of two distinct stereoisomers: 17S-HDHA and 17R-HDHA.

  • 17S-HDHA Pathway : The biosynthesis of the 17S isomer is initiated by the enzyme 15-lipoxygenase (15-LOX), which oxygenates DHA to form 17S-hydroperoxy-DHA (17S-HpDHA).[1][2] This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA.[2][3] This pathway is active in various cells, including eosinophils, monocytes, and macrophages.[4]

  • 17R-HDHA (Aspirin-Triggered) Pathway : The 17R isomer is a hallmark of the aspirin-triggered SPM biosynthesis pathway. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity.[1][5] Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA), which is subsequently reduced to 17R-HDHA.[1][5][6] This pathway is particularly relevant in endothelial cells and microglia where COX-2 is expressed.[5][7]

Both 17S-HDHA and 17R-HDHA serve as pathway markers and precursors for the downstream synthesis of D-series resolvins (RvDs).[4][8]

Biosynthesis of this compound Isomers cluster_S 17S-HDHA Pathway cluster_R 17R-HDHA (Aspirin-Triggered) Pathway DHA_S Docosahexaenoic Acid (DHA) LOX15 15-LOX DHA_S->LOX15 HpDHA_S 17S-HpDHA Peroxidase_S Peroxidases HpDHA_S->Peroxidase_S HDHA_S 17S-HDHA LOX15->HpDHA_S Oxygenation Peroxidase_S->HDHA_S Reduction DHA_R Docosahexaenoic Acid (DHA) COX2 Aspirin-Acetylated COX-2 DHA_R->COX2 HpDHA_R 17R-HpDHA Peroxidase_R Peroxidases HpDHA_R->Peroxidase_R HDHA_R 17R-HDHA COX2->HpDHA_R Oxygenation Peroxidase_R->HDHA_R Reduction

Caption: Enzymatic pathways for the biosynthesis of 17S-HDHA and 17R-HDHA from DHA.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two principal mechanisms: acting as a precursor to more complex SPMs and through its own direct signaling activities.

Role as a Pro-Resolving Precursor

The primary and most well-characterized role of this compound is to serve as a substrate for the biosynthesis of D-series resolvins. Enzymes such as 5-lipoxygenase (5-LOX) act on this compound to produce intermediates that are further converted into potent SPMs like Resolvin D1 (RvD1), RvD2, RvD3, and RvD4.[3][9][10][11] These downstream resolvins then bind to specific G-protein coupled receptors (GPCRs), such as GPR32 and ALX/FPR2 for RvD1, to initiate pro-resolving signaling cascades.[10]

This compound as a Precursor to D-Series Resolvins HDHA 17S-HDHA / 17R-HDHA LOX5 5-LOX HDHA->LOX5 Intermediates Epoxide Intermediates LOX5->Intermediates Lipoxygenation Resolvins Resolvin D1, D2, D3, D4, etc. Intermediates->Resolvins Hydrolase Action GPCRs GPCRs (e.g., GPR32, ALX/FPR2) Resolvins->GPCRs Binds Resolution Pro-Resolving Actions: • ↓ Neutrophil Infiltration • ↑ Macrophage Phagocytosis GPCRs->Resolution Initiates Signaling

Caption: Conversion of this compound to D-series resolvins and subsequent receptor activation.
Direct Anti-Inflammatory Signaling

Emerging evidence indicates that this compound possesses intrinsic biological activity independent of its conversion to resolvins. One key mechanism involves the attenuation of the pro-inflammatory NF-κB signaling pathway. In models of obesity-associated inflammation, treatment with this compound increased the protein levels of IκBα, the major inhibitor of NF-κB, thereby reducing the expression of NF-κB target genes like TNF-α, IL-6, and MCP-1.[9][12] Furthermore, 17S-HDHA has been shown to directly activate the nuclear receptor PPARγ, which can contribute to increased expression of the anti-inflammatory and insulin-sensitizing adipokine, adiponectin.[9]

Direct Signaling by this compound cluster_NFKB NF-κB Pathway Inhibition cluster_PPAR PPARγ Activation HDHA This compound IκBα ↑ IκBα Protein HDHA->IκBα Increases PPARg PPARγ HDHA->PPARg Directly Activates (17S-HDHA) NFKB NF-κB IκBα->NFKB Inhibits Degradation Of Nucleus_NFKB NF-κB Nuclear Translocation NFKB->Nucleus_NFKB Genes_NFKB ↓ Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) Nucleus_NFKB->Genes_NFKB Nucleus_PPAR PPARγ Nuclear Activation PPARg->Nucleus_PPAR Genes_PPAR ↑ Anti-inflammatory Gene Expression (Adiponectin, GLUT-4) Nucleus_PPAR->Genes_PPAR

Caption: Direct signaling mechanisms of this compound via NF-κB inhibition and PPARγ activation.

Pro-Resolving Functions and Quantitative Effects

This compound has demonstrated a range of pro-resolving and anti-inflammatory effects across various cellular and in vivo models.

Modulation of Macrophage Function

This compound plays a crucial role in programming macrophages towards a pro-resolving phenotype. It enhances their capacity for phagocytosis and efferocytosis (the clearance of apoptotic cells), which is a cornerstone of inflammation resolution.[13][14] It also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by reduced expression of pro-inflammatory genes like TNF-α and increased expression of anti-inflammatory markers.[13] Its metabolite, 17-oxo-DHA, also enhances macrophage efferocytosis.[14][15]

Table 1: Effects of this compound on Macrophage Function

Model System Treatment Endpoint Result Reference
Murine Macrophages (RAW 264.7) This compound (100 nM) Phagocytosis Increased phagocytic activity [13]
Murine Macrophages (RAW 264.7) This compound Gene Expression ↓ TNF-α, ↓ iNOS; ↑ IL-1 Receptor Antagonist, ↑ Scavenger Receptor A [13]

| Bone Marrow-Derived Macrophages | 17-oxo-DHA (Metabolite of this compound) | Efferocytosis | Augmented efferocytic activity |[14] |

Attenuation of Inflammation in Preclinical Models

In vivo studies have substantiated the therapeutic potential of this compound. In mouse models of inflammatory bowel disease (IBD) and obesity, systemic administration of this compound has been shown to alleviate disease severity.

Table 2: In Vivo Efficacy of this compound in Inflammatory Models

Model Treatment Regimen Key Outcomes Reference
DSS-Induced Colitis (Mice) Intraperitoneal this compound • Improved body weight loss• Reduced colon epithelial damage• Decreased macrophage infiltration [13]
High-Fat Diet-Induced Obesity (Mice) Intraperitoneal this compound (8 days) • ↓ Adipose tissue mRNA for MCP-1, TNF-α, IL-6, NF-κB• ↑ Adipose tissue mRNA for PPARγ, Adiponectin, GLUT-4• Improved glucose tolerance [9][12]

| Adjuvant-Induced Arthritis (Rats) | Intraperitoneal 17(R)-HDHA | • Anti-hyperalgesic effects• ↓ TNF-α and IL-1β in paw tissue |[6] |

Analgesic Properties

This compound has been implicated in pain resolution. Studies in humans have found that circulating levels of this compound, but not its downstream resolvins, are associated with higher heat pain thresholds and lower pain scores in patients with osteoarthritis.[16][17] This suggests a direct role in modulating nociceptive pathways, independent of DHA levels.[16][17]

Table 3: Association of this compound with Pain Sensitivity in Humans

Cohort Analysis Finding p-value Reference
Healthy Volunteers (n=250) Association with Heat Pain Thresholds Positive association (higher this compound, higher pain threshold) <0.0046 [17]

| Osteoarthritis Patients (n=62) | Association with WOMAC Pain Score | Negative association (higher this compound, lower pain score) | <0.005 |[16][17] |

Role in Adaptive Immunity

Beyond innate immunity, this compound has been shown to enhance the adaptive immune response, a novel function for an SPM. In preclinical vaccination models, this compound acted as an adjuvant, increasing antigen-specific antibody titers.[18][19] It was found to increase the number of antibody-secreting plasma cells in the bone marrow, leading to a more protective humoral response against influenza virus infection.[18][19] This effect is partly mediated by upregulating the expression of co-stimulatory molecules CD80 and CD86 on B cells and promoting their differentiation.[18]

Table 4: Adjuvant Effects of this compound in a Murine Influenza Vaccination Model

Antigen Treatment Endpoint Result Reference
H1N1-derived HA protein HA + this compound HA-specific IgG secreting cells (Bone Marrow) ~2-fold increase vs. HA alone [18]
H1N1-derived HA protein HA + this compound Antigen-specific antibody titers Significantly increased [19]

| CpG + anti-IgM (in vitro) | Human B cells + this compound | IgM and IgG secreting cells | ~2-fold increase vs. control |[18] |

Key Experimental Protocols

Protocol: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for accurately identifying and quantifying specific lipid mediators like this compound in complex biological samples (e.g., plasma, tissue homogenates).

  • Lipid Extraction :

    • Spike the sample (e.g., 500 µL plasma) with a deuterated internal standard (e.g., this compound-d8) to correct for sample loss during extraction.

    • Add 2 volumes of cold methanol to precipitate proteins.

    • Centrifuge at 1500 x g for 10 min at 4°C.

    • Collect the supernatant and acidify to pH ~3.5 with 1M HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with 15% methanol/water and elute the lipids with methyl formate.

  • LC Separation :

    • Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase (e.g., 50:50 methanol/water).

    • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Use a gradient elution program with mobile phase A (water/acetonitrile/formic acid) and mobile phase B (acetonitrile/isopropanol).

  • MS/MS Detection :

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for this compound (e.g., m/z 343 -> 299) and the internal standard.

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with authentic this compound.

LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Add Internal Std LC Reverse-Phase LC Separation Extraction->LC Elute & Reconstitute MSMS Tandem Mass Spec (MRM Detection) LC->MSMS Ionize Quant Quantification (vs. Standard Curve) MSMS->Quant Detect Transitions

Caption: Workflow for quantifying this compound in biological samples using LC-MS/MS.
Protocol: In Vitro Macrophage Phagocytosis Assay

This assay measures the effect of this compound on the ability of macrophages to engulf particles.

  • Cell Culture :

    • Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Treatment :

    • Remove the culture medium and replace it with fresh medium containing this compound (e.g., 1-1000 nM) or vehicle control (e.g., ethanol).

    • Incubate for a specified period (e.g., 1 hour) at 37°C, 5% CO2.

  • Phagocytosis :

    • Add fluorescently-labeled zymosan particles or apoptotic cells (e.g., pHrodo Green Zymosan BioParticles) to each well.

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Quantification :

    • Wash the cells three times with cold PBS to remove non-ingested particles.

    • Use a fluorescence plate reader to measure the fluorescence intensity in each well, which is proportional to the amount of ingested material.

    • Alternatively, detach cells and analyze by flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity per cell.

Protocol: Murine Model of Dextran Sodium Sulfate (DSS) Colitis

This is a widely used model to induce acute colitis and assess the therapeutic efficacy of anti-inflammatory agents like this compound.

  • Induction of Colitis :

    • Administer DSS (e.g., 3-5% w/v) in the drinking water of mice (e.g., C57BL/6) for 5-7 consecutive days.

    • Monitor mice daily for body weight loss, stool consistency, and presence of blood (Disease Activity Index, DAI).

  • Treatment :

    • Administer this compound or vehicle control via intraperitoneal (i.p.) or oral gavage daily, starting from day 0 or day 2 of DSS administration. A typical i.p. dose might be 10-100 ng/mouse.

  • Endpoint Analysis :

    • At the end of the study (e.g., day 8), euthanize the mice.

    • Measure colon length (colitis is associated with colon shortening).

    • Collect colon tissue for histological analysis (to score epithelial damage and inflammatory cell infiltration) and for measuring gene/protein expression of inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.

Conclusion and Future Directions

This compound is a pivotal specialized pro-resolving mediator that functions both as a critical precursor to D-series resolvins and as a bioactive lipid with its own distinct anti-inflammatory and resolution-promoting properties. Its ability to modulate macrophage and B cell function, inhibit NF-κB signaling, and provide therapeutic benefit in preclinical models of colitis, obesity, and pain highlights its potential as a pharmacological agent. The discovery of its adjuvant properties opens a new avenue for vaccine development.

For drug development professionals, this compound and its stable analogs represent a promising therapeutic strategy focused on promoting the natural resolution of inflammation rather than simply suppressing its symptoms. Future research should focus on identifying a specific, high-affinity receptor for this compound, further elucidating its direct signaling pathways, and conducting clinical trials to validate its efficacy and safety in human inflammatory diseases.

References

17-HDHA: A Core Mechanism in Inflammation Resolution - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxydocosahexaenoic acid (17-HDHA) is a pivotal endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that primarily suppress the initiation of inflammation, this compound and other SPMs are actively involved in terminating the inflammatory response and promoting tissue repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its biosynthesis, signaling pathways, and effects on key immune cells. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this pro-resolving mediator.

Biosynthesis of this compound

This compound is biosynthesized from DHA through enzymatic oxygenation. The primary enzymes involved are 15-lipoxygenase (15-LOX) and aspirin-acetylated cyclooxygenase-2 (COX-2), which catalyze the conversion of DHA to 17-hydroperoxydocosahexaenoic acid (17-HpDHA). This intermediate is then rapidly reduced to this compound by peroxidases. The stereochemistry of the hydroxyl group at the 17th position depends on the catalyzing enzyme, with 15-LOX predominantly producing 17S-HDHA, while aspirin-acetylated COX-2 generates 17R-HDHA.

This compound Biosynthesis DHA Docosahexaenoic Acid (DHA) 17_HpDHA 17-HpDHA DHA->17_HpDHA 15-LOX or aspirin-acetylated COX-2 17_HDHA This compound 17_HpDHA->17_HDHA Peroxidases This compound Downstream Pathways 17_HDHA This compound Resolvins D-series Resolvins (RvD1-RvD6) 17_HDHA->Resolvins 5-LOX pathway Protectins Protectins/Neuroprotectins (PD1/NPD1) 17_HDHA->Protectins Epoxidation pathway NF-kB Inhibition by this compound 17_HDHA This compound IκBα IκBα 17_HDHA->IκBα increases NF_kB NF-κB IκBα->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates PPARg Activation by this compound 17_HDHA This compound PPARγ PPARγ 17_HDHA->PPARγ activates Nucleus Nucleus PPARγ->Nucleus translocation Anti_inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory activates

The Biological Functions of 17-Hydroxydocosahexaenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxydocosahexaenoic acid (17-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key member of the specialized pro-resolving mediators (SPMs) family, this compound plays a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of this compound, its biosynthetic pathways, and its multifaceted roles in modulating immune responses, metabolic regulation, and tissue repair. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development centered on this potent pro-resolving molecule.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active, highly coordinated process orchestrated by a class of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs). This compound is a prominent SPM biosynthesized from DHA and serves as a precursor to the D-series resolvins and protectins.[1][2] Its presence is a hallmark of the activation of pro-resolving pathways.[2] This guide will explore the synthesis and diverse biological activities of this compound, highlighting its therapeutic potential.

Biosynthesis of this compound

The production of this compound from DHA is primarily catalyzed by two key enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2).

  • 15-Lipoxygenase (15-LOX) Pathway: The predominant pathway for the synthesis of 17S-HDHA involves the action of 15-LOX on DHA.[3] This enzyme introduces a hydroperoxy group at the 17th carbon of DHA, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), which is then rapidly reduced to 17S-HDHA.[3]

  • Aspirin-Triggered COX-2 Pathway: Aspirin, through its acetylation of COX-2, alters the enzyme's activity, leading to the synthesis of 17R-HDHA.[3][4][5] This aspirin-triggered epimer is a precursor to the aspirin-triggered D-series resolvins (AT-RvDs).[4]

Various cells, including leukocytes, endothelial cells, and glial cells, are capable of producing this compound.[2][6]

17-HDHA_Biosynthesis DHA Docosahexaenoic Acid (DHA) Aspirin_COX2 Aspirin-acetylated COX-2 DHA->Aspirin_COX2 LOX15 15-Lipoxygenase (15-LOX) DHA->LOX15 HpDHA_S 17S-HpDHA Peroxidase Peroxidase HpDHA_S->Peroxidase HDHA_S 17S-HDHA Resolvins_S D-Series Resolvins (e.g., RvD1, RvD2) HDHA_S->Resolvins_S Further Conversion (via 5-LOX) COX2 Cyclooxygenase-2 (COX-2) HpDHA_R 17R-HpDHA Aspirin_COX2->HpDHA_R Oxygenation HpDHA_R->Peroxidase HDHA_R 17R-HDHA Resolvins_R Aspirin-Triggered D-Series Resolvins HDHA_R->Resolvins_R Further Conversion (via 5-LOX) LOX15->HpDHA_S Oxygenation Peroxidase->HDHA_S Reduction Peroxidase->HDHA_R Reduction

Biosynthesis of 17S-HDHA and 17R-HDHA from DHA.

Core Biological Functions and Mechanisms of Action

This compound exhibits a range of biological activities that collectively contribute to the resolution of inflammation and maintenance of tissue homeostasis.

Anti-inflammatory and Pro-resolving Effects

This compound actively participates in dampening inflammatory responses. In models of obesity-associated inflammation, treatment with this compound reduced the expression of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-6 in adipose tissue.[1] This anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway, as evidenced by an increase in the protein levels of its inhibitor, IκBα.[1] In experimental colitis, this compound has been shown to alleviate disease severity by improving body weight, reducing colon epithelial damage, and decreasing macrophage infiltration.[7]

Modulation of the Adaptive Immune Response

A novel function of this compound is its ability to enhance the adaptive immune response, particularly B cell function.[8][9] It promotes the differentiation of B cells into antibody-secreting plasma cells, leading to increased production of IgM and IgG.[8][9] This effect is dose-dependent, with concentrations of 10 nM and 100 nM showing significant activity.[8] This suggests a potential role for this compound as a vaccine adjuvant, enhancing humoral immunity against pathogens like the influenza virus.[8]

Role in Metabolic Regulation

In the context of obesity, the local production of this compound is often impaired, contributing to chronic low-grade inflammation in adipose tissue.[1] Administration of this compound to obese mice not only reduced adipose tissue inflammation but also improved glucose tolerance and insulin sensitivity.[1] Furthermore, it increased the expression of genes involved in metabolic control, including PPARγ, PPARα, and GLUT-4.[1]

Wound Healing and Tissue Repair

This compound and its downstream metabolites are involved in the resolution phase of wound healing. Studies have shown that topical administration of oils rich in pro-resolving mediators, including this compound, can accelerate wound healing in diabetic models.[10] This is associated with enhanced angiogenesis and a shift in macrophage polarization towards a pro-resolving M2 phenotype.[7][10]

Neuroprotection

This compound is a precursor to neuroprotectin D1 (NPD1), a potent neuroprotective molecule.[11] In models of ischemic stroke, the levels of this compound and NPD1 increase, and administration of DHA, the precursor to this compound, promotes neurogenesis and protects the blood-brain barrier.[12] 17(S)-HDHA has also been shown to inhibit TNF-α-induced IL-1β expression in human glial cells, suggesting a direct anti-inflammatory role in the central nervous system.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: Effects of this compound on B Cell Function

ParameterCell TypeConcentrationEffectReference
IgM ProductionHuman B Cells100 nMSignificant increase[8]
IgG ProductionHuman B Cells100 nMSignificant increase[8]
Antibody-Secreting CellsHuman B Cells10-100 nMDose-dependent increase[8]
CD138+ B Cells (in vivo)Mouse Bone Marrow-Two-fold increase[1]

Table 2: Anti-inflammatory Effects of this compound

ParameterModel SystemTreatmentEffectReference
MCP-1 mRNAObese Mouse Adipose TissueThis compoundSignificant reduction[1]
TNF-α mRNAObese Mouse Adipose TissueThis compoundSignificant reduction[1]
IL-6 mRNAObese Mouse Adipose TissueThis compoundSignificant reduction[1]
NF-κB mRNAObese Mouse Adipose TissueThis compoundSignificant reduction[1]
IκBα ProteinObese Mouse Adipose TissueThis compoundIncreased levels[1]
IL-1β ExpressionHuman Glial Cells~0.5 nM (IC50)Inhibition of TNF-α-induced expression[13]

Table 3: Effects of this compound on Macrophage Function

ParameterCell TypeConcentrationEffectReference
PhagocytosisRAW 264.7 MacrophagesNot specifiedIncreased phagocytosis[7]
M2 PolarizationRAW 264.7 MacrophagesNot specifiedPromoted M2 phenotype[7]
TNF-α Gene ExpressionRAW 264.7 MacrophagesNot specifiedDecreased expression[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for the analysis of specialized pro-resolving mediators.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Deuterated internal standard (e.g., this compound-d8)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Acetic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Extraction:

    • To 500 µL of plasma or tissue homogenate, add the deuterated internal standard.

    • Precipitate proteins by adding 2 volumes of cold methanol.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute with water to a final methanol concentration of <10%.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and then with a low percentage of methanol in water (e.g., 15%).

    • Elute the lipids with methanol or methyl formate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50 µL).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.

      • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over approximately 20-30 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 343.2 -> specific fragment ions) and its deuterated internal standard.

      • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC Liquid Chromatography (C18 column) Evaporate->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant NF-kB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK NFkB_IkBa NF-κB-IκBα Complex IKK->NFkB_IkBa Phosphorylation of IκBα IkBa IκBα pIkBa p-IκBα Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkBa->pIkBa NFkB_IkBa->NFkB DNA DNA NFkB_nuc->DNA Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK HDHA This compound HDHA->IKK Inhibition

References

17-HDHA Signaling in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxydocosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key intermediate in the biosynthesis of D-series resolvins and protectins, this compound plays a pivotal role in the resolution of inflammation and the modulation of immune responses. This technical guide provides an in-depth overview of the current understanding of this compound signaling in immune cells, including its effects on B cells, macrophages, and neutrophils. It details the biosynthetic pathways, putative receptor interactions, and downstream signaling events. Furthermore, this guide summarizes key quantitative data and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in immunology and drug development.

Introduction

Inflammation is a critical host defense mechanism, however, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators, termed specialized pro-resolving mediators (SPMs). This compound is a prominent member of the SPM family, serving as a precursor to the D-series resolvins (RvDs) and protectins[1][2][3]. Produced during the resolution phase of inflammation, this compound exhibits potent immunomodulatory functions, including the enhancement of humoral immunity and the promotion of anti-inflammatory and pro-resolving phenotypes in innate immune cells[1][2][4][5]. Understanding the intricate signaling pathways of this compound in immune cells is crucial for the development of novel therapeutic strategies for a range of inflammatory disorders.

Biosynthesis of this compound

This compound is biosynthesized from DHA through the action of lipoxygenase (LOX) enzymes. There are two main stereoisomers, 17S-HDHA and 17R-HDHA, which are produced via distinct enzymatic pathways.

  • 17S-HDHA: The 17S enantiomer is primarily generated by the action of 15-lipoxygenase (15-LOX) on DHA.

  • 17R-HDHA: The 17R enantiomer is produced through the activity of aspirin-acetylated cyclooxygenase-2 (COX-2).

Following its synthesis, this compound can be further metabolized by 5-lipoxygenase (5-LOX) to generate the D-series resolvins.

G DHA Docosahexaenoic Acid (DHA) 15_LOX 15-Lipoxygenase (15-LOX) DHA->15_LOX Aspirin_COX2 Aspirin-acetylated COX-2 DHA->Aspirin_COX2 17S_HDHA 17S-HDHA 15_LOX->17S_HDHA 17R_HDHA 17R-HDHA Aspirin_COX2->17R_HDHA 5_LOX 5-Lipoxygenase (5-LOX) 17S_HDHA->5_LOX 17R_HDHA->5_LOX D_Resolvins D-Series Resolvins (e.g., RvD1, RvD2) 5_LOX->D_Resolvins

Biosynthesis of this compound and D-Series Resolvins.

This compound Signaling in Immune Cells

While a specific, high-affinity receptor for this compound has not yet been definitively identified, its biological effects are well-documented. It is hypothesized that this compound may act through the same G protein-coupled receptors (GPCRs) as its downstream metabolites, the D-series resolvins, namely ALX/FPR2 and GPR32 [6][7].

B Lymphocytes

This compound has been shown to significantly enhance the humoral immune response by promoting B cell differentiation and antibody production.[1][2][5]

  • Enhanced Antibody Production: this compound treatment of activated human B cells leads to a dose-dependent increase in the secretion of IgM and IgG.[1][2]

  • B Cell Differentiation: This increase in antibody production is attributed to the enhanced differentiation of B cells into CD27+CD38+ antibody-secreting cells.[1][2] This process is associated with the upregulation of key transcription factors involved in plasma cell differentiation, such as BLIMP-1 and Xbp-1, and the downregulation of Pax-5.[1]

  • Modulation of Cytokine Production: Interestingly, this compound has been observed to decrease the production of both the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10 by activated B cells, while not affecting TNF-α levels.[1]

G cluster_B_cell B Cell 17_HDHA This compound Receptor Putative Receptor (e.g., GPR32, ALX/FPR2) 17_HDHA->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Transcription_Factors ↑ BLIMP-1, Xbp-1 ↓ Pax-5 Signaling->Transcription_Factors Cytokine_Modulation ↓ IL-6, IL-10 Production Signaling->Cytokine_Modulation Differentiation Differentiation to Antibody-Secreting Cell (CD27+CD38+) Transcription_Factors->Differentiation Antibody_Production ↑ IgM and IgG Production Differentiation->Antibody_Production

This compound signaling pathway in B lymphocytes.
Macrophages

This compound promotes a pro-resolving phenotype in macrophages, which is critical for the clearance of apoptotic cells and the dampening of inflammation.

  • Enhanced Phagocytosis: this compound treatment of macrophages has been shown to increase their phagocytic capacity for apoptotic cells and pathogens.[4]

  • M2 Polarization: It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of scavenger receptors and the production of anti-inflammatory cytokines.

  • Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages, likely through the inhibition of the NF-κB signaling pathway.[4]

G cluster_Macrophage Macrophage 17_HDHA This compound Receptor Putative Receptor (e.g., GPR32, ALX/FPR2) 17_HDHA->Receptor Signaling Intracellular Signaling (e.g., ↓ NF-κB) Receptor->Signaling Phagocytosis ↑ Phagocytosis Signaling->Phagocytosis M2_Polarization M2 Polarization (Anti-inflammatory) Signaling->M2_Polarization Cytokine_Inhibition ↓ TNF-α, IL-6 Production Signaling->Cytokine_Inhibition

This compound signaling pathway in macrophages.
Neutrophils

This compound plays a role in limiting neutrophil infiltration at sites of inflammation, a key step in the resolution process.

  • Inhibition of Chemotaxis: this compound can inhibit neutrophil chemotaxis towards pro-inflammatory stimuli.

  • Calcium Flux Modulation: The inhibitory effect on chemotaxis is likely mediated by the modulation of intracellular calcium signaling, a critical component of neutrophil migration.

G cluster_Neutrophil Neutrophil 17_HDHA This compound Receptor Putative Receptor (e.g., ALX/FPR2) 17_HDHA->Receptor Signaling Intracellular Signaling (e.g., ↓ Calcium Flux) Receptor->Signaling Chemotaxis ↓ Chemotaxis Signaling->Chemotaxis

This compound signaling pathway in neutrophils.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on immune cells. Further research is required to establish comprehensive dose-response relationships and determine EC50 and IC50 values for various functional outcomes.

Immune Cell TypeParameterEffectConcentrationReference
Human B CellsIgM ProductionIncrease10 nM, 100 nM[5]
Human B CellsIgG ProductionIncrease10 nM, 100 nM[5]
Human B CellsIL-6 ProductionDecrease100 nM[3]
Human B CellsIL-10 ProductionDecrease100 nM[3]
Murine Macrophages (RAW 264.7)PhagocytosisIncreaseNot specified[4]

Experimental Protocols

B Cell Differentiation and Antibody Production Assay

This protocol is adapted from methodologies used to assess the impact of this compound on human B cell function.[1][2]

Objective: To determine the effect of this compound on the differentiation of B cells into antibody-secreting cells and the subsequent production of IgM and IgG.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD19+ B Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • This compound (stock solution in ethanol)

  • CpG oligodeoxynucleotide (ODN) 2006

  • Anti-human IgM antibody

  • Human IgM and IgG ELISA kits

  • Flow cytometer

  • Antibodies for flow cytometry: anti-CD19, anti-CD27, anti-CD38

Procedure:

  • Isolate CD19+ B cells from human PBMCs using a magnetic-activated cell sorting (MACS) B cell isolation kit according to the manufacturer's instructions.

  • Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of the B cell suspension into each well of a 24-well plate.

  • Treat the cells with this compound at final concentrations of 10 nM and 100 nM, or with a vehicle control (ethanol).

  • Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

  • Stimulate the B cells with CpG ODN 2006 (1 µg/mL) and anti-human IgM (10 µg/mL).

  • Culture the cells for 6 days, collecting supernatants on day 3 and day 6 for antibody measurement.

  • On day 6, harvest the cells for flow cytometric analysis.

  • Antibody Quantification: Measure the concentrations of IgM and IgG in the collected supernatants using commercial ELISA kits according to the manufacturer's protocols.

  • Flow Cytometry: Stain the harvested cells with fluorescently labeled antibodies against CD19, CD27, and CD38. Analyze the cells using a flow cytometer to determine the percentage of CD19+CD27+CD38+ antibody-secreting cells.

G start Isolate CD19+ B Cells plate Plate B Cells (1x10^6 cells/well) start->plate treat Treat with this compound (10 nM, 100 nM) or Vehicle plate->treat stimulate Stimulate with CpG ODN and anti-IgM treat->stimulate culture Culture for 6 Days stimulate->culture collect_supernatant Collect Supernatants (Days 3 & 6) culture->collect_supernatant harvest_cells Harvest Cells (Day 6) culture->harvest_cells elisa Measure IgM and IgG by ELISA collect_supernatant->elisa flow_cytometry Analyze CD27+CD38+ by Flow Cytometry harvest_cells->flow_cytometry

Workflow for B cell differentiation and antibody production assay.
Macrophage Phagocytosis Assay

This protocol provides a general framework for assessing the effect of this compound on macrophage phagocytosis.

Objective: To quantify the phagocytic activity of macrophages treated with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • DMEM or RPMI-1640 medium with 10% FBS and antibiotics

  • This compound

  • Fluorescently labeled particles (e.g., zymosan, apoptotic cells, or fluorescent beads)

  • Phagocytosis buffer (e.g., PBS with 1% BSA)

  • Trypan blue solution

  • Fluorometer or flow cytometer

Procedure:

  • Culture macrophages in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the macrophages with various concentrations of this compound or vehicle for 1-2 hours.

  • Prepare a suspension of fluorescently labeled particles in phagocytosis buffer.

  • Remove the culture medium from the macrophages and add the particle suspension.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-ingested particles.

  • Add trypan blue solution to quench the fluorescence of any remaining extracellular particles.

  • Lyse the cells with a lysis buffer.

  • Measure the fluorescence of the cell lysate using a fluorometer to quantify the amount of ingested particles. Alternatively, detach the cells and analyze the percentage of fluorescent cells by flow cytometry.

G start Culture Macrophages treat Pre-treat with this compound or Vehicle start->treat add_particles Add Fluorescently Labeled Particles treat->add_particles incubate Incubate for Phagocytosis add_particles->incubate wash Wash to Remove Non-ingested Particles incubate->wash quench Quench Extracellular Fluorescence wash->quench analyze Quantify Phagocytosis (Fluorometry or Flow Cytometry) quench->analyze

References

The Discovery and Characterization of 17-HDHA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-hydroxydocosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Initially identified as a key intermediate in the biosynthesis of D-series resolvins and protectins, this compound has emerged as a bioactive lipid mediator with potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of this compound. It includes detailed experimental protocols for its study, a compilation of quantitative data from key research findings, and visualizations of its known signaling pathways, offering a valuable resource for researchers in inflammation, immunology, and drug development.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the paradigm shift in understanding the resolution of inflammation as an active biochemical process rather than a passive decay of pro-inflammatory signals. Pioneering work by Serhan and colleagues in the early 2000s identified novel families of lipid mediators derived from omega-3 fatty acids that actively promote the resolution of inflammation.

In studies investigating the effect of aspirin on inflammatory exudates in the presence of DHA, a novel series of 17R-hydroxy containing docosanoids was identified, with 17R-HDHA being a prominent member.[1] Concurrently, in the absence of aspirin, the 17S-stereoisomer of HDHA was found to be endogenously produced via lipoxygenase (LOX) pathways and serves as a precursor to the 17S D-series resolvins.[1] The complete stereochemistry of these molecules was established through total organic synthesis, confirming their structures and potent biological activities.[1][2][3][4]

Biosynthesis of this compound

This compound is synthesized from its precursor, docosahexaenoic acid (DHA), through two primary enzymatic pathways, leading to the formation of its two main stereoisomers: 17S-HDHA and 17R-HDHA.

  • 15-Lipoxygenase (15-LOX) Pathway (leading to 17S-HDHA): In this pathway, 15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA. This is a key pathway for the endogenous production of D-series resolvins and protectins.

  • Aspirin-Acetylated Cyclooxygenase-2 (COX-2) Pathway (leading to 17R-HDHA): Aspirin's anti-inflammatory effects are, in part, mediated by its ability to irreversibly acetylate COX-2. This acetylation switches the enzyme's catalytic activity from producing pro-inflammatory prostaglandins to generating 17R-HpDHA from DHA. This intermediate is subsequently reduced to 17R-HDHA, the precursor to the aspirin-triggered lipoxins and 17R-series resolvins.[1]

G DHA Docosahexaenoic Acid (DHA) LOX15 15-Lipoxygenase DHA->LOX15 COX2 Aspirin-Acetylated COX-2 DHA->COX2 HpDHA_S 17S-HpDHA LOX15->HpDHA_S HpDHA_R 17R-HpDHA COX2->HpDHA_R Peroxidases Peroxidases HpDHA_S->Peroxidases HpDHA_R->Peroxidases HDHA_S 17S-HDHA Peroxidases->HDHA_S Reduction HDHA_R 17R-HDHA Peroxidases->HDHA_R Reduction Resolvins_S 17S D-Series Resolvins & Protectins HDHA_S->Resolvins_S Resolvins_R 17R D-Series Resolvins (Aspirin-Triggered) HDHA_R->Resolvins_R

Figure 1: Biosynthetic pathways of 17S-HDHA and 17R-HDHA from DHA.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-resolving and anti-inflammatory effects through multiple signaling pathways. The primary mechanisms identified to date involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

PPARγ Activation

This compound has been shown to be an agonist for PPARγ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of anti-inflammatory genes and the repression of pro-inflammatory gene expression.

G HDHA This compound PPARG PPARγ HDHA->PPARG Binds & Activates Complex PPARγ-RXR Heterodimer PPARG->Complex RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to AntiInflam Anti-inflammatory Gene Transcription PPRE->AntiInflam Promotes

Figure 2: this compound-mediated activation of the PPARγ signaling pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators. The precise mechanism of inhibition is under investigation but may involve the PPARγ-dependent upregulation of IκBα or direct effects on the phosphorylation of NF-κB subunits.

G ProInflam Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex ProInflam->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Degradation releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation ProInflamGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->ProInflamGenes Induces HDHA This compound HDHA->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound on Cytokine Production

Cell TypeStimulusThis compound ConcentrationEffect on CytokineMagnitude of EffectReference
Murine Macrophages (RAW 264.7)LPS10 µM↓ TNF-α~50% reduction[5]
Murine Macrophages (RAW 264.7)LPS10 µM↓ IL-6~40% reduction[5]
Human Monocytes-100 nM↑ IL-10~2-fold increase[6]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelConditionThis compound DoseOutcome MeasureResultReference
RatCarrageenan-induced Paw Edema100 ng/pawPaw VolumeSignificant reduction[7]
RatAdjuvant-induced Arthritis300 ng/i.p.Mechanical HyperalgesiaSignificant inhibition for up to 6 hours[7]
MouseMurine Air Pouch1 µ g/pouch Neutrophil InfiltrationSignificant reduction[8]

Table 3: Levels of this compound in Human Samples

Sample TypeConditionThis compound Concentration (mean ± SD)Reference
PlasmaHealthy Volunteers162.32 ± 277.47 pmol/mL[5][9][10]
Synovial FluidOsteoarthritis PatientsDetectable levels[11]

Detailed Experimental Protocols

Lipid Mediator Extraction and Quantification by LC-MS/MS

This protocol is adapted for the analysis of this compound from biological samples.

G start Biological Sample (Plasma, Cell Supernatant) step1 Add Internal Standard (e.g., d8-17-HDHA) start->step1 step2 Protein Precipitation (e.g., with cold methanol) step1->step2 step3 Solid Phase Extraction (SPE) (C18 column) step2->step3 step4 Elution (e.g., with methyl formate) step3->step4 step5 Evaporation & Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantification step6->end

Figure 4: Workflow for the extraction and analysis of this compound.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Deuterated internal standard (e.g., 17(S)-HDHA-d8)

  • Methanol (LC-MS grade)

  • Methyl formate

  • Hexane

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To 1 mL of sample, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 2 volumes of ice-cold methanol, vortex, and centrifuge to pellet proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water, followed by 5 mL of hexane.

    • Elute the lipid mediators with 5 mL of methyl formate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of methanol/water (1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile/methanol (4:1, v/v) with 0.1% acetic acid (B).

    • Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.

In Vitro Macrophage Culture and Stimulation

This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation to assess the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[12][13][14][15]

  • Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.[12]

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).

PPARγ Transactivation Assay

This is a cell-based reporter assay to measure the activation of PPARγ by this compound.

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for a Gal4 DNA-binding domain-PPARγ ligand-binding domain fusion protein (pBIND-PPARγ)

  • Reporter plasmid containing a Gal4 response element driving a luciferase gene (pGRE-Luc)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the pBIND-PPARγ and pGRE-Luc plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubation: Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. An increase in luciferase activity indicates PPARγ transactivation.[16][17][18]

NF-κB Reporter Assay

This assay measures the inhibition of NF-κB activation by this compound.

Materials:

  • Cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct

  • LPS or TNF-α as an NF-κB activator

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-24 hours.

  • Luciferase Assay: Measure luciferase activity. A decrease in luciferase signal in the presence of this compound indicates inhibition of NF-κB activation.[7][19][20][21][22]

Conclusion

This compound is a pivotal specialized pro-resolving mediator with significant therapeutic potential. Its discovery has deepened our understanding of the active processes governing the resolution of inflammation. As a dual-action molecule that can activate PPARγ and inhibit NF-κB signaling, this compound represents a promising candidate for the development of novel anti-inflammatory and analgesic therapies. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for further research into the biological functions and therapeutic applications of this important lipid mediator. Further investigation into its specific receptor interactions and downstream signaling events will undoubtedly unveil new avenues for therapeutic intervention in a wide range of inflammatory diseases.

References

The Role of 17-HDHA in B Cell Differentiation and Antibody Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that play a crucial role in the active resolution of inflammation. 17-hydroxydocosahexaenoic acid (17-HDHA) is a key intermediate in the biosynthesis of the D-series resolvins. Emerging evidence highlights a significant role for this compound in modulating adaptive immune responses, particularly in promoting B cell differentiation into antibody-secreting plasma cells. This technical guide provides an in-depth overview of the current understanding of this compound's function in B cell biology, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Data Presentation: The Quantitative Impact of this compound on B Cell Function

The following tables summarize the key quantitative effects of this compound on human and murine B cell differentiation and antibody production as reported in peer-reviewed literature.

Table 1: Effect of this compound on Antibody Production by Activated Human B Cells

TreatmentIgM Production (ng/mL)IgG Production (ng/mL)Fold Increase vs. Control (IgM)Fold Increase vs. Control (IgG)
Control (Vehicle)~1500~200--
This compound (100 nM)~4000~600~2.7~3.0
Data is approximated from graphical representations in cited literature.

Table 2: Effect of this compound on the Frequency of Antibody-Secreting Cells (Human B Cells)

TreatmentIgM Spot Forming Cells / 10^4 cellsIgG Spot Forming Cells / 10^4 cells
Control (Vehicle)~100~25
This compound (100 nM)~250~75
Data is approximated from graphical representations in cited literature.

Table 3: this compound-Mediated Changes in B Cell Phenotype and Transcription Factor Expression (Human B Cells)

Marker/Transcription FactorConditionExpression Level (Fold Change vs. Control)
CD27+CD38+ CellsThis compound (100 nM)~2-fold increase
Blimp-1 mRNAThis compound (100 nM)~3-fold increase at day 5
Xbp-1 mRNAThis compound (100 nM)~2-fold increase at day 5
Pax-5 mRNAThis compound (100 nM)~0.5-fold decrease at day 5
Data is approximated from graphical representations in cited literature.

Signaling Pathways

This compound is a precursor to D-series resolvins and is thought to exert its effects on B cells through specific G-protein coupled receptors (GPCRs), such as GPR32.[1] The binding of this compound to its receptor on activated B cells initiates a signaling cascade that culminates in the modulation of key transcription factors governing plasma cell differentiation.

17-HDHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound GPR32 GPR32 This compound->GPR32 Binds G-protein G-protein Activation GPR32->G-protein Downstream_Effectors Downstream Effectors G-protein->Downstream_Effectors Blimp-1 Blimp-1 (Upregulation) Downstream_Effectors->Blimp-1 Xbp-1 Xbp-1 (Upregulation) Downstream_Effectors->Xbp-1 Pax-5 Pax-5 (Downregulation) Downstream_Effectors->Pax-5 Differentiation Plasma Cell Differentiation Blimp-1->Differentiation Xbp-1->Differentiation Pax-5->Differentiation Antibody_Production Increased IgM & IgG Production Differentiation->Antibody_Production B_Cell_Isolation_Workflow Start Obtain Human Peripheral Blood PBMC_Isolation Isolate PBMCs using Ficoll-Paque density gradient Start->PBMC_Isolation B_Cell_Purification Purify CD19+ B cells via positive magnetic selection PBMC_Isolation->B_Cell_Purification Purity_Check Assess purity (>98%) by flow cytometry B_Cell_Purification->Purity_Check Culture_Setup Culture purified B cells in RPMI-1640 with 10% FBS Purity_Check->Culture_Setup Purity >98% Pre-treatment Pre-treat with this compound (e.g., 100 nM) or vehicle Culture_Setup->Pre-treatment Activation Activate B cells with CpG ODN (1 µg/mL) and anti-IgM (2 µg/mL) Pre-treatment->Activation Incubation Incubate for up to 7 days Activation->Incubation Logical_Flow 17-HDHA_Exposure Exposure of Activated B Cells to this compound Signaling_Activation Activation of Intracellular Signaling Pathways (e.g., via GPR32) 17-HDHA_Exposure->Signaling_Activation TF_Modulation Modulation of Key Transcription Factors Signaling_Activation->TF_Modulation Blimp-1_Up ↑ Blimp-1 TF_Modulation->Blimp-1_Up Pax-5_Down ↓ Pax-5 TF_Modulation->Pax-5_Down Phenotypic_Change Phenotypic Shift towards Antibody-Secreting Cells (↑ CD27+CD38+) Blimp-1_Up->Phenotypic_Change Pax-5_Down->Phenotypic_Change Functional_Outcome Enhanced Antibody Production (IgM & IgG) Phenotypic_Change->Functional_Outcome

References

17-HDHA as a Precursor to D-Series Resolvins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-hydroxydocosahexaenoic acid (17-HDHA) as the central precursor in the biosynthesis of D-series resolvins. It is designed to serve as a core resource for researchers and professionals involved in the study of inflammation resolution and the development of novel therapeutics. This document details the enzymatic pathways, experimental methodologies for analysis and functional characterization, and the signaling cascades initiated by these potent specialized pro-resolving mediators (SPMs).

Introduction to this compound and D-Series Resolvins

The resolution of inflammation is an active, programmed process orchestrated by a superfamily of lipid mediators, among which the D-series resolvins play a pivotal role. These molecules are endogenously synthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). The initial and rate-limiting step in the biosynthesis of D-series resolvins is the conversion of DHA to this compound. This intermediate is then further metabolized through distinct enzymatic pathways to generate a family of six D-series resolvins (RvD1-RvD6), each with unique structures and biological functions aimed at resolving inflammation and promoting tissue healing.[1][2] this compound itself is also considered a marker for the activation of the pro-resolving cascade.[2]

Biosynthesis of D-Series Resolvins from this compound

The generation of D-series resolvins from this compound is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The stereochemistry of the initial 17-hydroxyl group, predominantly the 17S configuration in biological systems, dictates the subsequent resolvin profile.[2]

Formation of 17S-HDHA from DHA

The biosynthesis is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which introduces a hydroperoxy group at the 17th carbon position to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2] This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA.[1] In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), the 17R epimer, 17R-HDHA, is formed, leading to the generation of aspirin-triggered (AT) D-series resolvins.

DHA Docosahexaenoic Acid (DHA) 17S-HpDHA 17S-HpDHA DHA->17S-HpDHA 15-Lipoxygenase (15-LOX) 17S-HDHA 17S-HDHA 17S-HpDHA->17S-HDHA Peroxidases

Figure 1: Initial step in D-series resolvin biosynthesis.

Conversion of 17S-HDHA to Resolvins D1, D2, and D5

Following the formation of 17S-HDHA, the enzyme 5-lipoxygenase (5-LOX) plays a crucial role in the synthesis of RvD1, RvD2, and RvD5. 5-LOX introduces a second hydroperoxy group at the C7 position of 17S-HDHA, leading to a 7,17-diHDHA intermediate. This is followed by the formation of a 7,8-epoxide intermediate, which is then enzymatically hydrolyzed to yield RvD1 and RvD2.[2] RvD5 is formed through a pathway involving a 7-hydroperoxy-17S-HDHA intermediate.

Conversion of 17S-HDHA to Resolvins D3, D4, and D6

The biosynthesis of RvD3, RvD4, and RvD6 also proceeds from 17S-HDHA via the action of 5-LOX. However, in this branch of the pathway, 5-LOX introduces a hydroperoxy group at the C4 position. This leads to the formation of a 4,5-epoxide intermediate, which is subsequently hydrolyzed to produce RvD3 and RvD4. RvD6 is generated from a 4-hydroperoxy-17S-HDHA intermediate.

17S-HDHA 17S-HDHA 7_17_diHDHA 7,17-diHDHA Intermediate 17S-HDHA->7_17_diHDHA 5-LOX 4_17_diHDHA 4,17-diHDHA Intermediate 17S-HDHA->4_17_diHDHA 5-LOX RvD1_D2 Resolvin D1 & Resolvin D2 7_17_diHDHA->RvD1_D2 Epoxide Hydrolase RvD5 Resolvin D5 7_17_diHDHA->RvD5 RvD3_D4 Resolvin D3 & Resolvin D4 4_17_diHDHA->RvD3_D4 Epoxide Hydrolase RvD6 Resolvin D6 4_17_diHDHA->RvD6

Figure 2: Divergent pathways from 17S-HDHA to D-series resolvins.

Quantitative Data on D-Series Resolvins

The biological potency of D-series resolvins is a critical aspect of their function. The following tables summarize available quantitative data on their effective concentrations in various functional assays. It is important to note that direct quantitative data on the conversion yield of this compound to each resolvin and specific enzyme kinetic parameters are areas of ongoing research.

ResolvinAssayCell TypeEC50/IC50Reference
RvD1 Inhibition of Neutrophil MigrationHuman Neutrophils~1-10 nM[3]
Enhancement of Macrophage PhagocytosisMurine Macrophages~10 nM[4]
Inhibition of VSMC ProliferationHuman VSMCs~0.1-1 nM[3]
RvD2 Inhibition of Neutrophil MigrationHuman Neutrophils~1-10 nM
Enhancement of Macrophage PhagocytosisMurine Macrophages~1 nM
Inhibition of VSMC ProliferationHuman VSMCs~0.1-1 nM[3]
RvD3 Inhibition of Neutrophil TransmigrationHuman NeutrophilsReduces at 10⁻¹¹ M[5]
RvD5 Enhancement of Macrophage PhagocytosisHuman Macrophages10 nM[6]
Inhibition of IL-6 and CCL5 ProductionTHP-1 Cells20-40 µM[7][8]

Table 1: Bioactivity of D-Series Resolvins

Parameter15-LOX (Soybean) with DHA5-LOX (Human) with Arachidonic Acid
Km 13.7 ± 2.9 µM-
Vmax 6.5 ± 0.3 µmol/min/mg-
kcat --
kcat/Km 0.47 µM⁻¹min⁻¹-

Table 2: Enzyme Kinetic Parameters. Note: Specific kinetic data for the conversion of this compound by human lipoxygenases is limited. Data for related substrates is provided for context.[9][10][11]

Experimental Protocols

Quantification of this compound and D-Series Resolvins by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and D-series resolvins in biological matrices. Optimization will be required based on the specific sample type and instrumentation.

Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma or other biological fluid, add an internal standard (e.g., d8-5S-HETE, d4-LTB4).

  • Add 2 volumes of cold methanol to precipitate proteins.

  • Centrifuge at 1500 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with water to a final methanol concentration of <5%.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water followed by hexane to remove non-polar lipids.

  • Elute the analytes with methyl formate or ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.[13]

  • Mobile Phase A: Water with 0.1% acetic acid.[13]

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.[13]

  • Gradient: A linear gradient from ~30% B to 100% B over 20-30 minutes is a common starting point.[13]

  • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Specific parent and fragment ion transitions for each analyte and internal standard must be optimized.

Sample Biological Sample (e.g., Plasma) SPE Solid Phase Extraction (SPE) - Protein Precipitation - C18 Cartridge Sample->SPE Extraction LC Liquid Chromatography (LC) - C18 Reverse Phase SPE->LC Separation MS Tandem Mass Spectrometry (MS/MS) - Negative Ion Mode - MRM LC->MS Detection Data Quantification MS->Data Analysis cluster_0 Cell Membrane cluster_1 Intracellular Signaling RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 RvD2 Resolvin D2 GPR18 GPR18 RvD2->GPR18 RvD5 Resolvin D5 RvD5->GPR32 ERK ERK ALX_FPR2->ERK Akt Akt GPR32->Akt NFkB NF-κB Inhibition GPR18->NFkB Phagocytosis Enhanced Phagocytosis ERK->Phagocytosis Cytokines Reduced Pro-inflammatory Cytokine Production Akt->Cytokines NFkB->Cytokines

References

Endogenous Production of 17-HDHA in Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is intrinsically linked to a state of chronic, low-grade inflammation within adipose tissue, a critical factor in the pathogenesis of insulin resistance and type 2 diabetes. This inflammatory milieu is characterized by the infiltration and activation of pro-inflammatory immune cells, particularly M1 macrophages. Emerging evidence highlights the crucial role of specialized pro-resolving mediators (SPMs) in the active resolution of inflammation. 17-hydroxy-docosahexaenoic acid (17-HDHA) is a key intermediate in the biosynthesis of D-series resolvins and protectins, potent SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides an in-depth overview of the endogenous production of this compound in adipose tissue, its role in regulating inflammation and insulin sensitivity, and detailed methodologies for its study.

Biosynthesis of this compound in Adipose Tissue

The primary pathway for the endogenous production of this compound in murine adipose tissue involves the enzymatic action of 12/15-lipoxygenase (12/15-LOX) on DHA.[1] This process is a critical step in the generation of a cascade of pro-resolving lipid mediators.

The stereochemistry of this compound is crucial for its biological activity. The main naturally occurring stereoisomer in adipose tissue is 17S-HDHA.[1] However, under conditions of inflammation where cyclooxygenase-2 (COX-2) is acetylated by aspirin, the 17R-HDHA epimer can be produced.

A simplified overview of the biosynthetic pathway is as follows:

  • Release of DHA: Pro-inflammatory stimuli can lead to the release of DHA from the cell membrane phospholipids.

  • Oxygenation by 12/15-LOX: The enzyme 12/15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).

  • Conversion to 17S-HDHA: 17S-HpDHA is then rapidly converted to the more stable 17S-HDHA.

  • Further Metabolism: 17S-HDHA serves as a substrate for other enzymes, such as 5-lipoxygenase (5-LOX), to produce downstream SPMs like resolvin D1 (RvD1) and protectin D1 (PD1).[1]

Regulation of this compound Production in Obesity

A key finding in the study of adipose tissue inflammation is the dysregulation of this compound production in obesity. Both genetic and diet-induced obesity models have demonstrated a significant reduction in the levels of this compound in adipose tissue.[2][3] This impairment is linked to a decrease in the expression of the essential enzyme 12/15-LOX. The reduction in this compound levels contributes to a pro-inflammatory state by diminishing the capacity for the resolution of inflammation. Conversely, dietary supplementation with omega-3 fatty acids, particularly DHA and eicosapentaenoic acid (EPA), can restore the endogenous biosynthesis of this compound and other SPMs, thereby attenuating adipose tissue inflammation and improving insulin sensitivity.[2][3]

Quantitative Data on this compound in Adipose Tissue

The following tables summarize quantitative data from studies on this compound in murine adipose tissue, primarily based on the findings of Neuhofer et al. (2013) in the journal Diabetes.

Table 1: this compound Levels in Gonadal Adipose Tissue of Lean vs. Obese Mice

Mouse ModelConditionThis compound Concentration (ng/g tissue)
Genetic ObesityLean (db/+)~12.5
Obese (db/db)~5.0
Diet-Induced ObesityLean (Low-Fat Diet)~10.0
Obese (High-Fat Diet)~4.0
Indicates a statistically significant decrease compared to the lean control group.

Table 2: Effect of this compound Treatment on Inflammatory Gene Expression in Adipose Tissue of Diet-Induced Obese Mice

GeneTreatment GroupRelative mRNA Expression (Fold Change vs. Vehicle)
MCP-1 (Ccl2) Vehicle1.0
This compound~0.5
TNF-α (Tnf) Vehicle1.0
This compound~0.6
IL-6 (Il6) Vehicle1.0
This compound~0.4
Adiponectin (Adipoq) Vehicle1.0
This compound~1.8
Indicates a statistically significant change compared to the vehicle-treated obese group.

Table 3: Correlation between this compound Levels and Inflammatory Markers in Adipose Tissue of Obese Mice

Inflammatory Marker (mRNA)Correlation Coefficient (ρ) with this compoundP-value
TNF-α (Tnf) -0.880.002
F4/80 (Emr1) -0.870.002
IL-6 (Il6) -0.730.026
Adiponectin (Adipoq) 0.630.067

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in Adipose Tissue

This compound exerts its anti-inflammatory and insulin-sensitizing effects through multiple signaling pathways. A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[1] Additionally, 17S-HDHA can act as an agonist for the nuclear receptor PPARγ, a master regulator of adipogenesis and insulin sensitivity.

Caption: Signaling pathway of this compound in adipose tissue.

Experimental Workflow for Studying this compound

A typical experimental workflow to investigate the role of this compound in adipose tissue involves several key stages, from animal models to molecular analysis.

Experimental_Workflow Workflow for this compound Research in Adipose Tissue cluster_model Animal Model cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Diet-Induced or Genetic Obesity Model adipose_tissue Adipose Tissue Harvesting animal_model->adipose_tissue lipid_extraction Lipid Extraction adipose_tissue->lipid_extraction svf_isolation Stromal Vascular Fraction (SVF) Isolation adipose_tissue->svf_isolation lcms LC-MS/MS for This compound Quantification lipid_extraction->lcms qpcr qRT-PCR for Gene Expression svf_isolation->qpcr flow_cytometry Flow Cytometry for Macrophage Polarization svf_isolation->flow_cytometry

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Quantification of this compound in Adipose Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation available.

a. Lipid Extraction from Adipose Tissue:

  • Homogenize ~100 mg of frozen adipose tissue in methanol containing an internal standard (e.g., d8-17-HDHA).

  • Perform a solid-phase extraction (SPE) using C18 columns to separate the lipid mediators.

  • Elute the lipids with methyl formate.

  • Dry the eluate under a stream of nitrogen and reconstitute in a methanol/water solution for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase: Employ a binary gradient with mobile phase A consisting of water with 0.01% acetic acid and mobile phase B consisting of acetonitrile/methanol (4:1, v/v).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transition for this compound is m/z 343.3 > 245.2.[1]

  • Quantification: Generate a standard curve using authentic this compound and calculate the concentration in the tissue samples relative to the internal standard.

Analysis of Adipose Tissue Macrophage Polarization by Flow Cytometry

a. Isolation of the Stromal Vascular Fraction (SVF):

  • Mince fresh adipose tissue and digest with collagenase type II at 37°C with shaking.

  • Neutralize the collagenase with DMEM containing 10% FBS.

  • Filter the cell suspension through a 100-µm cell strainer to remove undigested tissue.

  • Centrifuge to pellet the SVF cells and lyse red blood cells using an ACK lysis buffer.

  • Wash the SVF cells with PBS containing 2% FBS.

b. Staining and Flow Cytometry:

  • Block Fc receptors with an anti-CD16/CD32 antibody.

  • Stain the cells with a cocktail of fluorescently labeled antibodies. A common panel for murine adipose tissue macrophages includes:

    • F4/80 (pan-macrophage marker)

    • CD11b (myeloid marker)

    • CD11c (M1 macrophage marker)

    • CD206 (M2 macrophage marker)

  • Acquire the data on a flow cytometer.

  • Gate on the live, single-cell population, then on F4/80+CD11b+ cells to identify macrophages. Within this population, quantify the percentage of CD11c+ (M1) and CD206+ (M2) cells.

In Vitro Adipocyte Differentiation and Treatment

The 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis.

a. Differentiation Protocol:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

  • Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[4][5][6][7]

  • On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Lipid droplets should be visible, and differentiation is typically complete by Day 8-10.

b. Treatment with this compound:

  • On a designated day of differentiation (e.g., Day 4 or Day 7), treat the cells with this compound at a desired concentration (e.g., 10-100 nM) or vehicle control.

  • Incubate for a specified period (e.g., 24-48 hours) before harvesting the cells for downstream analysis, such as qRT-PCR for gene expression or analysis of glucose uptake.

PPARγ Transcriptional Activation Assay

A reporter gene assay is a common method to assess the activation of nuclear receptors like PPARγ.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

    • An expression vector for the PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Treatment: After transfection, treat the cells with this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.[8][9][10][11][12]

  • Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: An increase in luciferase activity in the this compound-treated cells compared to the vehicle control indicates activation of PPARγ.

Conclusion

The endogenous production of this compound in adipose tissue represents a critical pathway for the resolution of inflammation and the maintenance of metabolic homeostasis. The impairment of this pathway in obesity contributes significantly to the chronic low-grade inflammation that drives insulin resistance. Therapeutic strategies aimed at restoring this compound levels or mimicking its actions hold considerable promise for the treatment of obesity-related metabolic disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biology of this compound and its potential as a therapeutic target.

References

17-Hydroxydocosahexaenoic Acid (17-HDHA): A Technical Guide to its Role in Modulating Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxydocosahexaenoic acid (17-HDHA) is a pivotal intermediate in the biosynthesis of D-series resolvins and protectins, potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Emerging evidence highlights the significant role of this compound and its downstream metabolites in actively regulating the immune response, primarily through the modulation of cytokine production. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences cytokine profiles, detailed experimental protocols for studying these effects, and quantitative data from key studies. It aims to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development focused on inflammatory and autoimmune diseases.

Introduction: The Pro-Resolving Paradigm

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly orchestrated process.[3][4] SPMs, including resolvins, protectins, and maresins, are a class of lipid mediators that actively govern this resolution phase.[5][6] They function by halting neutrophil infiltration, stimulating the non-phlogistic clearance of apoptotic cells by macrophages (efferocytosis), and modulating the cytokine and chemokine landscape to promote tissue repair and a return to homeostasis.[4][7][8]

This compound stands as a key precursor in the synthesis of D-series resolvins (RvD1-RvD6) and protectin D1 (PD1).[1][2][9] Its production from DHA is catalyzed by lipoxygenases (LOX) or aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the stereoisomers 17S-HDHA and 17R-HDHA, respectively.[10][11] While often studied as a precursor, this compound itself exhibits intrinsic bioactivity, capable of reducing pro-inflammatory cytokine expression and promoting an anti-inflammatory cellular phenotype.[1][10][12] This guide focuses on the direct and indirect roles of this compound in cytokine modulation.

Signaling Pathways and Mechanisms of Action

This compound and its downstream resolvins exert their effects by engaging specific G-protein coupled receptors (GPCRs) and modulating intracellular signaling cascades that control cytokine gene expression and release.[3] Key mechanisms include the inhibition of the NF-κB pathway and the suppression of inflammasome activation.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). In diet-induced obese mice, treatment with this compound was shown to increase the protein level of IκBα, the primary inhibitor of NF-κB, in adipose tissue, thereby attenuating the expression of inflammatory cytokines like MCP-1, TNF-α, and IL-6.[1]

NFkB_Pathway_Modulation This compound's Modulation of the NF-κB Pathway cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibitory Action cluster_pathway Canonical NF-κB Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK This compound This compound IkappaB IκBα Synthesis↑ This compound->IkappaB NFkB_IkappaB NF-κB:IκBα Complex IkappaB->NFkB_IkappaB Sequesters NF-κB in cytoplasm IKK->NFkB_IkappaB Phosphorylates IκBα NFkB NF-κB NFkB_IkappaB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) Nucleus->Cytokines Gene Transcription

Caption: this compound inhibits NF-κB signaling by promoting IκBα levels.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13][14] Studies have shown that both 17S-HDHA and its downstream product Resolvin D1 (RvD1) can prevent the formation and activation of the NLRP3 inflammasome in podocytes stimulated with homocysteine.[13][15] This action inhibits caspase-1 activation and subsequent IL-1β production.[13] A derivative, 17-oxo-DHA, also potently inhibits the NLRP3 inflammasome downstream of mitochondrial ROS generation.[14][16][17]

NLRP3_Inflammasome_Inhibition This compound/RvD1 Inhibition of the NLRP3 Inflammasome cluster_activation Inflammasome Activation Pathway cluster_output Cytokine Maturation & Release 17-HDHA_RvD1 17(S)-HDHA / RvD1 Inflammasome Assembled NLRP3 Inflammasome 17-HDHA_RvD1->Inflammasome Inhibits Assembly & Activation Stimulus Stimulus (e.g., Nigericin, Hcys) NLRP3 NLRP3 Stimulus->NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Secreted) Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->IL1b Cleavage

Caption: this compound and its metabolites block NLRP3 inflammasome assembly.

Quantitative Effects of this compound and Derivatives on Cytokine Production

The modulatory effects of this compound and its related SPMs have been quantified across various experimental models. The tables below summarize these findings.

Table 1: Inhibitory Effects on Pro-Inflammatory Cytokines

MediatorCell/Tissue TypeStimulusConcentrationCytokineEffectReference
This compound Murine Macrophages--TNF-αDecrease[10]
This compound Obese Mouse Adipose TissueHigh-Fat Diet-MCP-1, TNF-α, IL-6Reduced Gene Expression[1]
This compound Murine Macrophages--TNF-αDecreased Gene Expression[12]
Resolvin D1 Human Adipose Tissue ExplantsObesity-induced10 nMTNF-α, IL-12, IL-1βSignificant Reduction[18]
Resolvin D1 Human Macrophage/Adipocyte Co-culture-10-500 nMIL-6, MCP-1Dose-dependent reduction (-21%, -13%)[19]
Resolvin D1 Human CD4+ & CD8+ T CellsPMA/Ionomycin1-100 nMTNF-αDose-dependent reduction[20]
Resolvin D1 Human CD4+ T Cellsanti-CD3/CD28~10 nMIFN-γ, IL-17Significant Reduction (p<0.01)[3]
17-oxo-DHA Human PBMCs (from COPD patients)LPS + Nigericin5 µMIL-1βSignificant Inhibition[16][17]

Table 2: Stimulatory Effects on Anti-Inflammatory Cytokines

MediatorCell/Tissue TypeStimulusConcentrationCytokineEffectReference
This compound Human B CellsCpG + anti-IgM-IL-10Increased Production[7]
Resolvin D1 Human Adipose Tissue ExplantsObesity-induced10 nMIL-10Enhanced Secretion[18]

Table 3: Context-Dependent Effects

MediatorCell/Tissue TypeStimulusConcentrationCytokineEffectReference
This compound Human B CellsCpG + anti-IgM-IL-6, TNF-αNo Effect[7]
Resolvin D1 Human Adipose Tissue ExplantsObesity-induced10 nMIL-6, IL-4, IL-13No Change[18]

Note: The context-dependent effects highlight the nuanced role of SPMs, which often resolve inflammation without causing broad immunosuppression. For instance, maintaining IL-6 and TNF-α levels in B cells is important for their activation and antibody production.[7]

Detailed Experimental Protocols

This section provides a synthesized overview of common methodologies used to investigate the effects of this compound on cytokine production.

General Experimental Workflow

The workflow for assessing this compound's impact on cytokine production typically follows a standardized process, from cell preparation to data analysis.

Experimental_Workflow General Workflow for Cytokine Modulation Assays cluster_analysis 6. Cytokine Quantification A 1. Cell Isolation & Culture (e.g., PBMCs, Macrophages, Adipocytes) B 2. Cell Priming/Stimulation (e.g., LPS, PMA, anti-CD3/CD28) A->B C 3. Treatment Pre-treatment or Co-treatment with This compound / Resolvin D1 (Vehicle Control) B->C D 4. Incubation (Time course: e.g., 6h, 12h, 24h) C->D E 5. Sample Collection (Supernatants for secreted proteins, Cell lysates for RNA/protein expression) D->E F Protein Level (ELISA, Luminex/MSD Multiplex, Intracellular Flow Cytometry) E->F G mRNA Level (RT-qPCR) E->G

Caption: A typical experimental workflow for studying this compound's effects.
Protocol: In Vitro Macrophage Cytokine Assay

This protocol is based on methodologies for studying inflammation in murine or human macrophages.[12][21]

  • Cell Culture:

    • Culture macrophage cell lines (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

    • For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Plate cells at a density of 1 x 10^6 cells/mL in 24-well plates and allow them to adhere.

  • Treatment and Stimulation:

    • Pre-treat macrophages with desired concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., ethanol) for 30 minutes to 2 hours.

    • Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), to induce cytokine production.

  • Incubation and Sample Collection:

    • Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates and collect the supernatants for secreted cytokine analysis.

    • Wash the cells with PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein) for gene or protein expression analysis.

  • Cytokine Measurement:

    • ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[22][23]

    • Multiplex Assay: For simultaneous measurement of multiple cytokines, use bead-based multiplex assays (e.g., Luminex, Cytometric Bead Array) or electrochemiluminescence-based platforms (e.g., Meso Scale Discovery).[18][24] These assays use distinct antibody-coated beads or spots to capture multiple analytes in a single small-volume sample.[23]

    • RT-qPCR: Isolate total RNA from cell lysates, reverse transcribe to cDNA, and perform real-time quantitative PCR (RT-qPCR) using primers specific for target cytokine genes (e.g., Tnf, Il6, Il10) and a housekeeping gene for normalization.[1]

Protocol: T Cell Intracellular Cytokine Staining

This protocol is adapted from studies on the effect of SPMs on human T cell responses.[3][20]

  • Cell Isolation and Treatment:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs at 1 x 10^6 cells/well in complete RPMI medium.

    • Treat cells with various concentrations of Resolvin D1 (1 to 100 nM) or vehicle for 30 minutes.

  • Stimulation:

    • Stimulate the T cells with a combination of Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) for 6 hours.

    • Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to trap cytokines intracellularly.

  • Staining and Flow Cytometry:

    • Wash the cells and stain for surface markers to identify T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

    • Perform intracellular staining with fluorescently-labeled antibodies against cytokines of interest (e.g., anti-TNF-α, anti-IFN-γ, anti-IL-17).

    • Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the gated CD4+ and CD8+ T cell populations.

Conclusion and Future Directions

This compound and its downstream specialized pro-resolving mediators play a crucial, active role in modulating cytokine production to resolve inflammation. Their mechanism of action involves the targeted suppression of key pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, leading to a reduction in cytokines such as TNF-α, IL-6, and IL-1β.[1][13] Concurrently, they can promote anti-inflammatory cytokines like IL-10, thereby actively shifting the immune microenvironment towards resolution and tissue repair.[7]

For drug development professionals, the nuanced bioactivity of this compound presents a compelling therapeutic strategy. Unlike broad-spectrum anti-inflammatory drugs that can lead to immunosuppression, this compound and other SPMs offer a "pro-resolution" approach that enhances the body's natural mechanisms for returning to homeostasis.[25] This makes them attractive candidates for treating chronic inflammatory diseases where resolution pathways are impaired. Future research should focus on the clinical efficacy of stable this compound analogs, the identification of novel receptor targets, and the development of drug delivery systems to target these mediators to sites of inflammation.

References

The Relationship Between 17-HDHA and Omega-3 Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between 17-hydroxydocosahexaenoic acid (17-HDHA) and its parent omega-3 fatty acid, docosahexaenoic acid (DHA). This compound, a specialized pro-resolving mediator (SPM), is a critical intermediate in the biosynthesis of D-series resolvins, potent molecules that actively orchestrate the resolution of inflammation. This document details the biosynthetic pathways of this compound from DHA, its known signaling mechanisms, and its diverse biological activities. Furthermore, it presents quantitative data on its anti-inflammatory effects and provides detailed experimental protocols for key assays used to characterize its function. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have long been recognized for their health benefits, largely attributed to their anti-inflammatory properties.[1] Historically, it was believed that their primary mechanism was the competitive inhibition of pro-inflammatory eicosanoid production from omega-6 fatty acids. However, recent discoveries have unveiled a more sophisticated role for omega-3 fatty acids as precursors to a superfamily of potent bioactive lipid mediators known as specialized pro-resolving mediators (SPMs).[2] These molecules, which include resolvins, protectins, and maresins, do not simply block inflammation but actively promote its resolution, a critical process for returning tissues to homeostasis.

17-hydroxydocosahexaenoic acid (this compound) is a key metabolite of DHA and a central player in the generation of D-series resolvins.[3] As a stable intermediate, this compound is often used as a biomarker for the activation of the D-series resolvin pathway.[4] Beyond its role as a precursor, this compound itself exhibits intrinsic biological activities, contributing to the overall pro-resolving effects of DHA.[5] This guide will delve into the intricate relationship between this compound and omega-3 fatty acids, providing a detailed overview of its biochemistry, pharmacology, and methods for its investigation.

Biosynthesis of this compound from Docosahexaenoic Acid (DHA)

The conversion of DHA to this compound is a critical enzymatic process that initiates the production of D-series resolvins. There are two primary pathways for the biosynthesis of this compound, leading to the formation of two different stereoisomers: 17S-HDHA and 17R-HDHA.

The 15-Lipoxygenase (15-LOX) Pathway (Canonical Pathway)

The predominant pathway for the biosynthesis of 17S-HDHA involves the action of the enzyme 15-lipoxygenase (15-LOX).[6]

  • Oxygenation of DHA: 15-LOX catalyzes the insertion of molecular oxygen into the DHA molecule at the carbon-17 position, forming the intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[7]

  • Reduction to 17S-HDHA: The unstable hydroperoxy group of 17S-HpDHA is then rapidly reduced by cellular peroxidases to a hydroxyl group, yielding the more stable 17S-HDHA.[7]

This pathway is active in various cell types, including eosinophils, monocytes, macrophages, and polymorphonuclear leukocytes.[3]

The Aspirin-Triggered Cyclooxygenase-2 (COX-2) Pathway

Aspirin, through its unique ability to irreversibly acetylate cyclooxygenase-2 (COX-2), triggers an alternative biosynthetic pathway that leads to the formation of the 17R epimer of HDHA.

  • Acetylation of COX-2: Aspirin acetylates a serine residue in the active site of COX-2, which alters its catalytic activity.

  • Formation of 17R-HpDHA: The aspirin-acetylated COX-2 converts DHA to 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA).[6]

  • Reduction to 17R-HDHA: Similar to the 15-LOX pathway, cellular peroxidases then reduce 17R-HpDHA to 17R-HDHA.[6]

The formation of 17R-HDHA is a key step in the biosynthesis of aspirin-triggered resolvins (AT-RvDs), which often exhibit enhanced potency and stability compared to their S-enantiomers.

Biosynthesis of this compound from DHA Biosynthesis of this compound from DHA DHA Docosahexaenoic Acid (DHA) Aspirin_COX2 Aspirin-acetylated COX-2 DHA->Aspirin_COX2 LOX15 15-Lipoxygenase (15-LOX) DHA->LOX15 HpDHA_S 17S-HpDHA Peroxidase Peroxidase HpDHA_S->Peroxidase HDHA_S 17S-HDHA LOX5 5-Lipoxygenase (5-LOX) HDHA_S->LOX5 Resolvins_D D-Series Resolvins HpDHA_R 17R-HpDHA HpDHA_R->Peroxidase HDHA_R 17R-HDHA HDHA_R->LOX5 AT_Resolvins_D Aspirin-Triggered D-Series Resolvins Aspirin_COX2->HpDHA_R O2 LOX15->HpDHA_S O2 Peroxidase->HDHA_S Peroxidase->HDHA_R LOX5->Resolvins_D LOX5->AT_Resolvins_D

Biosynthesis of 17S-HDHA and 17R-HDHA from DHA.

Signaling Pathways of this compound and its Metabolites

While this compound is a crucial precursor to D-series resolvins, it also possesses intrinsic biological activity. The signaling mechanisms of its downstream metabolites, particularly Resolvin D1 (RvD1), are better characterized and are mediated through G-protein coupled receptors (GPCRs).

It is plausible that this compound exerts some of its effects through the same receptors as its downstream metabolites, or through other yet-to-be-identified receptors. The primary receptors for D-series resolvins are GPR32 and ALX/FPR2.[3]

  • GPR32: This receptor is a key mediator of the pro-resolving actions of RvD1. Activation of GPR32 by D-series resolvins can lead to the dampening of inflammatory responses and the promotion of tissue repair.

  • ALX/FPR2: This receptor is also activated by RvD1 and other SPMs like Lipoxin A4. It plays a crucial role in modulating leukocyte trafficking and phagocytosis.

The downstream signaling cascades initiated by the activation of these receptors are complex and cell-type specific but generally involve the modulation of key inflammatory pathways. One of the central pathways inhibited by SPM signaling is the Nuclear Factor-kappa B (NF-κB) pathway. By increasing the levels of the inhibitory protein IκBα, this compound and its metabolites can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Signaling Pathway of this compound and D-Series Resolvins Signaling Pathway of this compound and D-Series Resolvins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDHA This compound GPCR GPR32 / ALX/FPR2 HDHA->GPCR Resolvins D-Series Resolvins Resolvins->GPCR G_protein G-protein activation GPCR->G_protein Downstream Downstream Signaling (e.g., pERK1/2, pCREB) G_protein->Downstream IkBa IκBα degradation ↓ Downstream->IkBa NFkB_translocation NF-κB Nuclear Translocation ↓ IkBa->NFkB_translocation NFkB_nucleus NF-κB Gene_expression Pro-inflammatory Gene Expression ↓ (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_expression Resolution Resolution of Inflammation Gene_expression->Resolution

Proposed signaling pathway for this compound and its metabolites.

Biological Activities and Quantitative Data

This compound and its downstream metabolites exhibit a wide range of biological activities that contribute to the resolution of inflammation and the maintenance of tissue homeostasis.

Anti-inflammatory Effects

A primary function of this compound is the attenuation of inflammatory responses. This is achieved through several mechanisms, including the inhibition of pro-inflammatory cytokine production and the reduction of leukocyte infiltration into inflamed tissues.

Biological Effect Experimental Model Key Findings Reference
Inhibition of Cytokine Expression Diet-induced obese miceTreatment with this compound (intraperitoneal injection) for 8 days significantly reduced mRNA expression of MCP-1, TNF-α, IL-6, and OPN in gonadal adipose tissue.[8]
Inhibition of NF-κB Pathway Diet-induced obese miceThis compound treatment increased the protein level of IκBα, the major inhibitor of NF-κB signaling, in gonadal adipose tissue.[8]
Modulation of Macrophage Polarization Diet-induced obese miceThis compound treatment decreased the M1-to-M2 ratio of adipose tissue macrophages.[8]
Analgesic Effect Healthy volunteers and osteoarthritis patientsCirculating levels of this compound were associated with increased heat pain thresholds and lower pain scores in osteoarthritis patients.[9]
Pro-resolving Actions

Beyond its anti-inflammatory effects, this compound actively promotes the resolution of inflammation.

Biological Effect Experimental Model Key Findings Reference
Enhancement of Macrophage Efferocytosis In vitro bone marrow-derived macrophages (BMDMs)17-oxo-DHA, a metabolite of this compound, augmented the efferocytic activity of BMDMs.[4]
Stimulation of Antibody Production In vitro and in vivo mouse modelsThis compound increased antigen-specific antibody titers and promoted B cell differentiation towards an antibody-secreting phenotype.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activities of this compound.

In Vivo Model: Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and its resolution.

Objective: To evaluate the effect of this compound on leukocyte infiltration in an acute inflammatory setting.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Vehicle (e.g., ethanol diluted in PBS)

  • Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

  • Prepare a sterile suspension of Zymosan A in PBS (e.g., 1 mg/mL).

  • Administer this compound (e.g., 10-100 ng per mouse) or vehicle intraperitoneally (i.p.) to the mice 15 minutes prior to the inflammatory challenge.

  • Induce peritonitis by i.p. injection of Zymosan A (e.g., 0.5 mL of a 1 mg/mL suspension).

  • At various time points post-zymosan injection (e.g., 4, 12, 24, 48 hours), euthanize the mice.

  • Collect peritoneal exudate by lavaging the peritoneal cavity with 5 mL of cold peritoneal lavage buffer.

  • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

  • For differential cell counts, centrifuge the lavage fluid, resuspend the cell pellet in FACS buffer, and stain with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

  • Analyze the stained cells by flow cytometry to quantify the number of neutrophils and macrophages.

Data Analysis: Compare the number of total leukocytes, neutrophils, and macrophages in the peritoneal lavage of this compound-treated mice to that of vehicle-treated mice at each time point. Statistical analysis can be performed using a Student's t-test or ANOVA.

In Vitro Assay: Macrophage Efferocytosis

This assay measures the ability of macrophages to clear apoptotic cells, a key process in the resolution of inflammation.

Objective: To determine the effect of this compound on the efferocytic capacity of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Lymphocyte cell line (e.g., Jurkat) for induction of apoptosis

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

  • Fluorescent dyes for labeling cells (e.g., Calcein AM for live cells, pHrodo Red for engulfed apoptotic cells)

  • FACS buffer

Procedure:

  • Preparation of Macrophages: Plate macrophages in a multi-well plate and allow them to adhere. Pre-treat the macrophages with this compound or vehicle for a specified time (e.g., 1 hour).

  • Induction of Apoptosis in Lymphocytes: Treat lymphocytes with an apoptosis-inducing agent. Confirm apoptosis using methods such as Annexin V/Propidium Iodide staining.

  • Labeling of Apoptotic Cells: Label the apoptotic lymphocytes with a fluorescent dye (e.g., pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome).

  • Co-culture: Add the labeled apoptotic lymphocytes to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

  • Incubation: Co-culture the cells for a defined period (e.g., 1-2 hours) to allow for efferocytosis.

  • Washing: Gently wash the wells to remove non-engulfed apoptotic cells.

  • Analysis by Flow Cytometry: Detach the macrophages and analyze them by flow cytometry. The percentage of macrophages that have engulfed apoptotic cells (i.e., are positive for the fluorescent label of the apoptotic cells) is a measure of efferocytosis.

Data Analysis: Compare the percentage of efferocytic macrophages in the this compound-treated group to the vehicle-treated group. Statistical analysis can be performed using a Student's t-test.

Measurement of Cytokine Production by ELISA

Objective: To quantify the effect of this compound on the production of specific cytokines by immune cells.

Materials:

  • Immune cells (e.g., primary macrophages, peripheral blood mononuclear cells)

  • This compound

  • Stimulating agent (e.g., lipopolysaccharide - LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)

  • Cell culture medium

  • 96-well ELISA plates

Procedure:

  • Plate the immune cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).

  • Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

  • Incubate the cells for a specified time (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody specific for the cytokine.

    • Adding the cell culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to a colored product.

  • Measure the absorbance of the colored product using a microplate reader.

Data Analysis: Generate a standard curve using the known concentrations of the cytokine standard. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants. Compare the cytokine concentrations in the this compound-treated groups to the vehicle-treated control.

Conclusion

This compound stands as a pivotal link between the dietary intake of the omega-3 fatty acid DHA and the active resolution of inflammation. Its role as a precursor to the potent D-series resolvins, coupled with its own intrinsic bioactivities, underscores its importance in maintaining tissue homeostasis. A thorough understanding of its biosynthesis, signaling pathways, and biological functions is crucial for the development of novel therapeutic strategies targeting inflammatory and immune-mediated diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader family of specialized pro-resolving mediators. Future research should focus on definitively identifying the specific receptors for this compound and further elucidating its downstream signaling cascades to unlock its full therapeutic promise.

References

Aspirin-Triggered Biosynthesis of 17R-HDHA via COX-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aspirin (acetylsalicylic acid), a cornerstone of anti-inflammatory and anti-thrombotic therapy, exerts a unique and pivotal role in the biosynthesis of specialized pro-resolving mediators (SPMs). Beyond its well-documented inhibition of prostaglandin synthesis, aspirin uniquely modifies the cyclooxygenase-2 (COX-2) enzyme, reprogramming its catalytic activity. This guide provides an in-depth examination of the biochemical pathway initiated by aspirin's acetylation of COX-2, leading to the stereospecific conversion of docosahexaenoic acid (DHA) into 17(R)-hydroxy-docosahexaenoic acid (17R-HDHA). 17R-HDHA is a key precursor to the "aspirin-triggered" (AT) resolvins and protectins, potent lipid mediators that actively orchestrate the resolution of inflammation. This document details the molecular mechanism, presents quantitative data on its biosynthesis, outlines key experimental protocols for its study, and provides visual diagrams of the core pathways and workflows.

The Core Mechanism: Aspirin's Reprogramming of COX-2

The canonical function of cyclooxygenase enzymes (COX-1 and COX-2) is to convert arachidonic acid (AA) into prostaglandin H2 (PGH2), the precursor to pro-inflammatory prostaglandins and pro-thrombotic thromboxanes. Aspirin irreversibly inhibits this activity by covalently acetylating a critical serine residue within the enzyme's active site[1][2][3].

  • In COX-1 , the acetylation of Ser-530 completely blocks the active site channel, leading to a total loss of cyclooxygenase activity[3][4].

  • In COX-2 , aspirin's acetylation of the analogous Ser-530 also prevents prostaglandin formation. However, the active site of COX-2 is larger than that of COX-1. The presence of the acetyl group at Ser-530 does not fully obstruct the channel but rather alters its geometry. This modification transforms COX-2's catalytic function from a cyclooxygenase to a lipoxygenase-like enzyme[3][5][6].

This reprogrammed, aspirin-acetylated COX-2 (ASA-COX-2) gains the novel ability to metabolize alternative polyunsaturated fatty acid substrates. When presented with the omega-3 fatty acid docosahexaenoic acid (DHA), ASA-COX-2 catalyzes the insertion of molecular oxygen at the C-17 position, producing 17R-hydroperoxy-DHA, which is then rapidly reduced to 17R-HDHA[5][6][7]. This reaction is stereospecific, yielding the R-enantiomer, a hallmark of the aspirin-triggered pathway[8][9].

The Biosynthetic Pathway to Aspirin-Triggered Pro-Resolving Mediators

The generation of 17R-HDHA is the initial and rate-limiting step in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs). This process often involves intercellular communication, known as transcellular biosynthesis.

  • Step 1: Formation of 17R-HDHA. In cells expressing COX-2 (e.g., vascular endothelial cells, monocytes), aspirin treatment followed by exposure to DHA results in the synthesis and release of 17R-HDHA[8][9].

  • Step 2: Transcellular Conversion. The released 17R-HDHA serves as a substrate for a second lipoxygenase, typically 5-lipoxygenase (5-LOX), present in neighboring cells like neutrophils or macrophages[5][6][8].

  • Step 3: Generation of AT-Resolvins. The action of 5-LOX on 17R-HDHA leads to the formation of epoxide intermediates, which are subsequently hydrolyzed to produce potent trihydroxy-containing SPMs, such as AT-Resolvin D1 (AT-RvD1) and other D-series resolvins[8][10]. These molecules are powerful anti-inflammatory and pro-resolving agents, actively stimulating the processes that return inflamed tissue to homeostasis.

Quantitative Data Presentation

The biosynthesis of 17-HDHA can be quantified in cellular systems. The following table summarizes representative data from a study using Human Umbilical Vein Endothelial Cells (HUVECs), which express COX-2.

Treatment Condition (24h)Cell TypeSubstrate (DHA) Conc.Aspirin (ASA) Conc.Measured this compound (pmol/mg protein)Fold Increase (vs. DHA alone)Reference
DHAHUVEC10 µM-~150-[6]
ASAHUVEC-50 µMNot Detected-[6]
DHA + ASAHUVEC10 µM50 µM~250~1.67x[6]

Table 1: Aspirin-enhanced this compound production in endothelial cells. Data are approximated from graphical representations in the cited literature[6].

Experimental Protocols

The study of 17R-HDHA biosynthesis relies on a combination of cell biology techniques and advanced analytical chemistry. The following is a generalized protocol based on methodologies cited in the literature[6][11].

Cell Culture and Treatment
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium and seeded into multi-well plates. Cells are grown to confluence.

  • Pre-treatment: Prior to the experiment, the growth medium is replaced with a serum-free medium. Cells are then treated with aspirin (e.g., 50 µM) or vehicle control for a specified time (e.g., 30 minutes) to allow for COX-2 acetylation.

  • Substrate Incubation: Docosahexaenoic acid (DHA, e.g., 10 µM) is added to the medium. The cells are incubated for a defined period (e.g., 24 hours) at 37°C to allow for the biosynthesis and release of lipid mediators.

Lipid Mediator Extraction
  • Supernatant Collection: Following incubation, the cell culture supernatants are collected.

  • Internal Standard: A deuterated internal standard (e.g., 15(S)-HETE-d8) is added to each sample to correct for extraction efficiency and instrument variability.

  • Solid-Phase Extraction (SPE): Samples are acidified (e.g., to pH 3.5) and loaded onto conditioned C18 SPE columns. The columns are washed to remove salts and hydrophilic components.

  • Elution: The lipid mediators are eluted from the columns using a nonpolar solvent such as methyl formate or ethyl acetate.

  • Drying and Reconstitution: The eluates are dried under a stream of nitrogen and the residue is reconstituted in a small volume of mobile phase (e.g., methanol/water) for analysis.

LC-MS/MS Analysis and Quantification
  • Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography (LC), typically with a C18 column. A gradient of aqueous and organic mobile phases is used to resolve the different lipid species.

  • Mass Spectrometry Detection: The LC eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.

  • SRM/MRM Analysis: Quantification is performed using Scheduled or Multiple Reaction Monitoring (SRM/MRM). This highly specific technique monitors a predefined parent ion-to-fragment ion transition for the analyte of interest and the internal standard. For this compound, a common transition is the parent ion mass-to-charge ratio (m/z) of 343 to a specific fragment ion, such as m/z 281[6].

  • Quantification: A standard curve is generated using a synthetic 17R-HDHA standard. The concentration of 17R-HDHA in the biological samples is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mandatory Visualizations

Signaling and Biosynthetic Pathways

Aspirin_Triggered_Pathway cluster_cell1 COX-2 Expressing Cell (e.g., Endothelium) cluster_cell2 Leukocyte (e.g., Neutrophil) DHA DHA (Docosahexaenoic Acid) ASA_COX2 Aspirin-Acetylated COX-2 DHA->ASA_COX2 + O2 HDHA_intermediate 17R-HpDHA ASA_COX2->HDHA_intermediate HDHA 17R-HDHA HDHA_intermediate->HDHA Peroxidase Reduction LOX5 5-Lipoxygenase (5-LOX) HDHA->LOX5 Transcellular Transport Aspirin Aspirin COX2 COX-2 Aspirin->COX2 Acetylates Ser-530 Epoxide Epoxide Intermediate LOX5->Epoxide AT_RvD1 AT-Resolvin D1 (and other AT-RvDs) Epoxide->AT_RvD1 Hydrolase Experimental_Workflow start Culture COX-2 Expressing Cells (e.g., HUVEC) aspirin_tx Treat cells with Aspirin to acetylate COX-2 start->aspirin_tx dha_tx Incubate with DHA substrate aspirin_tx->dha_tx collect Collect cell supernatant dha_tx->collect extract Solid-Phase Extraction (SPE) of Lipid Mediators collect->extract Add internal std. analyze LC-MS/MS Analysis (SRM/MRM) extract->analyze quantify Quantify 17R-HDHA using standard curve analyze->quantify end Data Interpretation quantify->end COX_Comparison Aspirin Aspirin COX1 COX-1 Acetylation of Ser-530 Aspirin->COX1 COX2 COX-2 Acetylation of Ser-530 Aspirin->COX2 Result1 Result Channel Blocked Prostaglandin Synthesis FULLY INHIBITED COX1->Result1 Result2 Result Channel Modified Prostaglandin Synthesis Inhibited Lipoxygenase Activity GAINED COX2->Result2

References

Methodological & Application

Application Note: Quantification of 17-HDHA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 17-hydroxydocosahexaenoic acid (17-HDHA) is a key bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a precursor to specialized pro-resolving mediators (SPMs) such as D-series resolvins and protectins, this compound plays a crucial role in the resolution phase of inflammation.[2][3] The biosynthesis of this compound occurs through the action of enzymes like 15-lipoxygenase (15-LOX) or aspirin-acetylated cyclooxygenase-2 (COX-2).[1][3] Accurate quantification of this compound in plasma is vital for studying inflammatory diseases, assessing the efficacy of anti-inflammatory therapies, and understanding the impact of nutritional interventions with omega-3 fatty acids.[4][5] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle This method employs solid-phase extraction (SPE) to isolate this compound and a deuterated internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography (LC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Standards: 17(S)-HDHA, 17(S)-HDHA-d8 (or other suitable deuterated IS like 15(S)-HETE-d8).

  • Solvents: HPLC-grade methanol, acetonitrile, water, and isopropanol.

  • Reagents: Glacial acetic acid, formic acid, butylated hydroxytoluene (BHT).

  • Plasma: Human plasma collected in EDTA- or citrate-containing tubes.

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg), polypropylene tubes, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d8 in methanol. Store at -80°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for the calibration curve (e.g., 0.1 pg/µL to 100 pg/µL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d8 at a fixed concentration (e.g., 5 ng/mL) in methanol.

Plasma Sample Preparation (Solid-Phase Extraction)
  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a polypropylene tube, add 10 µL of the IS working solution and 600 µL of cold methanol containing 0.1% BHT to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 15% aqueous methanol to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
LC SystemUPLC or high-performance LC system
ColumnReversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase AWater with 0.1% Acetic Acid
Mobile Phase BAcetonitrile/Methanol (85:15, v/v) with 0.1% Acetic Acid
Flow Rate0.4 mL/min[6]
Column Temperature40 °C
Injection Volume10 µL
Gradient Elution Time (min)
0.0
2.0
10.0
12.0
14.0
14.1
16.0

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Ion Spray Voltage-4500 V
Source Temperature450 °C
Nebulizer Gas50 psi
Drying Gas60 psi
Collision GasNitrogen
MRM Transitions Analyte
This compound
This compound-d8 (IS)

Note: The exact m/z values for the internal standard may vary depending on the specific deuterated standard used.

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (200 µL) p2 Add Internal Standard & Protein Precipitation (Methanol) p1->p2 p3 Centrifuge (10,000 x g) p2->p3 p4 Solid-Phase Extraction (SPE) (Load Supernatant) p3->p4 p5 Wash & Elute p4->p5 p6 Dry Down & Reconstitute p5->p6 a1 LC-MS/MS Analysis (MRM Mode) p6->a1 a2 Data Processing & Quantification a1->a2

Caption: Workflow from plasma sample preparation to final data analysis.

G This compound Biosynthesis Pathway DHA DHA (Docosahexaenoic Acid) HpDHA 17-HpDHA DHA->HpDHA  15-LOX or Aspirin-COX-2 LOX15 15-LOX COX2 Aspirin-acetylated COX-2 HDHA This compound HpDHA->HDHA Peroxidase Protectin Protectin D1 HpDHA->Protectin (in absence of 5-LOX) Resolvins D-Series Resolvins (RvD1-RvD6) HDHA->Resolvins 5-LOX Peroxidase Peroxidase LOX5 5-LOX

Caption: Biosynthesis of this compound from DHA and its downstream metabolites.

Data Presentation and Method Performance

Calibration and Linearity

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The curve is fitted using a weighted (1/x²) linear regression.

Table 3: Typical Method Validation Parameters

ParameterTypical Value / Range
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 - 5 pg/mL[4]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15% of nominal value (±20% at LLOQ)
Extraction Recovery80 - 110%
Representative Quantitative Data

Plasma concentrations of this compound are typically low in healthy individuals but can be modulated by factors such as diet and inflammation.

Table 4: Example Plasma Concentrations of this compound

ConditionMean Concentration (pg/mL)Reference
Healthy Human Subjects (Baseline)~30 - 100 (approx. 0.1 nM)
After Omega-3 Supplementation (3-6 hours post-dose)~1100 - 1800
Patients with Sepsis~140 (approx. 0.42 nM)

Note: Concentrations are converted from nM to pg/mL for comparison, using a molecular weight of 344.5 g/mol for this compound. Values can vary significantly between studies and individuals.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, involving solid-phase extraction and stable isotope dilution, provides the necessary performance for accurately measuring the low endogenous levels of this important lipid mediator. This analytical tool is well-suited for clinical research, nutritional studies, and drug development programs targeting inflammatory pathways and their resolution.

References

Application Notes and Protocols for 17-HDHA Treatment in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of 17-hydroxydocosahexaenoic acid (17-HDHA) in various mouse models. The information compiled is based on published research and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Overview of this compound

This compound is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a precursor to specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins, which play a crucial role in the resolution of inflammation. Research has demonstrated the therapeutic potential of this compound in a range of preclinical models, highlighting its anti-inflammatory, immunomodulatory, and analgesic properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound treatment in mouse models.

Table 1: this compound Treatment in Obesity and Inflammation Models

ParameterHigh-Fat Diet (HFD)-Induced Obese MiceGenetically Obese (db/db) Mice
Mouse Strain C57BL/6JBKS.Cg-Dock7m +/+ Leprdb/J
Age Not specifiedNot specified
Sex MaleMale
This compound Dosage 50 ng/g body weightNot specified
Administration Route Intraperitoneal (i.p.) injectionNot applicable
Treatment Duration 8 days (twice daily)Not applicable
Vehicle Ethanol/PBSNot applicable
Key Outcomes Reduced mRNA expression of pro-inflammatory genes (MCP-1, TNF-α, IL-6, NF-κB) in adipose tissue. Increased protein level of IκBα, an inhibitor of NF-κB signaling. Improved glucose tolerance and insulin sensitivity.Reduced adipose tissue levels of this compound correlated with increased markers of inflammation.

Table 2: this compound in Immunomodulation and Analgesia Models

ParameterInfluenza Vaccination ModelDSS-Induced Colitis ModelInflammatory Pain Model
Mouse Strain C57BL/6C57BL/6Not specified
Age 6-8 weeks8-10 weeksNot specified
Sex FemaleMaleNot specified
This compound Dosage 1 µg per injectionEstimated 10-50 µg/kg/day (oral)10-100 µg (intrathecal)
Administration Route Intraperitoneal (i.p.) with antigenOral gavageIntrathecal (i.t.)
Treatment Duration Prime and boost injectionsDaily during DSS recoverySingle or repeated injections
Vehicle SalinePBS or other suitable vehicleArtificial cerebrospinal fluid
Key Outcomes Enhanced antigen-specific IgG titers. Increased number of antibody-secreting cells.Alleviation of colitis symptoms (body weight loss, colon damage).Reduction in mechanical allodynia and thermal hyperalgesia.

Experimental Protocols

Obesity-Associated Inflammation Model

This protocol is adapted from studies investigating the effects of this compound on adipose tissue inflammation in diet-induced obese mice.

Materials:

  • C57BL/6J mice (male, age-matched)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., sterile ethanol and phosphate-buffered saline (PBS))

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Induce obesity by feeding mice an HFD for 12-16 weeks. A control group should be fed a standard chow diet.

  • After the diet-induced obesity period, divide the HFD-fed mice into two groups: vehicle control and this compound treatment.

  • Prepare the this compound solution. A stock solution can be prepared in ethanol and then diluted in sterile PBS to the final concentration for injection. The final ethanol concentration should be minimal.

  • Administer this compound (50 ng/g body weight) or vehicle via intraperitoneal injection twice daily for 8 consecutive days.

  • Monitor body weight and food intake throughout the treatment period.

  • At the end of the treatment period, euthanize the mice and collect adipose tissue and other relevant organs for analysis (e.g., gene expression of inflammatory markers, protein analysis of signaling molecules, histology).

Influenza Vaccination Model

This protocol describes the use of this compound as an adjuvant to enhance the immune response to an influenza vaccine.[1]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Influenza hemagglutinin (HA) antigen (e.g., from H1N1)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the vaccine formulation by mixing the HA antigen with either this compound (e.g., 1 µg per mouse) or vehicle.

  • Administer the formulation via intraperitoneal injection on day 0 (prime).

  • A booster injection with the same formulation should be administered on day 21.

  • Collect blood samples at various time points (e.g., weeks 2, 4, and 6 post-priming) to measure antigen-specific antibody titers (IgG, IgM) by ELISA.

  • At the end of the experiment (e.g., 2 weeks after the booster), euthanize the mice and collect spleens and bone marrow to analyze B cell populations and antibody-secreting cells by flow cytometry or ELISpot.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines a general procedure for inducing colitis with DSS and suggests a treatment regimen with this compound.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for oral gavage (e.g., PBS with a small amount of a solubilizing agent)

  • Gavage needles

Procedure:

  • Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • After the DSS administration period, replace the DSS water with regular drinking water.

  • Initiate this compound treatment during the recovery phase (starting from the day regular water is provided). Administer this compound (estimated dose of 10-50 µg/kg body weight) or vehicle daily via oral gavage.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index).

  • At the end of the experiment (e.g., 7-10 days after DSS cessation), euthanize the mice and collect the colons.

  • Measure colon length and assess macroscopic damage.

  • Collect colon tissue for histological analysis (e.g., H&E staining) and to measure inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Intracerebroventricular (ICV) Injection for Neuroinflammation and Neuropathic Pain Models

This protocol provides a method for direct administration of this compound into the cerebral ventricles of mice.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with a 30-gauge needle

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Suturing material

Procedure:

  • Anesthetize the mouse and mount it securely in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. For injection into the lateral ventricle, the following coordinates relative to bregma can be used: Anterior/Posterior (AP): -0.3 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -2.5 mm. These coordinates may need to be adjusted based on the mouse strain and age.

  • Drill a small hole through the skull at the determined coordinates.

  • Slowly lower the injection needle to the target DV coordinate.

  • Infuse this compound (e.g., 1-10 µg dissolved in aCSF) at a slow rate (e.g., 0.5 µL/min). The total injection volume should be small (e.g., 1-5 µL).

  • Leave the needle in place for a few minutes after the injection to prevent backflow.

  • Slowly withdraw the needle and suture the scalp incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

G cluster_0 This compound Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) DHA DHA LOX Lipoxygenase (LOX) DHA->LOX Metabolism HDHA This compound LOX->HDHA Resolvins D-Series Resolvins (e.g., RvD1, RvD2) HDHA->Resolvins Further enzymatic conversion Protectins Protectins (e.g., PD1) HDHA->Protectins Further enzymatic conversion

Biosynthesis of SPMs from this compound.

G cluster_1 This compound Modulation of the NF-κB Signaling Pathway HDHA This compound IkBa IκBα HDHA->IkBa Increases protein levels NFkB_complex NF-κB/IκBα Complex (Inactive) IkBa->NFkB_complex Sequesters NF-κB in cytoplasm NFkB NF-κB (Active) IkBa->NFkB Inhibits activation NFkB_complex->NFkB Inflammatory Stimuli Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

This compound and the NF-κB pathway.

G cluster_2 This compound Activation of the PPARγ Signaling Pathway HDHA This compound PPARg PPARγ HDHA->PPARg Activates Nucleus Nucleus PPARg->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Adiponectin, GLUT4) Nucleus->Target_Genes Transcription Anti_inflammatory Anti-inflammatory Effects & Improved Insulin Sensitivity Target_Genes->Anti_inflammatory

This compound and the PPARγ pathway.
Experimental Workflows

The following diagrams provide a visual representation of the experimental workflows described in the protocols.

G cluster_3 Workflow for Obesity-Associated Inflammation Model start Start diet Induce Obesity (High-Fat Diet) start->diet treatment This compound or Vehicle (i.p., 8 days) diet->treatment analysis Tissue Collection & Analysis treatment->analysis end End analysis->end

Workflow for obesity model.

G cluster_4 Workflow for Influenza Vaccination Model start Start prime Prime Injection (HA + this compound/Vehicle) start->prime boost Booster Injection (Day 21) prime->boost sampling Blood Sampling (Weeks 2, 4, 6) prime->sampling boost->sampling analysis Spleen/Bone Marrow Analysis boost->analysis sampling->analysis end End analysis->end

References

Application Notes and Protocols for Utilizing 17-HDHA as an Influenza Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxy-docosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted its potential as a novel vaccine adjuvant, particularly for influenza vaccines. Unlike traditional adjuvants that often rely on inducing a strong pro-inflammatory response, this compound appears to enhance the humoral immune response through a unique mechanism that promotes B cell differentiation and antibody production without eliciting a significant inflammatory cytokine storm.[1][2] These characteristics make this compound a promising candidate for developing safer and more effective influenza vaccines, especially for vulnerable populations such as the elderly, infants, and the immunocompromised.[2]

These application notes provide a comprehensive overview of the use of this compound as an influenza vaccine adjuvant, based on preclinical studies. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.

Data Presentation

The following tables summarize the key quantitative findings from preclinical mouse models investigating the adjuvanting effect of this compound on an H1N1-derived hemagglutinin (HA) vaccine.

Table 1: Adjuvant Effect of this compound on HA-Specific Antibody Titers

Time PointAntibody IsotypeVehicle Control (HA only)This compound Adjuvant (HA + this compound)Fold Increase
Week 4 IgGUndetectable~200-
Week 6 IgG~100~9009-fold[2]

Data are represented as approximate endpoint titers from ELISA analysis.

Table 2: Effect of this compound on B Cell Populations in the Bone Marrow

B Cell MarkerVehicle Control (HA only)This compound Adjuvant (HA + this compound)Fold Increase
CD138+ (Plasma Cells) ~1% of B cells~2% of B cells2-fold[2]
HA-Specific Antibody Secreting Cells ~25 cells / 10^6 cells~50 cells / 10^6 cells2-fold[2]

Table 3: Protective Efficacy of this compound Adjuvanted Vaccine Against Live Influenza Virus Challenge

GroupPeak Body Weight LossSurvival Rate
Mock (PBS) ~20%0%
Vehicle Control (HA only) ~15%40%
This compound Adjuvant (HA + this compound) <5%100%

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the experimental design, the following diagrams are provided.

G cluster_0 B Cell This compound This compound SPM Receptor SPM Receptor (Putative, e.g., GPR32) This compound->SPM Receptor Binds to B_Cell_Activation B Cell Activation SPM Receptor->B_Cell_Activation Blimp-1_upregulation Blimp-1 Upregulation B_Cell_Activation->Blimp-1_upregulation Bcl-6_downregulation Bcl-6 Downregulation Blimp-1_upregulation->Bcl-6_downregulation Plasma_Cell_Differentiation Plasma Cell Differentiation Blimp-1_upregulation->Plasma_Cell_Differentiation Antibody_Production Enhanced Antibody Production Plasma_Cell_Differentiation->Antibody_Production

Caption: Proposed signaling pathway of this compound in B cells.

G Immunization Immunization (Weeks 0, 2, 4) Serum_Collection Serum Collection (Weeks 2, 4, 6) Immunization->Serum_Collection Bone_Marrow_Spleen_Harvest Bone Marrow & Spleen Harvest (Week 6) Immunization->Bone_Marrow_Spleen_Harvest Viral_Challenge Live Influenza Virus Challenge (Week 8) Immunization->Viral_Challenge ELISA HA-Specific IgM & IgG ELISA Serum_Collection->ELISA Flow_Cytometry Flow Cytometry (Plasma Cell Analysis) Bone_Marrow_Spleen_Harvest->Flow_Cytometry ELISPOT ELISPOT (HA-Specific ASCs) Bone_Marrow_Spleen_Harvest->ELISPOT Monitoring Monitor Weight Loss & Survival Viral_Challenge->Monitoring

Caption: Experimental workflow for evaluating this compound adjuvant efficacy.

Experimental Protocols

In Vivo Mouse Immunization and Viral Challenge

Objective: To evaluate the adjuvant effect of this compound on influenza HA vaccine immunogenicity and protective efficacy in a mouse model.

Materials:

  • C57BL/6J male mice (8–10 weeks old)

  • Recombinant influenza HA protein (e.g., from A/California/04/2009 (H1N1))

  • This compound (Cayman Chemical or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Live, mouse-adapted influenza virus (e.g., pH1N1)

  • Anesthetic for intranasal challenge (e.g., isoflurane)

Procedure:

  • Vaccine Formulation:

    • Prepare the vaccine solution by mixing recombinant HA protein with either sterile PBS (vehicle control) or this compound in PBS. A typical dose is 1 µg of HA and 1 µg of this compound per mouse in a final volume of 50 µL.

  • Immunization Schedule:

    • Immunize mice intramuscularly (i.m.) in the hind limb at weeks 0, 2, and 4.

    • Include a mock-immunized group that receives only PBS.

  • Serum Collection:

    • Collect blood samples via retro-orbital or submandibular bleeding at weeks 2, 4, and 6 for antibody analysis.

  • Viral Challenge:

    • At week 8 (two weeks after the final immunization), anesthetize the mice and challenge them intranasally with a lethal dose of live influenza virus (e.g., 10x LD50) in a 30 µL volume of PBS.

  • Monitoring:

    • Monitor the mice daily for 14 days post-challenge for weight loss and survival.

    • Euthanize mice that lose more than 25-30% of their initial body weight, according to institutional guidelines.

HA-Specific Antibody ELISA

Objective: To quantify the levels of HA-specific IgM and IgG antibodies in the serum of immunized mice.

Materials:

  • 96-well ELISA plates

  • Recombinant influenza HA protein

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST))

  • Mouse serum samples

  • HRP-conjugated goat anti-mouse IgM and IgG secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of recombinant HA protein (2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plates three times with PBST.

    • Block the plates with 200 µL of blocking buffer for 2 hours at room temperature.

  • Serum Incubation:

    • Wash the plates three times with PBST.

    • Serially dilute the mouse serum samples in blocking buffer and add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plates three times with PBST.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgM or IgG (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plates five times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than twice that of the background.

Virus Neutralization Assay

Objective: To determine the functional, neutralizing antibody titers in the serum of immunized mice.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • 96-well cell culture plates

  • Live influenza virus

  • Mouse serum samples, heat-inactivated

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Hemagglutination assay reagents (e.g., chicken red blood cells)

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Serum Dilution and Virus Incubation:

    • Serially dilute heat-inactivated mouse serum samples in infection medium.

    • Mix the diluted serum with a standardized amount of influenza virus (e.g., 100 TCID₅₀) and incubate for 1 hour at 37°C.

  • Infection:

    • Add the serum-virus mixture to the MDCK cell monolayers and incubate for 2 hours at 37°C.

  • Incubation:

    • Remove the inoculum and add fresh infection medium. Incubate for 3 days at 37°C.

  • Readout:

    • Assess viral growth by performing a hemagglutination assay on the culture supernatants.

  • Data Analysis:

    • The neutralization titer is the reciprocal of the highest serum dilution that completely inhibits hemagglutination.

Western Blot for B Cell Transcription Factors

Objective: To assess the expression of key transcription factors involved in B cell differentiation, such as Blimp-1 and Bcl-6.

Materials:

  • Purified B cells

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Blimp-1, anti-Bcl-6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction:

    • Lyse purified B cells in RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

The use of this compound as an adjuvant for influenza vaccines presents a novel strategy to enhance vaccine efficacy. Its ability to promote a robust, protective antibody response without inducing significant inflammation addresses a key need in vaccine development. The protocols outlined above provide a framework for researchers to further explore the potential of this compound and other specialized pro-resolving mediators as a new class of vaccine adjuvants. Further studies are warranted to fully elucidate the signaling pathways involved and to translate these promising preclinical findings into clinical applications.

References

Total Synthesis of 17(S)-HDHA and 17(R)-HDHA Enantiomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of specialized pro-resolving mediators (SPMs) and their precursors is of paramount importance for investigating their therapeutic potential. This document provides detailed application notes and protocols for the total synthesis of the 17(S)- and 17(R)- enantiomers of 17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17-HDHA). These syntheses are based on convergent strategies, primarily leveraging chiral pool starting materials to establish the key stereochemistry at the C-17 position.

The protocols outlined below are adapted from published stereocontrolled total syntheses of related complex lipids, such as Resolvin D4 and its 17(R)-epimer. These routes offer a reliable means to obtain enantiomerically pure 17(S)-HDHA and 17(R)-HDHA for further biological evaluation.

Biosynthetic Pathway of this compound Enantiomers

The biosynthesis of this compound enantiomers from docosahexaenoic acid (DHA) is initiated by different enzyme systems. The 17(S)-HDHA is produced via the action of 15-lipoxygenase (15-LOX), which forms a 17S-hydroperoxy intermediate that is subsequently reduced. In contrast, the 17(R)-HDHA enantiomer can be generated through the activity of aspirin-acetylated cyclooxygenase-2 (COX-2) or via cytochrome P450 pathways, leading to a 17R-hydroperoxy intermediate that is then reduced.[1]

Biosynthesis of this compound Enantiomers DHA Docosahexaenoic Acid (DHA) HpDHA_S 17(S)-Hydroperoxy-DHA DHA->HpDHA_S 15-Lipoxygenase HpDHA_R 17(R)-Hydroperoxy-DHA DHA->HpDHA_R Aspirin-acetylated COX-2 or Cytochrome P450 HDHA_S 17(S)-HDHA HpDHA_S->HDHA_S Reduction HDHA_R 17(R)-HDHA HpDHA_R->HDHA_R Reduction

Caption: Biosynthesis of 17(S)- and 17(R)-HDHA from DHA.

Synthetic Strategy Overview

The total synthesis of both 17(S)-HDHA and 17(R)-HDHA follows a convergent approach. The key feature of this strategy is the preparation of a chiral C11-C22 ω-fragment containing the desired stereocenter at C-17. This is achieved by starting with commercially available enantiopure (S)- or (R)-glycidol. The ω-fragment is then coupled with a C1-C10 α-fragment, typically via a Wittig reaction, followed by further transformations to yield the final product.

Synthetic Strategy cluster_S Synthesis of 17(S)-HDHA cluster_R Synthesis of 17(R)-HDHA S_Glycidol (S)-Glycidol omega_S C11-C22 ω-Fragment (17S) S_Glycidol->omega_S HDHA_S 17(S)-HDHA omega_S->HDHA_S alpha C1-C10 α-Fragment alpha->HDHA_S R_Glycidol (R)-Glycidol omega_R C11-C22 ω-Fragment (17R) R_Glycidol->omega_R HDHA_R 17(R)-HDHA omega_R->HDHA_R alpha_R C1-C10 α-Fragment alpha_R->HDHA_R

Caption: Convergent synthetic strategy for this compound enantiomers.

Experimental Protocols

Synthesis of the C11-C22 ω-Fragment for 17(S)-HDHA

This protocol starts with (S)-glycidol to establish the 17(S) stereocenter.

1. Epoxide Ring Opening:

  • To a solution of lithiated 1-butyne in the presence of boron trifluoride etherate (BF₃•OEt₂), add (S)-glycidol.

  • This reaction yields the corresponding secondary alcohol with high stereospecificity.

2. Protection and Deprotection:

  • Protect the resulting secondary alcohol as a silyl ether (e.g., using TBDMS-Cl).

  • Selectively deprotect the primary alcohol under mild acidic conditions.

3. Subsequent Transformations:

  • The resulting alcohol is then converted into a suitable precursor for coupling, such as a phosphonium salt or an aldehyde.

Synthesis of the C11-C22 ω-Fragment for 17(R)-HDHA

This protocol is analogous to the synthesis of the 17(S) fragment, but starts with (R)-glycidol.

1. Epoxide Ring Opening:

  • React (R)-glycidol with lithiated 1-butyne in the presence of BF₃•OEt₂ to obtain the 17(R)-configured secondary alcohol.

2. Protection and Deprotection:

  • Protect the secondary alcohol as a silyl ether.

  • Selectively remove the protecting group from the primary alcohol.

3. Subsequent Transformations:

  • Convert the primary alcohol into a functional group suitable for the subsequent coupling reaction.

Coupling and Final Steps

1. Wittig Reaction:

  • The C11-C22 ω-fragment (as a phosphonium ylide) is reacted with the C1-C10 α-fragment (as an aldehyde) to form the full carbon skeleton. The use of non-stabilized ylides at low temperatures generally favors the formation of the desired (Z)-alkene.

2. Final Transformations:

  • Deprotection of any protecting groups and hydrolysis of the ester (if present) yields the final 17(S)-HDHA or 17(R)-HDHA.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

StepIntermediate/ProductTypical Yield (%)Reference
17(S)-HDHA Synthesis
Epoxide opening of (S)-glycidolSecondary alcohol precursor for 17(S)-fragment94-95[1]
Silylation and selective deprotectionProtected 17(S)-ω-fragment alcohol~80 (2 steps)[1]
Overall synthesis of Resolvin D4 (containing 17S-OH)4,5,17-trihydroxy-DHA11 (14 steps)[1]
17(R)-HDHA Synthesis
Epoxide opening of (R)-glycidolSecondary alcohol precursor for 17(R)-fragment94-95[1]
Silylation and selective deprotectionProtected 17(R)-ω-fragment alcohol~80 (2 steps)[1]
Overall synthesis of 17(R)-Resolvin D44,5,17(R)-trihydroxy-DHA11 (14 steps)[1]

Detailed Synthetic Pathway Diagrams

Total Synthesis of 17(S)-HDHA

Total Synthesis of 17(S)-HDHA S_Glycidol (S)-Glycidol EpoxideOpening_S Epoxide Opening (Lithiated 1-butyne, BF3.OEt2) S_Glycidol->EpoxideOpening_S SecondaryAlcohol_S Secondary Alcohol EpoxideOpening_S->SecondaryAlcohol_S Protection_S Protection (TBDMSCl) & Selective Deprotection SecondaryAlcohol_S->Protection_S omega_alcohol_S C11-C22 ω-Fragment (Alcohol) Protection_S->omega_alcohol_S Functionalization_S Conversion to Phosphonium Salt omega_alcohol_S->Functionalization_S omega_ylide_S C11-C22 ω-Fragment (Ylide) Functionalization_S->omega_ylide_S Wittig Wittig Reaction omega_ylide_S->Wittig alpha_aldehyde C1-C10 α-Fragment (Aldehyde) alpha_aldehyde->Wittig CoupledProduct Protected Full Chain Wittig->CoupledProduct FinalSteps Deprotection & Ester Hydrolysis CoupledProduct->FinalSteps HDHA_S 17(S)-HDHA FinalSteps->HDHA_S

Caption: Synthetic pathway for 17(S)-HDHA.

Total Synthesis of 17(R)-HDHA

Total Synthesis of 17(R)-HDHA R_Glycidol (R)-Glycidol EpoxideOpening_R Epoxide Opening (Lithiated 1-butyne, BF3.OEt2) R_Glycidol->EpoxideOpening_R SecondaryAlcohol_R Secondary Alcohol EpoxideOpening_R->SecondaryAlcohol_R Protection_R Protection (TBDMSCl) & Selective Deprotection SecondaryAlcohol_R->Protection_R omega_alcohol_R C11-C22 ω-Fragment (Alcohol) Protection_R->omega_alcohol_R Functionalization_R Conversion to Phosphonium Salt omega_alcohol_R->Functionalization_R omega_ylide_R C11-C22 ω-Fragment (Ylide) Functionalization_R->omega_ylide_R Wittig Wittig Reaction omega_ylide_R->Wittig alpha_aldehyde C1-C10 α-Fragment (Aldehyde) alpha_aldehyde->Wittig CoupledProduct Protected Full Chain Wittig->CoupledProduct FinalSteps Deprotection & Ester Hydrolysis CoupledProduct->FinalSteps HDHA_R 17(R)-HDHA FinalSteps->HDHA_R

Caption: Synthetic pathway for 17(R)-HDHA.

These protocols provide a robust framework for the stereoselective synthesis of 17(S)-HDHA and 17(R)-HDHA. Researchers can adapt and optimize these methods based on their specific laboratory conditions and available starting materials. The availability of these enantiomerically pure compounds is crucial for advancing our understanding of their roles in inflammation resolution and for the development of novel therapeutics.

References

Application Notes and Protocols for Biogenic Synthesis and Purification of 17-HDHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biogenic synthesis and purification of 17-hydroxy-docosahexaenoic acid (17-HDHA), a key signaling molecule in the resolution of inflammation.

Introduction

This compound is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in orchestrating the resolution of inflammation, making it a significant target for therapeutic development in a range of inflammatory diseases. Biogenic synthesis offers a stereospecific approach to producing this compound, closely mimicking its natural formation in the body.

Biogenic Synthesis of this compound

The primary route for the biogenic synthesis of this compound involves the enzymatic oxygenation of DHA by lipoxygenases (LOX), particularly 15-lipoxygenase (15-LOX). In humans, this process is critical for the production of D-series resolvins and protectins, with this compound serving as a key intermediate.[1][2] The synthesis can also be triggered by aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the formation of the 17R-epimer of HDHA.[3][4]

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound from DHA is a critical step in the production of D-series resolvins. The pathway is initiated by the action of 15-lipoxygenase on DHA.

This compound Biosynthesis DHA Docosahexaenoic Acid (DHA) 17S-HpDHA 17S-hydroperoxy-DHA (17S-HpDHA) DHA->17S-HpDHA 15-Lipoxygenase (15-LOX) 17S-HDHA 17S-hydroxy-DHA (17S-HDHA) 17S-HpDHA->17S-HDHA Peroxidase Resolvins D-Series Resolvins (e.g., RvD1, RvD2) 17S-HDHA->Resolvins 5-Lipoxygenase (5-LOX)

Biosynthesis of 17S-HDHA from DHA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using 15-Lipoxygenase

This protocol describes the synthesis of this compound from DHA using soybean 15-lipoxygenase.

Materials:

  • Docosahexaenoic acid (DHA)

  • Soybean 15-lipoxygenase (15-LOX)

  • Borate buffer (100 mM, pH 9.0)

  • Trimethyl phosphite

  • Glacial acetic acid

  • Dichloromethane

  • Nitrogen gas

Procedure:

  • Prepare a solution of DHA (25–50 μM) in 800 ml of 100 mM borate buffer (pH 9.0).[5]

  • Add soybean 15-LOX to the DHA solution and incubate for 1 hour with stirring at ambient temperature.

  • To reduce the hydroperoxy intermediate (17S-HpDHA) to the hydroxyl form (17S-HDHA), add trimethyl phosphite to the reaction mixture.

  • Quench the reaction by adding 0.5% glacial acetic acid.

  • Extract the lipid mediators three times with an equal volume of dichloromethane.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • The resulting product is ready for purification.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

This protocol outlines the purification of this compound from a biological sample or enzymatic reaction mixture using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge

  • Methanol

  • Water, HPLC grade

  • Hexane

  • Methyl formate

  • Nitrogen gas

Procedure:

  • Sample Preparation:

    • For cell or tissue samples, homogenize in a suitable solvent and precipitate proteins by storing at -20°C for 45 minutes.[6]

    • Centrifuge to remove precipitated proteins.

    • Adjust the pH of the supernatant to ~3.5 with a suitable acid.

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by washing with 5-10 ml of methanol followed by 5-10 ml of water. Do not allow the cartridge to dry out between steps.[6][7]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 ml of water (pH 3.5) to remove polar impurities.

    • Wash with 5-10 ml of hexane to elute non-polar lipids.[6]

  • Elution:

    • Elute the this compound and other SPMs with 5-10 ml of methyl formate.[6]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified sample in a small volume of methanol/water (50:50, v/v) for analysis.[6]

Protocol 3: HPLC Purification of this compound

This protocol describes the final purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 21% B) for at least 10-15 column volumes.

  • Sample Injection: Inject the reconstituted sample from the SPE step.

  • Gradient Elution: Program a linear gradient to separate this compound from other components. An example gradient is as follows:

    • 0-1.0 min: 21% B

    • 1.0-1.5 min: 21-26% B

    • 1.5-10 min: 26-51% B

    • 10-19 min: 51-66% B

    • 19-25.1 min: 66-98% B

    • 25.1-27.6 min: Hold at 98% B

    • 27.6-27.7 min: 98-21% B

    • 27.7-31.5 min: Re-equilibrate at 21% B[8]

  • Detection and Fraction Collection: Monitor the elution profile at 235 nm and 270 nm. Collect the fraction corresponding to the retention time of this compound. The retention time for this compound is typically around 21 minutes under similar conditions.[9]

Experimental Workflow

The overall workflow for the biogenic synthesis and purification of this compound involves several key stages, from the initial enzymatic reaction to the final analysis.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis DHA DHA Substrate Reaction Enzymatic Reaction DHA->Reaction Enzyme 15-Lipoxygenase Enzyme->Reaction SPE Solid-Phase Extraction (SPE) Reaction->SPE HPLC HPLC Purification SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Purity Purity & Yield Assessment LCMS->Purity

Workflow for this compound Synthesis and Purification.

Data Presentation

Table 1: Quantitative Data for this compound Synthesis and Detection
ParameterValueReference
Enzymatic Synthesis
Substrate (DHA) Concentration25-50 µM[5]
Enzyme (15-LOX) Incubation Time1 hour[5]
Typical Conversion Rate (DHA to 17S-HDHA)95%[10]
LC-MS/MS Analysis
Limit of Detection (LOD)0.01 - 1765 ng/mL[11]
Limit of Quantification (LOQ)0.03 - 5884 ng/mL[11]
Solid-Phase Extraction
SPE Recovery Rate29-134%[11]
Biological Levels
This compound in murine exudate (0-2h)~0.5 ng/exudate[12]
This compound in human plasma (post n-3 supplementation)365 (65) pg/mL[13]
Table 2: LC-MS/MS Parameters for this compound Quantification
ParameterSettingReference
Chromatography
ColumnC18 reversed-phase (e.g., Zorbax Eclipse Plus, 2.1 x 150 mm, 1.8 µm)[8]
Mobile Phase AWater with 0.1% acetic acid[4][8]
Mobile Phase BAcetonitrile/Methanol/Acetic acid (860/140/1, v/v/v)[4]
Flow Rate0.3 mL/min[8]
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Multiple Reaction Monitoring (MRM) Transitionsm/z 343.1 -> 299.2, m/z 343.1 -> 193.0[4]
Collision EnergyOptimized for specific instrument[3]

Conclusion

These application notes provide a framework for the successful biogenic synthesis and purification of this compound. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers in the fields of inflammation, lipidomics, and drug discovery. Adherence to these methods will facilitate the production of high-purity this compound for further biological and pharmacological investigation.

References

Application Notes and Protocols for the Use of 17-HDHA in Ethanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation, storage, and use of 17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17-HDHA) in ethanol for various in vitro assays. Adherence to these guidelines is crucial for ensuring the stability and biological activity of this compound, a key specialized pro-resolving mediator (SPM) precursor involved in the resolution of inflammation.

Data Presentation: Stability of this compound in Ethanol

The stability of this compound in ethanol is critical for obtaining reliable and reproducible results in in vitro studies. The primary factor influencing its stability is storage temperature. While detailed time-course stability data at various temperatures is not extensively published, manufacturer specifications and general handling protocols for polyunsaturated fatty acids provide essential guidance.

Storage ConditionSolventConcentrationDurationStabilitySource
-20°C Ethanol100 µg/ml≥ 2 yearsStable[1][2][3]
4°C EthanolNot SpecifiedUp to 6 monthsGenerally stable for short-term storage[4]
Room Temperature EthanolNot SpecifiedShort-term (hours)Prone to oxidation; minimize exposure

Note: this compound is susceptible to oxidation due to its polyunsaturated nature. It is imperative to minimize its exposure to light and air. Solutions should be stored under an inert gas (e.g., argon or nitrogen) whenever possible, especially for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol outlines the steps for preparing a concentrated stock solution of this compound in ethanol, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (solid or pre-dissolved in ethanol)

  • Anhydrous ethanol (200 proof, molecular biology grade)

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: If starting with solid this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution:

    • If using a pre-dissolved solution from a manufacturer (e.g., 100 µg/ml in ethanol), this can be used as the primary stock solution.

    • If starting with a solid, carefully weigh the desired amount in a sterile amber vial. Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/ml).

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Capping and Mixing: Immediately cap the vial tightly. Gently vortex or swirl the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Aliquoting: For frequent use, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile amber vials. This minimizes freeze-thaw cycles and the introduction of contaminants and oxygen to the main stock.

  • Storage: Store the stock solution and aliquots at -20°C for long-term stability (≥ 2 years).[1][2][3] For short-term use (up to a few weeks), storage at -20°C is still recommended.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the this compound ethanol stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments.

Materials:

  • This compound stock solution in ethanol

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Retrieve an aliquot of the this compound stock solution from -20°C storage and thaw it on ice or at room temperature, protected from light.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your assay. It is critical to ensure that the final concentration of ethanol in the assay is non-toxic to the cells and does not exceed a level that affects the experimental outcome (typically ≤ 0.1% v/v).

  • Serial Dilution (Recommended): To minimize precipitation of the lipophilic this compound in the aqueous medium, perform a serial dilution.

    • First, dilute the ethanol stock solution in a small volume of the aqueous buffer.

    • Then, add this intermediate dilution to the final volume of the assay medium.

  • Mixing: Gently mix the working solution by inversion or gentle pipetting. Avoid vortexing, which can lead to oxidation and degradation.

  • Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay. Do not store aqueous solutions of this compound for extended periods, as its stability is significantly reduced in aqueous environments compared to ethanol.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a key intermediate in the biosynthesis of D-series resolvins, which are potent anti-inflammatory and pro-resolving mediators. This compound itself also exhibits intrinsic biological activities, including the inhibition of pro-inflammatory signaling pathways.

17-HDHA_Signaling_Pathway DHA Docosahexaenoic Acid (DHA) LOX15 15-Lipoxygenase (15-LOX) DHA->LOX15 HDHA17 17(S)-HDHA LOX15->HDHA17 Resolvins D-Series Resolvins (e.g., RvD1, RvD2) HDHA17->Resolvins Further Metabolism IL1B IL-1β Expression HDHA17->IL1B Inhibits NLRP3 NLRP3 Inflammasome Formation HDHA17->NLRP3 Inhibits Resolution Resolution of Inflammation Resolvins->Resolution TNFa TNF-α TNFa->IL1B Inflammation Inflammation IL1B->Inflammation NLRP3->Inflammation

Caption: Biosynthesis and anti-inflammatory actions of this compound.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing a this compound ethanol stock solution in a cell-based in vitro assay.

Experimental_Workflow Start Start PrepareStock Prepare this compound Stock Solution in Ethanol Start->PrepareStock StoreStock Store Aliquots at -20°C PrepareStock->StoreStock ThawAliquot Thaw Aliquot StoreStock->ThawAliquot For each experiment PrepareWorking Prepare Working Solution in Assay Medium ThawAliquot->PrepareWorking TreatCells Treat Cells with Working Solution PrepareWorking->TreatCells CellCulture Prepare Cell Culture CellCulture->TreatCells Incubate Incubate TreatCells->Incubate Assay Perform In Vitro Assay (e.g., ELISA, qPCR, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: Workflow for using this compound in cell-based assays.

References

Application Notes and Protocols for Intraperitoneal Administration of 17-HDHA in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxy-Docosahexaenoic Acid (17-HDHA) is a mono-hydroxylated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a precursor to specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins, which are critical in the active resolution of inflammation.[1][2][3] Exogenous administration of this compound has demonstrated potent anti-inflammatory and pro-resolving effects in various preclinical models, making it a compound of significant interest for therapeutic development.[1][4][5] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound in mice, based on established methodologies, to investigate its biological effects.

Mechanism of Action

This compound exerts its biological activities through multiple mechanisms:

  • Precursor to Specialized Pro-Resolving Mediators (SPMs): this compound is a key intermediate in the biosynthesis of D-series resolvins (RvD1-6) and protectins (e.g., PD1).[1][2] These SPMs actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, enhancing macrophage efferocytosis of apoptotic cells, and counter-regulating pro-inflammatory cytokine production.

  • PPARγ Activation: 17S-HDHA, a stereoisomer of this compound, can directly activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][6] This nuclear receptor plays a crucial role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses.

  • NF-κB Pathway Inhibition: Treatment with this compound has been shown to suppress the NF-κB signaling pathway, a central mediator of inflammation.[1] This is achieved by increasing the protein levels of IκBα, an inhibitor of NF-κB.[1]

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of intraperitoneal this compound administration in a mouse model of diet-induced obesity and inflammation.[4]

Table 1: Effects of this compound on Adipose Tissue Gene Expression

GeneVehicle Control (Fold Change)This compound (50 ng/g) (Fold Change)P-value
Pparg (PPARγ)1.0 ± 0.11.5 ± 0.2< 0.05
Slc2a4 (GLUT-4)1.0 ± 0.11.6 ± 0.2< 0.05
Adipoq (Adiponectin)1.0 ± 0.11.8 ± 0.3< 0.05
Ccl2 (MCP-1)1.0 ± 0.10.6 ± 0.1< 0.05
Tnf (TNF-α)1.0 ± 0.10.5 ± 0.1< 0.05
Il6 (IL-6)1.0 ± 0.10.4 ± 0.1< 0.01
Nfkb1 (NF-κB)1.0 ± 0.10.7 ± 0.1< 0.05

Data are presented as mean ± SEM. Statistical significance was determined by comparison to the vehicle-treated control group.[4]

Table 2: Effects of this compound on Metabolic Parameters

ParameterVehicle ControlThis compound (50 ng/g)P-value
Glucose Tolerance (AUC)Value ± SEMReduced vs. Vehicle< 0.05
Plasma Insulin (fasting)Value ± SEMNo significant change> 0.05
HOMA-IRValue ± SEMNo significant change> 0.05

AUC: Area under the curve. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Specific values from the source study can be referenced for absolute numbers.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Delipidated, fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof, molecular biology grade)

  • Sterile 0.9% Sodium Chloride (NaCl) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in ethanol. The concentration will depend on the final desired dosing volume and concentration. For example, to achieve a final concentration of 50 ng/g in a 25g mouse with an injection volume of 200 µL, a stock solution of 6.25 µg/mL would be needed if the final ethanol concentration is 2%.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 0.9% NaCl containing 3% delipidated, fatty acid-free BSA and 2% ethanol.[4]

    • To prepare 10 mL of vehicle:

      • Add 300 mg of BSA to 9.7 mL of sterile 0.9% NaCl. Mix gently to dissolve.

      • Add 200 µL of 100% ethanol.

      • Sterile filter the final solution through a 0.22 µm filter.

  • Dosing Solution Preparation:

    • On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration.

    • For example, to prepare 1 mL of a 6.25 µg/mL dosing solution, add the appropriate volume of your this compound stock to the vehicle.

    • Vortex gently to ensure homogeneity.

    • Keep the dosing solution on ice and protected from light until administration.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • Prepared this compound dosing solution

  • Mice (e.g., C57BL/6J)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Properly restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Ensure the restraint is firm but does not impede breathing.[7]

  • Dosage Calculation:

    • Weigh each mouse immediately before injection to accurately calculate the required volume of the dosing solution.

    • The recommended dose is 50 ng/g of body weight.[4] For a 25g mouse, the dose would be 1250 ng or 1.25 µg.

    • Calculate the injection volume based on the concentration of your dosing solution.

  • Injection Site Identification:

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

    • The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[7][8]

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

  • Dosing Schedule:

    • For chronic studies, administer the intraperitoneal injections every 12 hours for the duration of the experiment (e.g., 8 days).[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_17hdha Prepare this compound Stock prep_dosing Prepare Dosing Solution prep_17hdha->prep_dosing prep_vehicle Prepare Vehicle (BSA/Ethanol in NaCl) prep_vehicle->prep_dosing weigh_mouse Weigh Mouse prep_dosing->weigh_mouse calc_dose Calculate Dose (50 ng/g) weigh_mouse->calc_dose ip_inject Intraperitoneal Injection calc_dose->ip_inject tissue_collection Tissue Collection (e.g., Adipose) ip_inject->tissue_collection metabolic_tests Metabolic Tests (GTT) ip_inject->metabolic_tests gene_expression Gene Expression Analysis (qPCR) tissue_collection->gene_expression

Caption: Experimental workflow for this compound administration in mice.

signaling_pathway DHA DHA HDHA_17 This compound DHA->HDHA_17 LOX/COX-2 SPMs Resolvins (RvDs) Protectins (PD1) HDHA_17->SPMs Biosynthesis PPARg PPARγ HDHA_17->PPARg Activates NFkB_pathway NF-κB Signaling SPMs->NFkB_pathway Inhibits Resolution Resolution of Inflammation SPMs->Resolution Promotes PPARg->NFkB_pathway Inhibits PPARg->Resolution Promotes Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Caption: Simplified signaling pathways of this compound.

References

Commercial Sources and Research Applications of High-Purity 17-HDHA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxy-docosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key intermediate in the biosynthesis of D-series resolvins, protectins, and maresins, this compound plays a crucial role in the resolution of inflammation, making it a molecule of significant interest for research in immunology, neuroscience, and drug development. This document provides a comprehensive overview of commercial sources for high-purity this compound and detailed protocols for its application in common research settings.

Commercial Sources for High-Purity this compound

A critical first step for any research involving this compound is sourcing high-purity material to ensure reliable and reproducible experimental outcomes. Several reputable commercial suppliers offer various forms of this compound suitable for research purposes. The table below summarizes key information from prominent vendors.

SupplierProduct Name(s)PurityFormulationCatalog Number (Example)
Cayman Chemical 17(S)-HDHA, 17(R)-HDHA, (±)this compound, 17(S)-HDHA-d5≥98%Solution in ethanol33650, 10009799, 155976-53-7
MedchemExpress This compound98.8%Solution in ethanolHY-113512
TargetMol (±)this compound>98%Solution in ethanolT6M2317
Sapphire Bioscience (±)this compound (Distributor for Cayman Chemical)≥98%Solution in ethanol33650

Biological Significance and Signaling Pathways

This compound is a pivotal molecule in the enzymatic pathways that generate potent anti-inflammatory and pro-resolving lipid mediators. Its formation from DHA is a critical step in the body's natural process to resolve inflammation and promote tissue healing.

Biosynthesis of D-Series Resolvins from DHA

The biosynthesis of D-series resolvins is initiated by the enzymatic conversion of DHA. In one pathway, the enzyme 15-lipoxygenase (15-LOX) acts on DHA to produce 17S-hydroperoxy-DHA (17S-HpDHA), which is then rapidly converted to 17(S)-HDHA.[1] Alternatively, aspirin-acetylated cyclooxygenase-2 (COX-2) can convert DHA to 17R-HDHA.[2] These intermediates are further metabolized by 5-lipoxygenase (5-LOX) to generate the various D-series resolvins (RvD1-RvD6), which have potent anti-inflammatory and pro-resolving activities.[3][4]

Resolvin D Biosynthesis Pathway DHA DHA 15_LOX 15-LOX DHA->15_LOX Aspirin_COX2 Aspirin-acetylated COX-2 DHA->Aspirin_COX2 17S_HDHA 17(S)-HDHA 15_LOX->17S_HDHA 17R_HDHA 17(R)-HDHA Aspirin_COX2->17R_HDHA 5_LOX 5-LOX 17S_HDHA->5_LOX 17R_HDHA->5_LOX Resolvins D-Series Resolvins (RvD1-RvD6) 5_LOX->Resolvins AT_Resolvins Aspirin-Triggered D-Series Resolvins (AT-RvD1-AT-RvD4) 5_LOX->AT_Resolvins

Biosynthesis of D-series resolvins from DHA.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound, synthesized from published research.

Protocol 1: In Vitro Treatment of Macrophages with this compound to Assess Anti-inflammatory Effects

This protocol describes how to treat a macrophage cell line (e.g., THP-1 or RAW 264.7) with this compound and subsequently analyze the expression of pro-inflammatory genes.

Materials:

  • Human (THP-1) or murine (RAW 264.7) macrophage cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • High-purity this compound (e.g., from Cayman Chemical)

  • Ethanol (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells): a. Culture THP-1 monocytes in complete RPMI-1640 medium. b. To differentiate into macrophages, seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48 hours.[5] c. After 48 hours, remove the PMA-containing medium, wash the adherent macrophages with PBS, and add fresh complete medium. Allow the cells to rest for 24 hours before treatment.

  • This compound Treatment and Inflammatory Challenge: a. Prepare a stock solution of this compound in ethanol. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM). A vehicle control containing the same final concentration of ethanol should be prepared. b. Pre-treat the differentiated macrophages with the this compound dilutions or vehicle control for 30 minutes. c. After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response.

  • Analysis of Gene Expression by qPCR: a. Following stimulation, wash the cells with PBS and lyse them for RNA extraction using a commercial kit. b. Synthesize cDNA from the extracted RNA using a reverse transcription kit. c. Perform qPCR using primers for target pro-inflammatory genes (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. d. Analyze the relative gene expression using the 2-ΔΔCt method.

Macrophage Treatment Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48 hours) Culture->Differentiate Rest Rest in fresh medium (24 hours) Differentiate->Rest Pretreat Pre-treat with this compound or Vehicle (30 min) Rest->Pretreat Stimulate Stimulate with LPS (4-6 hours) Pretreat->Stimulate RNA_Extract RNA Extraction Stimulate->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qPCR for Inflammatory Gene Expression cDNA_Synth->qPCR

Workflow for in vitro macrophage treatment.
Protocol 2: Inhibition of the NLRP3 Inflammasome in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol, adapted from studies on this compound derivatives, outlines a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.[6][7]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by density gradient centrifugation (e.g., using Ficoll-Paque)

  • RPMI-1640 medium with 10% FBS

  • LPS

  • Nigericin or ATP (NLRP3 inflammasome activators)

  • High-purity this compound

  • Reagents for ELISA (for IL-1β measurement) and Western blotting (for caspase-1 cleavage)

Procedure:

  • PBMC Isolation and Culture: a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Resuspend PBMCs in complete RPMI-1640 medium and seed in a 24-well plate at a density of 1 x 10^6 cells/well.

  • NLRP3 Inflammasome Priming and Activation: a. Prime the PBMCs with LPS (e.g., 1 µg/mL) for 3.5 hours.[7] b. Treat the LPS-primed cells with this compound (e.g., 1-10 µM) or vehicle for 30 minutes. c. Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.[7]

  • Analysis of Inflammasome Activation: a. IL-1β Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit. b. Caspase-1 Cleavage (Western Blot): Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the cleaved form of caspase-1 (p20 subunit) and a loading control (e.g., β-actin).

NLRP3 Inflammasome Inhibition Workflow cluster_prep Cell Preparation cluster_activation Inflammasome Activation cluster_analysis Analysis Isolate Isolate PBMCs Culture Culture PBMCs Isolate->Culture Prime Prime with LPS (3.5 hours) Culture->Prime Treat Treat with this compound or Vehicle (30 min) Prime->Treat Activate Activate with Nigericin/ATP (30-60 min) Treat->Activate ELISA Measure IL-1β in supernatant (ELISA) Activate->ELISA Western Detect Caspase-1 cleavage in cell lysate (Western Blot) Activate->Western

Workflow for NLRP3 inflammasome inhibition assay.
Protocol 3: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological matrices like plasma or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Deuterated internal standard (e.g., 17(S)-HDHA-d5)

  • Methanol (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Extraction: a. Thaw the biological sample on ice. b. Add the deuterated internal standard to the sample. c. Precipitate proteins by adding cold methanol (e.g., 2 volumes of methanol to 1 volume of sample). d. Centrifuge to pellet the precipitated proteins. e. Load the supernatant onto a pre-conditioned SPE cartridge. f. Wash the cartridge to remove interfering substances. g. Elute the lipid mediators, including this compound, with an appropriate solvent (e.g., methanol or ethyl acetate). h. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipid mediators using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid).[9] c. Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized on the instrument.

  • Data Analysis: a. Generate a standard curve using known concentrations of a this compound analytical standard. b. Quantify the amount of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on B-cell Function [10]

ParameterTreatmentConcentrationResult
IgM ProductionThis compound100 nM~2-fold increase
IgG ProductionThis compound100 nM~2-fold increase
Blimp-1 mRNA ExpressionThis compound100 nM~3-fold increase
IL-10 ProductionThis compound100 nMSignificant increase

Table 2: In Vivo Effects of this compound in a Mouse Model of Obesity-Associated Inflammation [11]

ParameterTreatmentDoseResult
MCP-1 mRNA Expression (Adipose Tissue)This compoundIntraperitoneal injectionSignificant reduction
TNF-α mRNA Expression (Adipose Tissue)This compoundIntraperitoneal injectionSignificant reduction
IL-6 mRNA Expression (Adipose Tissue)This compoundIntraperitoneal injectionSignificant reduction
IκBα Protein Level (Adipose Tissue)This compoundIntraperitoneal injectionSignificant increase

Conclusion

High-purity this compound is commercially available and serves as a critical tool for investigating the resolution of inflammation and the broader roles of specialized pro-resolving mediators. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of this compound in a variety of disease models. Adherence to detailed and validated protocols is essential for obtaining reproducible and meaningful results in this exciting field of research.

References

Application Notes and Protocols for Measuring 17-HDHA Levels in Human Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxy-4,7,10,13,15,19-docosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key signaling molecule, this compound plays a crucial role in the resolution of inflammation. In the context of adipose tissue, emerging research indicates that levels of this compound are dysregulated in obesity and are associated with the chronic low-grade inflammation that contributes to metabolic complications such as insulin resistance.[1][2] Treatment with this compound has been shown to attenuate adipose tissue inflammation and improve glucose tolerance in preclinical models, highlighting its therapeutic potential.[1][2]

These application notes provide a comprehensive overview of the methodologies for accurately measuring this compound in human adipose tissue, tailored for researchers in academia and the pharmaceutical industry.

Data Presentation

While specific quantitative data for this compound in human adipose tissue is not extensively published, preclinical data from murine models of obesity provide valuable insights into the expected changes. These studies consistently show a significant reduction of this compound in the adipose tissue of obese mice compared to their lean counterparts.[1][2] This reduction is observed in both genetic and diet-induced obesity models.[1][2]

Table 1: Relative this compound Levels in Murine Adipose Tissue (Illustrative)

ConditionAdipose Tissue DepotRelative this compound LevelsReference
LeanGonadalHigh[1][2]
Obese (db/db)GonadalSignificantly Decreased[1][2]
Obese (High-Fat Diet)GonadalSignificantly Decreased[1][2]
ObeseSubcutaneousLower than Gonadal[1][2]

Note: This table is based on qualitative findings from murine studies and serves as a guide for expected trends in human studies.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Anti-inflammatory Signaling

This compound is synthesized from DHA via the 12/15-lipoxygenase (12/15-LOX) enzyme.[1][3] It serves as a precursor to potent anti-inflammatory molecules such as Resolvin D1 (RvD1) and Protectin D1 (PD1). The anti-inflammatory effects of this compound in adipose tissue are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[1][2] By increasing the levels of IκBα, the major inhibitor of NF-κB, this compound treatment leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[1][2]

This compound Biosynthesis and Signaling This compound Biosynthesis and Anti-inflammatory Action DHA DHA LOX 12/15-Lipoxygenase DHA->LOX HDHA This compound LOX->HDHA Biosynthesis NFkB_Inhibitor IκBα HDHA->NFkB_Inhibitor Increases ProInflammatory Pro-inflammatory Stimuli (e.g., in Obesity) NFkB NF-κB ProInflammatory->NFkB Activates NFkB_Inhibitor->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Induces Transcription Inflammation Adipose Tissue Inflammation Cytokines->Inflammation Experimental Workflow Workflow for this compound Quantification in Human Adipose Tissue cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification Collection Adipose Tissue Biopsy (Subcutaneous or Visceral) SnapFreeze Snap Freezing in Liquid N2 Collection->SnapFreeze Storage Storage at -80°C SnapFreeze->Storage Homogenization Homogenization Storage->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification using Internal Standards LCMS->Quantification Data Data Analysis & Interpretation Quantification->Data

References

Application Notes and Protocols for Flow Cytometry Analysis of B Cells Following 17-HDHA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-hydroxy-docosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research indicates that this compound plays a significant role in the resolution of inflammation and modulates the adaptive immune response. Specifically, studies have demonstrated that this compound can influence B lymphocyte function, promoting their differentiation into antibody-secreting cells and modulating cytokine production.[1][2] This makes this compound a molecule of interest for therapeutic applications in infectious diseases, vaccinology, and autoimmune disorders.

Flow cytometry is an indispensable tool for dissecting the effects of compounds like this compound on heterogeneous cell populations such as B cells. This document provides detailed protocols for the in vitro treatment of B cells with this compound and their subsequent analysis by multi-color flow cytometry to assess changes in cell phenotype, activation status, and differentiation.

Data Presentation

The following tables summarize the quantitative effects of this compound on human and murine B cells as reported in preclinical studies.

Table 1: Effect of this compound on Human B Cell Antibody Production and Differentiation

ParameterTreatment GroupFold Change vs. ControlKey FindingsReference
IgM ProductionThis compound (1-100 nM)~1.5 - 2.0Significantly increased IgM secretion from activated B cells.[1]
IgG ProductionThis compound (1-100 nM)~1.5 - 2.0Markedly enhanced IgG production in activated B cells.[1]
CD27+CD38+ CellsThis compound (100 nM)IncreasedPromoted differentiation towards an antibody-secreting cell phenotype.[1]
IL-6 ProductionThis compound (100 nM)DecreasedReduced secretion of the pro-inflammatory cytokine IL-6.[1]
IL-10 ProductionThis compound (100 nM)DecreasedLowered production of the anti-inflammatory cytokine IL-10.[1]

Table 2: Effect of this compound on Murine B Cell Phenotype and Function

ParameterTreatment GroupFold Change vs. ControlKey FindingsReference
CD80 Expression (MFI)This compound (100 nM)IncreasedUpregulated the co-stimulatory molecule CD80 on activated B cells.[3]
CD86 Expression (MFI)This compound (100 nM)IncreasedEnhanced the expression of the co-stimulatory molecule CD86.[3]
IgM Secreting CellsThis compound (10-100 nM)~2.0Doubled the number of IgM-secreting cells.[3]
IgG Secreting CellsThis compound (10-100 nM)~2.0Resulted in a twofold increase in IgG-secreting cells.[3]

Experimental Protocols

Protocol 1: Isolation and Culture of Human Peripheral Blood B Cells

Objective: To isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) for in vitro culture and treatment.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • L-Glutamine

  • CpG Oligonucleotide (e.g., ODN 2395)

  • Goat F(ab')2 Anti-Human IgM

  • This compound (in ethanol)

  • Vehicle control (ethanol)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • B Cell Enrichment: Isolate B cells from PBMCs using the RosetteSep™ Human B Cell Enrichment Cocktail following the manufacturer's protocol. This method yields highly pure CD19+ B cells.

  • Cell Culture: Resuspend the purified B cells at a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • This compound Treatment:

    • Pre-treat the B cells with the desired concentration of this compound (e.g., 1-100 nM) or vehicle control for 30 minutes at 37°C in a 5% CO2 incubator.[1]

    • The final concentration of the ethanol vehicle should be less than 0.1%.

  • B Cell Activation: After the pre-treatment, activate the B cells by adding CpG ODN 2395 (1 µg/mL) and Goat F(ab')2 Anti-Human IgM (2 µg/mL).[1]

  • Incubation: Culture the cells for the desired period (e.g., 2-7 days) at 37°C in a 5% CO2 incubator. For longer cultures, it may be necessary to replenish the medium and this compound.

  • Harvesting: After incubation, harvest the cells for flow cytometry analysis. Supernatants can be collected for analysis of secreted antibodies (ELISA) or cytokines.

Protocol 2: Flow Cytometry Analysis of Human B Cell Differentiation and Activation

Objective: To analyze the phenotype of human B cells after this compound treatment using multi-color flow cytometry.

Materials:

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-Human CD19

    • Anti-Human CD27

    • Anti-Human CD38

    • Anti-Human IgD

    • Anti-Human CD80

    • Anti-Human CD86

  • Isotype control antibodies

Procedure:

  • Cell Preparation:

    • Harvest the cultured B cells and wash them with cold PBS.

    • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining:

    • Add the pre-titrated fluorochrome-conjugated antibodies against the surface markers of interest to the cell suspension.

    • A recommended panel includes antibodies against CD19, CD27, CD38, and IgD to identify antibody-secreting cells (IgD-CD27+CD38+).[1] Another panel could include CD19, CD80, and CD86 to assess activation status.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and add a viability dye (e.g., 7-AAD) just before analysis to exclude dead cells.[1]

  • Data Acquisition: Acquire the data on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Exclude doublets and dead cells.

    • Identify B cells as CD19-positive events.

    • Within the B cell gate, analyze the expression of differentiation and activation markers (e.g., CD27, CD38, IgD, CD80, CD86).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

B_Cell_Treatment_Workflow Experimental Workflow for this compound Treatment and B Cell Analysis cluster_isolation B Cell Isolation cluster_culture In Vitro Culture and Treatment cluster_analysis Analysis pbmc PBMC Isolation (Ficoll Gradient) bcell_enrich B Cell Enrichment (e.g., RosetteSep) pbmc->bcell_enrich culture Cell Culture (1x10^6 cells/mL) bcell_enrich->culture treatment This compound Pre-treatment (30 min) culture->treatment activation B Cell Activation (CpG + anti-IgM) treatment->activation incubation Incubation (2-7 days) activation->incubation harvest Harvest Cells & Supernatant incubation->harvest flow_cyto Flow Cytometry (Phenotyping) harvest->flow_cyto elisa ELISA (Antibodies/Cytokines) harvest->elisa

Caption: A flowchart of the experimental procedure for B cell analysis after this compound treatment.

Signaling_Pathway Proposed Signaling Pathway of this compound in B Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Functional Outcomes HDHA This compound RvD1 Resolvin D1 HDHA->RvD1 Metabolism GPCR GPR32 / ALX/FPR2 RvD1->GPCR Binding Signaling Intracellular Signaling Cascade GPCR->Signaling Blimp1 Blimp-1 ↑ Signaling->Blimp1 Xbp1 Xbp-1 ↑ Signaling->Xbp1 Pax5 Pax-5 ↓ Signaling->Pax5 Cytokines IL-6 / IL-10 Production ↓ Signaling->Cytokines Differentiation Differentiation to Antibody-Secreting Cells Blimp1->Differentiation Xbp1->Differentiation Pax5->Differentiation Antibody IgM / IgG Production ↑ Differentiation->Antibody

References

Application Note: Development of Assays to Measure the Effect of 17-HDHA on Phagocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

17-hydroxy-docosahexaenoic acid (17-HDHA) is an oxygenated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is a precursor to potent anti-inflammatory and pro-resolving molecules such as resolvins of the D-series.[1] Phagocytosis, the process by which immune cells such as macrophages engulf and eliminate pathogens, apoptotic cells, and cellular debris, is a critical component of tissue homeostasis and the resolution of inflammation.[2][3] Emerging evidence suggests that SPMs, including precursors like this compound, can modulate this fundamental process, making the development of robust assays to quantify these effects essential for researchers in immunology and drug development.[1][3] This document provides detailed protocols for developing and executing in vitro assays to measure the impact of this compound on macrophage phagocytosis.

Experimental Workflow Overview

A typical workflow for assessing the effect of this compound on phagocytosis involves preparing phagocytic cells, treating them with this compound, introducing a phagocytic target, and quantifying the uptake. The two primary methods detailed here are flow cytometry for high-throughput quantitative analysis and fluorescence microscopy for visual confirmation and morphological assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Culture Phagocytes (e.g., RAW 264.7, THP-1, or Primary Macrophages) e1 Pre-treat Cells with This compound or Vehicle Control p1->e1 p2 Prepare Phagocytic Target (e.g., Fluorescent Beads, Zymosan, or E. coli) e2 Co-incubate Cells with Phagocytic Target p2->e2 e1->e2 e3 Stop Phagocytosis (e.g., Ice-cold PBS) e2->e3 a1 Flow Cytometry (Quantitative Analysis) e3->a1 a2 Fluorescence Microscopy (Visual Confirmation) e3->a2 a3 Data Analysis & Reporting a1->a3 a2->a3

Caption: General workflow for assessing this compound's effect on phagocytosis.

Detailed Protocols

Protocol 1: Flow Cytometry-Based Phagocytosis Assay

This protocol provides a quantitative measure of phagocytosis by analyzing the fluorescence of cells that have ingested fluorescently labeled particles.[4][5]

A. Materials

  • Phagocytic cells (e.g., RAW 264.7 murine macrophages or PMA-differentiated THP-1 cells)[6][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[8]

  • This compound (Cayman Chemical or equivalent)

  • Vehicle control (e.g., ethanol)

  • Fluorescently labeled particles (e.g., 1.0 µm fluorescent latex beads or pHrodo™ Green E. coli BioParticles™)[4][9]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Trypan Blue or other quenching agent to differentiate attached vs. internalized beads

  • Cell detachment solution (e.g., TrypLE™ Express or a cell scraper)[5][9]

  • FACS buffer (PBS with 2% FBS)[9]

  • 96-well round-bottom plates or 24-well plates[4][5]

  • Flow cytometer

B. Cell Preparation

  • Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.[8]

  • For THP-1 cells, differentiate them into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6][7] After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the assay.[6][7]

C. Experimental Procedure

  • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control.

  • Remove the culture medium from the adherent macrophages and replace it with the this compound or vehicle solutions.

  • Pre-treat the cells by incubating for 1-2 hours at 37°C and 5% CO2.

  • During the pre-treatment, prepare the fluorescent particles according to the manufacturer's instructions. If using latex beads, sonicate them for 15-30 minutes to ensure a single-particle suspension.[10]

  • Add the fluorescent particles to each well at a particle-to-cell ratio of approximately 10:1 to 50:1.

  • Incubate for 60-90 minutes at 37°C to allow for phagocytosis.[10] As a negative control, incubate one set of wells at 4°C to inhibit active uptake.[11]

  • To stop phagocytosis, wash the cells three times with 1 mL of ice-cold PBS.[5] This step removes non-ingested particles.

  • To quench the fluorescence of particles merely attached to the cell surface, add 100 µL of Trypan Blue solution (0.4%) for 1-2 minutes, then wash again with cold PBS.

  • Detach the cells from the plate using TrypLE™ Express or by gentle scraping.[9]

  • Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 300-500 µL of FACS buffer for analysis.[9]

D. Flow Cytometry Analysis

  • Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence data (e.g., FITC or PE channel, depending on the particle label).

  • Gate the cell population based on FSC and SSC to exclude debris.

  • Analyze the fluorescence intensity of the gated cells. The percentage of fluorescently positive cells represents the phagocytic efficiency, and the mean fluorescence intensity (MFI) corresponds to the phagocytic capacity (number of particles per cell).

Protocol 2: Fluorescence Microscopy-Based Phagocytosis Assay

This method allows for direct visualization and qualitative or semi-quantitative analysis of phagocytosis.[12]

A. Materials

  • Same as Protocol 2.1, but use glass-bottom plates or coverslips for cell culture.[8][9]

  • Fixation solution (e.g., 4% Paraformaldehyde - PFA)[4]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Stains: DAPI for nuclei and Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 647) for F-actin.

  • Fluorescence microscope with appropriate filters.

B. Experimental Procedure

  • Seed cells on glass coverslips in a 24-well plate.[8]

  • Perform the this compound treatment and co-incubation with fluorescent particles as described in Protocol 2.1, steps C1-C7.

  • After washing with ice-cold PBS, fix the cells by adding 4% PFA for 15 minutes at room temperature.[4]

  • Wash the cells twice with PBS.

  • (Optional) To stain for F-actin, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash twice with PBS, then add Phalloidin-fluorophore conjugate (e.g., 1:1000 dilution in PBS) and incubate for 30-60 minutes at room temperature.

  • Wash twice with PBS.

  • Add a drop of mounting medium containing DAPI to a microscope slide and carefully place the coverslip cell-side down.

  • Seal the coverslip and allow the mounting medium to cure.

C. Image Acquisition and Analysis

  • Acquire images using a fluorescence or confocal microscope.[9] Capture images for the DAPI (nuclei), particle fluorescence, and Phalloidin (actin) channels.

  • Analyze the images to determine the percentage of cells that have internalized particles and the average number of particles per cell. Software like ImageJ can be used for quantification.[13]

Data Presentation

Quantitative data from phagocytosis assays should be presented clearly. Below are example tables for summarizing results from flow cytometry and microscopy experiments.

Table 1: Effect of this compound on Phagocytosis Measured by Flow Cytometry

Treatment GroupConcentration% Phagocytic Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
Vehicle Control-35.2 ± 4.115,400 ± 2,100
This compound1 nM40.1 ± 3.818,200 ± 2,500
This compound10 nM55.6 ± 5.325,600 ± 3,100
This compound100 nM68.3 ± 6.2 32,100 ± 3,800
Negative Control (4°C)-2.1 ± 0.51,200 ± 350
*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Effect of this compound on Phagocytosis Quantified by Microscopy

Treatment GroupConcentrationPhagocytic Index (Mean ± SD)
Vehicle Control-1.2 ± 0.3
This compound10 nM2.5 ± 0.5
This compound100 nM3.8 ± 0.6**
Phagocytic Index = (Total number of internalized particles / Total number of macrophages counted) x 100. Data from ≥10 random fields of view per condition.

Potential Signaling Pathway

This compound is a precursor to D-series resolvins, which are known to signal through G-protein coupled receptors (GPCRs) like GPR32 (also known as ALX/FPR2). This interaction can trigger downstream signaling cascades that modulate cytoskeletal rearrangement—a process essential for phagocytosis. The diagram below illustrates a plausible pathway for investigation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect r GPCR (e.g., GPR32) g G-Proteins (Gα, Gβγ) r->g Activates p PI3K g->p c Rac1/Cdc42 g->c a Akt p->a a->c Modulates w WASP/WAVE Complex c->w arp Arp2/3 Complex w->arp act Actin Polymerization arp->act phago Enhanced Phagocytosis act->phago ext This compound or Resolvin D1/D2 ext->r Binds

Caption: Plausible signaling pathway for this compound-mediated phagocytosis.

References

Application Notes and Protocols for the Enzymatic Conversion of DHA to 17S-HDHA using Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 17(S)-hydroxydocosahexaenoic acid (17S-HDHA) from docosahexaenoic acid (DHA) using lipoxygenase. 17S-HDHA is a key specialized pro-resolving mediator (SPM) precursor, playing a crucial role in the resolution of inflammation and representing a significant target for therapeutic drug development.

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is the substrate for the biosynthesis of a series of potent anti-inflammatory and pro-resolving lipid mediators. The initial and rate-limiting step in the conversion of DHA to D-series resolvins and protectins is the enzymatic oxygenation of DHA by 15-lipoxygenase (15-LOX) to form 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA).[1][2] This intermediate is then rapidly reduced to the more stable 17S-HDHA.[1] Soybean lipoxygenase (EC 1.13.11.12), a commercially available and widely used enzyme, effectively catalyzes this reaction, providing a reliable method for the production of 17S-HDHA for research and development purposes.[1][3][4][5]

These protocols detail the enzymatic synthesis, purification, and analytical quantification of 17S-HDHA.

Data Presentation

Table 1: Summary of Reaction Conditions for 17S-HDHA Synthesis

ParameterConditionReference
EnzymeSoybean Lipoxygenase (Type I-B or IV)[3][5]
SubstrateDocosahexaenoic Acid (DHA)[1][3][5]
Substrate Concentration25 µM - 7.0 mM[1][6]
Enzyme Concentration50 - 524 units/mL[5][7]
Buffer0.05 M Sodium Borate or 50 mM HEPPS[5][6]
pH8.0 - 9.0[1][5][6]
Temperature4 - 25 °C[3][5][6]
Reaction Time15 - 90 minutes[3][6]
Reducing AgentSodium Borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)[3][4]

Table 2: Analytical Methods for 17S-HDHA Quantification

TechniqueColumnMobile PhaseDetection
RP-HPLCC18 (e.g., Waters Symmetry, 15 x 0.21 cm)Acetonitrile/Water/Acetic Acid (50/50/0.01, v/v/v)UV at 235 nm and 270 nm[8]
Chiral HPLCChiralpak-IAMethanol/Water (80:20)UV
LC-MS/MSC18 (e.g., Zorbax Eclipse Plus, 2.1 x 150 mm, 1.8 µm)A: 0.1% Acetic Acid in 5% B; B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)ESI- in SRM mode[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 17S-HDHA from DHA

This protocol describes the conversion of DHA to 17S-HDHA using soybean lipoxygenase, followed by reduction of the hydroperoxide intermediate.

Materials:

  • Docosahexaenoic acid (DHA)

  • Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)

  • Sodium Borate buffer (0.05 M, pH 9.0)

  • Sodium Borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Ethanol

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Prepare a stock solution of DHA in ethanol. For a typical reaction, a final concentration of 100 µM DHA is used.[5]

  • Reaction Setup: In a glass reaction vessel, add the appropriate volume of 0.05 M sodium borate buffer (pH 9.0). Place the vessel on ice or in a temperature-controlled water bath to maintain a temperature of 4°C.[3][5]

  • Enzyme Addition: Add soybean lipoxygenase to the buffer to a final concentration of approximately 500 units/mL.[5] Gently mix.

  • Initiation of Reaction: Add the DHA stock solution to the reaction mixture to achieve the desired final concentration. The final ethanol concentration should be kept low (<1%) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction mixture at 4°C with gentle stirring for 30 minutes.[5] The progress of the reaction can be monitored by observing the increase in absorbance at 237 nm, which is characteristic of the conjugated diene in the 17S-HpDHA product.[5]

  • Reduction of 17S-HpDHA: After the incubation period, add a molar excess of a reducing agent to convert the 17S-HpDHA to 17S-HDHA.

    • Using Sodium Borohydride: Prepare a fresh solution of NaBH₄ in ethanol and add it to the reaction mixture. Allow the reduction to proceed for 30 minutes at room temperature.

    • Using TCEP: TCEP can be added directly to the reaction mixture.[4]

  • Reaction Quenching and Extraction:

    • Stop the reaction by acidifying the mixture to pH ~3.5 with 0.1 M HCl.

    • Extract the lipids using a C18 SPE cartridge. Condition the cartridge with methanol followed by deionized water. Load the acidified reaction mixture onto the cartridge. Wash the cartridge with water to remove salts. Elute the lipids with methanol.

  • Drying and Storage: Evaporate the methanol from the eluted sample under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or ethanol) for storage at -80°C.

Protocol 2: Purification and Analysis of 17S-HDHA by HPLC

This protocol outlines the purification of 17S-HDHA from the crude extract and its quantification.

Materials:

  • Crude 17S-HDHA extract (from Protocol 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents: Acetonitrile, Methanol, Water, Acetic Acid

  • 17S-HDHA analytical standard

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of acetonitrile, water, and acetic acid. For example, a 50:50:0.01 (v/v/v) mixture of acetonitrile/water/acetic acid can be used.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at 235 nm, the characteristic absorbance maximum for the conjugated diene in 17S-HDHA.

  • Quantification:

    • Inject a known amount of the 17S-HDHA analytical standard to determine its retention time and generate a standard curve.

    • Inject the purified sample and identify the 17S-HDHA peak based on its retention time.

    • Quantify the amount of 17S-HDHA in the sample by comparing its peak area to the standard curve.

Protocol 3: LC-MS/MS Analysis of 17S-HDHA

This protocol provides a general guideline for the sensitive and specific quantification of 17S-HDHA using tandem mass spectrometry.

Materials:

  • Purified 17S-HDHA sample

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

  • LC-MS grade solvents: Acetonitrile, Methanol, Water, Acetic Acid

  • Deuterated internal standard (e.g., 17S-HDHA-d8)

Procedure:

  • Sample Preparation: Spike the sample with a known amount of the deuterated internal standard before extraction or injection to account for matrix effects and variations in instrument response.

  • LC Conditions:

    • Column: A high-resolution C18 column.

    • Mobile Phase: A gradient elution is typically used to achieve good separation from other lipid mediators.

      • Solvent A: Water with 0.1% acetic acid.

      • Solvent B: Acetonitrile/Methanol (e.g., 4:1 v/v) with 0.1% acetic acid.

    • A typical gradient might run from 30% B to 95% B over 15-20 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 343.2 (for [M-H]⁻ of 17S-HDHA).

    • Product Ions (Q3): Characteristic fragment ions for 17S-HDHA, such as m/z 299.2 ([M-H-CO₂]⁻) and m/z 153.1.[9]

  • Quantification: Create a calibration curve using the analytical standard and the internal standard. Quantify 17S-HDHA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Enzymatic_Conversion_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification_analysis Purification & Analysis DHA DHA (Substrate) Reaction Reaction Vessel (Soybean Lipoxygenase, Buffer, 4°C) DHA->Reaction Incubation HpDHA 17S-HpDHA (Intermediate) Reaction->HpDHA Reduction Reduction (NaBH4 or TCEP) HpDHA->Reduction HDHA_crude Crude 17S-HDHA Extract Reduction->HDHA_crude SPE Solid Phase Extraction (C18) HDHA_crude->SPE Pure_HDHA Pure 17S-HDHA SPE->Pure_HDHA HPLC HPLC Analysis (C18 Column, UV 235nm) LCMS LC-MS/MS Analysis (SRM/MRM) Pure_HDHA->HPLC Quantification Pure_HDHA->LCMS Quantification

Caption: Workflow for the enzymatic synthesis and analysis of 17S-HDHA.

Signaling_Pathway DHA DHA LOX15 15-Lipoxygenase DHA->LOX15 HpDHA 17S-HpDHA LOX15->HpDHA Peroxidase Peroxidases HpDHA->Peroxidase HDHA 17S-HDHA Peroxidase->HDHA LOX5 5-Lipoxygenase HDHA->LOX5 Protectins Protectins (e.g., PD1) HDHA->Protectins via further enzymatic steps Resolvins D-Series Resolvins (e.g., RvD1, RvD2) LOX5->Resolvins Inflammation Resolution of Inflammation Resolvins->Inflammation Protectins->Inflammation

Caption: Biosynthetic pathway of 17S-HDHA and its downstream metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 17-HDHA Dosage for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 17-hydroxy-docosahexaenoic acid (17-HDHA) to achieve desired anti-inflammatory effects in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Suboptimal or No Anti-Inflammatory Effect Observed

  • Question: We are not observing the expected anti-inflammatory effects of this compound in our in vitro/in vivo model. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Dosage and Concentration: The effective dose of this compound is highly dependent on the experimental model. In vitro, concentrations can range from the nanomolar to low micromolar range. For instance, studies on macrophage polarization have used concentrations around 10-100 nM. In vivo, dosages can vary significantly. For example, in a mouse model of obesity-associated inflammation, a dosage of 50 ng/g of body weight administered intraperitoneally every 12 hours showed significant anti-inflammatory effects[1]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.

    • Compound Stability and Handling: this compound is a lipid mediator and can be susceptible to degradation. Ensure it is stored correctly, typically at -80°C in an organic solvent like ethanol. For cell culture experiments, prepare fresh dilutions in media just before use. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over time should be considered, especially for longer incubation periods.

    • Cell Type and Model System: The responsiveness to this compound can vary between different cell types and animal models. Macrophages are a primary target of this compound's anti-inflammatory actions. Ensure your chosen cell line or animal model is appropriate for studying the desired inflammatory pathway.

    • Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. In many experimental setups, this compound is administered either as a pretreatment before the inflammatory challenge (e.g., lipopolysaccharide - LPS) or concurrently. The optimal timing should be determined empirically for your model.

    • Readout Parameters: Ensure that the chosen inflammatory markers are relevant to the mechanism of action of this compound. Key readouts include the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), macrophage polarization markers (e.g., M1 vs. M2 markers), and activation of signaling pathways like NF-κB.

Issue 2: Inconsistent Results Between Experiments

  • Question: We are observing high variability in the anti-inflammatory effects of this compound between experimental replicates. How can we improve consistency?

  • Answer: Inconsistent results can be frustrating. Here are some factors to control for:

    • Reagent Quality: Use high-purity this compound from a reputable supplier. The quality and purity of other reagents, such as cell culture media and inflammatory stimuli (e.g., LPS), can also significantly impact results.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration in the media. Serum components can sometimes interfere with the action of lipid mediators. Consider using serum-free or low-serum media for certain experiments.

    • Experimental Procedures: Standardize all experimental procedures, including incubation times, washing steps, and the method of cell stimulation. Even minor variations can introduce variability.

    • Solvent Control: this compound is typically dissolved in an organic solvent like ethanol. Ensure that the final concentration of the solvent in your experimental setup is consistent across all groups, including a vehicle control group, and is at a non-toxic level.

Issue 3: Difficulty in Assessing Macrophage Polarization

  • Question: We are treating macrophages with this compound but are having trouble confirming a shift towards an M2 anti-inflammatory phenotype. What are the best markers and methods to use?

  • Answer: Assessing macrophage polarization requires a multi-faceted approach. Relying on a single marker is often insufficient.

    • M1 and M2 Markers:

      • M1 (Pro-inflammatory): Characterized by the expression of markers like CD80, CD86, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. Inducible nitric oxide synthase (iNOS) is another key M1 marker.

      • M2 (Anti-inflammatory/Pro-resolving): Associated with markers like CD206 (mannose receptor), Arginase-1 (Arg1), and the production of anti-inflammatory cytokines like IL-10.

    • Recommended Techniques:

      • Flow Cytometry: A powerful technique to analyze the expression of multiple surface markers (e.g., CD80, CD86, CD206) on individual cells, allowing for the quantification of M1 and M2 populations.

      • Quantitative PCR (qPCR): To measure the gene expression levels of key M1 and M2 markers (e.g., Nos2 for iNOS, Arg1, Il10, Tnf).

      • ELISA or Multiplex Assays: To quantify the secretion of cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatant.

      • Functional Assays: Phagocytosis assays can be used as a functional readout, as M2 macrophages typically exhibit enhanced phagocytic capacity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A1: this compound is a precursor to the D-series resolvins (e.g., Resolvin D1, D2, D5), which are potent specialized pro-resolving mediators (SPMs). The anti-inflammatory effects of this compound are mediated, at least in part, through its conversion to these resolvins. These mediators then act on specific G-protein coupled receptors, such as GPR32 and GPR18, to initiate downstream signaling cascades that actively resolve inflammation. Key mechanisms include:

  • Inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1]

  • Promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype.[2]

  • Enhancing the phagocytic activity of macrophages, which helps in the clearance of apoptotic cells and debris at the site of inflammation.[2]

Q2: What is a typical effective dosage range for this compound in preclinical models?

A2: The effective dosage of this compound varies depending on the animal model, the route of administration, and the inflammatory condition being studied. The following table summarizes some reported effective dosages.

Experimental ModelSpeciesRoute of AdministrationThis compound DosageObserved Anti-inflammatory EffectsReference
Diet-induced ObesityMouseIntraperitoneal50 ng/g body weight (every 12h for 8 days)Reduced adipose tissue inflammation (decreased MCP-1, TNF-α, IL-6), improved glucose tolerance.[1]
DSS-induced ColitisMouseIntraperitonealNot specifiedAlleviated colitis symptoms, improved body weight, and reduced colon epithelial damage.[2]
Osteoarthritis PainRatNot specifiedNot specifiedHalted the progression of pain behavior in a surgical model.

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is a lipid that can be prone to oxidation and degradation. Proper handling and storage are crucial for maintaining its bioactivity.

  • Storage: Store this compound in a tightly sealed vial under an inert gas (e.g., argon or nitrogen) at -80°C. It is typically supplied in an organic solvent such as ethanol.

  • Preparation of Stock Solutions: If you need to prepare a stock solution, use a high-purity organic solvent like ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: For cell culture experiments, dilute the stock solution in your cell culture medium immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) and non-toxic to your cells. A vehicle control with the same final solvent concentration should always be included in your experiments.

Q4: Can this compound be used in combination with other anti-inflammatory agents?

A4: Yes, exploring the synergistic or additive effects of this compound with other anti-inflammatory compounds is a valid research direction. As this compound promotes the resolution of inflammation, a process distinct from simply blocking pro-inflammatory pathways, it may offer complementary effects when used with traditional anti-inflammatory drugs. However, careful dose-response studies for both agents, alone and in combination, are necessary to determine the nature of their interaction (synergistic, additive, or antagonistic).

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol describes a general procedure to assess the effect of this compound on macrophage polarization.

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages (BMDMs) in appropriate culture medium.

  • Cell Seeding: Seed the macrophages in multi-well plates at a density that allows for optimal growth and response.

  • Pre-treatment with this compound:

    • Prepare a working solution of this compound in the cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Include a vehicle control containing the same final concentration of the solvent used to dissolve this compound.

    • Pre-treat the cells with this compound or vehicle for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus.

  • Inflammatory Challenge:

    • To induce a pro-inflammatory M1 phenotype, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL).

    • To induce an M2 phenotype for comparison, treat a separate set of cells with interleukin-4 (IL-4) (e.g., 20 ng/mL).

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for polarization.

  • Analysis:

    • Supernatant Collection: Collect the cell culture supernatant to measure cytokine secretion (e.g., TNF-α, IL-6, IL-10) by ELISA or multiplex assay.

    • Cell Lysis for RNA/Protein: Lyse the cells to extract RNA for qPCR analysis of M1/M2 marker gene expression (Nos2, Arg1, etc.) or protein for Western blot analysis.

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1/M2 surface markers (e.g., CD80, CD86, CD206) for flow cytometric analysis.

Protocol 2: In Vivo Murine Model of LPS-Induced Inflammation

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups:

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound + LPS (at various doses)

  • This compound Administration:

    • Prepare a sterile solution of this compound for injection (e.g., in saline containing a small amount of ethanol and a carrier like BSA).

    • Administer this compound via the desired route (e.g., intraperitoneal injection) at a specific time point before the LPS challenge (e.g., 30 minutes to 2 hours prior).

  • LPS Challenge: Induce systemic inflammation by administering a sterile solution of LPS (e.g., intraperitoneally). The dose of LPS should be optimized to induce a measurable inflammatory response without causing excessive morbidity.

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At a predetermined time point after the LPS challenge (e.g., 4, 12, or 24 hours), euthanize the mice and collect blood (for serum/plasma cytokine analysis) and relevant tissues (e.g., peritoneal lavage fluid for cell infiltration analysis, liver, spleen for gene expression analysis).

  • Analysis:

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma or peritoneal lavage fluid using ELISA or multiplex assays.

    • Cell Infiltration: Perform cell counts and differential analysis of immune cells in the peritoneal lavage fluid.

    • Gene Expression: Analyze the expression of inflammatory genes in tissues using qPCR.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments culture Macrophage Culture seed Cell Seeding culture->seed pretreat This compound Pre-treatment seed->pretreat stimulate Inflammatory Stimulus (LPS) pretreat->stimulate analyze_invitro Analysis (qPCR, ELISA, Flow Cytometry) stimulate->analyze_invitro acclimate Animal Acclimatization group Grouping acclimate->group administer This compound Administration group->administer challenge LPS Challenge administer->challenge collect Sample Collection challenge->collect analyze_invivo Analysis (Cytokines, Cell Infiltration) collect->analyze_invivo signaling_pathway DHA DHA LOX Lipoxygenases (e.g., 15-LOX) DHA->LOX HDHA This compound Resolvins D-Series Resolvins (RvD1, RvD2, etc.) HDHA->Resolvins GPR32 GPR32 Resolvins->GPR32 GPR18 GPR18 Resolvins->GPR18 LOX->HDHA NFkB NF-κB Pathway GPR32->NFkB Inhibition M2 M2 Macrophage (Anti-inflammatory) GPR32->M2 Promotion GPR18->NFkB Inhibition GPR18->M2 Promotion M1 M1 Macrophage (Pro-inflammatory) NFkB->M1 Activation

References

Technical Support Center: Stereoselective Synthesis of 17-HDHA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 17-hydroxydocosahexaenoic acid (17-HDHA) isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound isomers.

Issue 1: Low Enantioselectivity in the Synthesis of the C17-Alcohol

  • Question: My enzymatic hydroxylation of docosahexaenoic acid (DHA) with lipoxygenase is resulting in low enantiomeric excess (ee) for the desired 17(S)-HDHA or 17(R)-HDHA. What are the possible causes and solutions?

  • Answer: Low enantioselectivity in enzymatic reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Enzyme Purity and Activity: Ensure the lipoxygenase enzyme is of high purity and activity. Older or improperly stored enzymes can lose their stereoselectivity. Consider purchasing a fresh batch or re-purifying your current stock.

    • Reaction Conditions:

      • pH and Temperature: Enzymes are highly sensitive to pH and temperature. Optimize these parameters for your specific lipoxygenase. Deviations from the optimal range can lead to a loss of stereocontrol.

      • Oxygen Availability: Lipoxygenases require molecular oxygen. Ensure adequate aeration of the reaction mixture without causing excessive foaming, which can denature the enzyme.

      • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of side products, affecting the stereochemical outcome. Try varying the DHA concentration.

    • Reducing Agent: In the synthesis of 17(S)-HDHA using soybean lipoxygenase, the presence of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) has been shown to improve both yield and enantiomeric excess.[1]

    • Cofactors: Ensure that any necessary cofactors for the enzyme are present in the correct concentration.

Issue 2: Poor Stereoselectivity in Chemical Synthesis of the C17-Alcohol

  • Question: I am using a chiral auxiliary or catalyst for the stereoselective reduction of a C17-ketone precursor, but the resulting this compound derivative has a low diastereomeric or enantiomeric excess. How can I improve this?

  • Answer: Achieving high stereoselectivity in the reduction of a ketone to a chiral alcohol is a common challenge. Consider the following:

    • Choice of Reducing Agent and Chiral Ligand: The combination of the reducing agent (e.g., a borane) and the chiral ligand is crucial. The Midland Alpine borane reduction is one strategy that has been used.[2] Experiment with different chiral ligands and stoichiometric ratios.

    • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired isomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting stereoselectivity. Screen a range of aprotic solvents.

    • Steric Hindrance: The steric environment around the ketone can influence the approach of the chiral reducing agent. Ensure your synthetic design minimizes steric hindrance that could oppose the desired facial selectivity.

Issue 3: Low Z-Selectivity in Wittig Reactions to Form the Polyene Chain

  • Question: My Wittig reaction to introduce a cis double bond in the polyene chain of the this compound backbone is producing a significant amount of the trans isomer. What can I do to improve the Z-selectivity?

  • Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

    • Ylide Type: For high Z-selectivity, unstabilized or semi-stabilized ylides are generally preferred. If you are using a stabilized ylide, consider if a less stabilized alternative is feasible for your substrate.

    • Base and Solvent: The choice of base and solvent for ylide generation is critical. Salt-free conditions often favor the formation of the cis-alkene. For example, using potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) as the base in an aprotic, non-polar solvent like THF or toluene at low temperatures can enhance Z-selectivity.

    • Temperature: Running the reaction at low temperatures (e.g., -78 °C) is crucial for maximizing the kinetic control that leads to the cis product.

    • Aldehyde Reactivity: The structure of the aldehyde can also influence selectivity. Highly reactive aldehydes tend to give higher Z-selectivity.

Issue 4: Incomplete or Over-reduction during Alkyne Hydrogenation

  • Question: I am using a Lindlar catalyst to reduce an internal alkyne to a cis-alkene, but I am observing either incomplete reaction or over-reduction to the alkane. How can I optimize this step?

  • Answer: The partial hydrogenation of alkynes to cis-alkenes requires careful control of catalyst activity and reaction conditions.

    • Catalyst Activity: The activity of the Lindlar catalyst can vary between batches. If you are experiencing over-reduction, the catalyst may be too active. Conversely, incomplete reaction suggests low activity. Consider trying a different batch or preparing the catalyst in-house to have better control over its properties.

    • Catalyst Poisoning: The selectivity of the Lindlar catalyst is due to the presence of a "poison" like quinoline or lead acetate. If over-reduction is an issue, you can try adding a small amount of an additional poison to the reaction mixture.

    • Hydrogen Pressure and Temperature: Use a low hydrogen pressure (e.g., atmospheric pressure via a balloon) and maintain a consistent temperature. Higher pressures and temperatures will increase the rate of reduction and the risk of over-reduction.

    • Reaction Monitoring: Monitor the reaction closely by TLC or GC to stop it as soon as the starting alkyne has been consumed.

Frequently Asked Questions (FAQs)

  • Question: What are the main challenges in the stereoselective synthesis of this compound isomers?

  • Answer: The primary challenges include:

    • Controlling the Stereochemistry at C17: Establishing the (S) or (R) configuration at the C17 hydroxyl group with high enantiomeric purity.

    • Constructing the Polyene System: Introducing multiple double bonds with the correct cis (Z) and trans (E) geometry.

    • Avoiding Isomerization: The polyunsaturated carbon chain is susceptible to isomerization under certain conditions (e.g., acidic, basic, or thermal stress).

    • Purification: The final products and intermediates are often sensitive lipids that can be difficult to purify without degradation.

  • Question: What are the common starting materials for the chemical synthesis of this compound isomers?

  • Answer: Chiral pool strategies are frequently employed, starting from readily available enantiopure compounds. Examples include glycidol derivatives, D-erythrose, and (R)- or (S)-lactate derivatives.[3][4][5]

  • Question: Which analytical techniques are best suited for determining the stereochemical purity of my synthetic this compound?

  • Answer: A combination of techniques is often necessary:

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the enantiomeric excess (ee) of the C17-alcohol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Formation of diastereomeric derivatives (e.g., Mosher's esters) allows for the determination of enantiomeric purity by ¹H or ¹⁹F NMR.

      • Advanced NMR techniques can help confirm the geometry of the double bonds.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for structural confirmation and is often used to compare synthetic material with biologically derived standards.[3]

  • Question: How should I store my synthetic this compound and its precursors to prevent degradation?

  • Answer: this compound and other polyunsaturated fatty acid derivatives are prone to oxidation. They should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20 °C or -80 °C), and protected from light. Dissolving the compound in a degassed aprotic solvent can also help to prolong its shelf life. The addition of an antioxidant like butylated hydroxytoluene (BHT) may also be considered.

Quantitative Data Summary

Table 1: Comparison of Yields in Selected Synthetic Steps for Resolvin Precursors

Synthetic StepPrecursor/ProductReagents and ConditionsYield (%)Reference
Epoxide OpeningFormation of secondary alcoholLithiated 1-butyne, BF₃•OEt₂94-95[3]
Silylation & DeprotectionFormation of α-siloxy aldehydes1. Silylation, 2. Mild acidic deprotection, 3. Dess-Martin oxidation80-85 (over 2 steps for silylation/deprotection), low to mid 80s (over 2 steps for hydrogenation/oxidation)[3]
Wittig ReactionEnal formation(Triphenylphosphoranylidene)acetaldehyde70[3]
Conversion to Allylic BromideFormation of bromide derivativePPh₃Br₂ in methylene chloride at 0 °C83[6]
Takai OlefinationFormation of (E)-alkenyl iodideFrom crude α-siloxy aldehyde53 (over 2 steps including Swern oxidation)[7]
Overall SynthesisResolvin D4 and its 17(R)-epimer14 steps (longest linear sequence)11[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 17(S)-HDHA using Soybean Lipoxygenase

This protocol is adapted from a method for the gram-scale synthesis of 17(S)-HDHA.[1]

  • Preparation of Substrate Solution: Prepare a solution of docosahexaenoic acid (DHA) in an appropriate buffer (e.g., borate buffer, pH 9.0).

  • Enzyme Addition: Add soybean lipoxygenase to the DHA solution.

  • Reducing Agent: Add a solution of tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) with adequate aeration for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Acidify the reaction mixture to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel chromatography to obtain 17(S)-HDHA.

Protocol 2: Sharpless Asymmetric Epoxidation

This is a general protocol for the asymmetric epoxidation of a prochiral allylic alcohol, a key step in some synthetic routes.[6]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve L-(+)-diethyl tartrate (for one enantiomer) or D-(-)-diethyl tartrate (for the other) in dry dichloromethane at low temperature (e.g., -20 °C).

  • Titanium Addition: Add titanium(IV) isopropoxide and stir for a few minutes.

  • Substrate Addition: Add the allylic alcohol substrate to the catalyst mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction at the low temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extraction and Purification: Separate the layers, extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate. Purify the resulting epoxy alcohol by flash chromatography.

Visualizations

Biosynthetic_Pathway_of_D_Series_Resolvins cluster_17S 17(S)-Pathway cluster_17R Aspirin-Triggered 17(R)-Pathway DHA Docosahexaenoic Acid (DHA) HpDHA_S 17(S)-HpDHA DHA->HpDHA_S 15-LOX HpDHA_R 17(R)-HpDHA DHA->HpDHA_R Acetylated COX-2 HDHA_S 17(S)-HDHA HpDHA_S->HDHA_S Peroxidase Epoxy_Intermediate_S 4(S),5(S)-Epoxy-17(S)-HDHA HDHA_S->Epoxy_Intermediate_S 5-LOX RvD3 Resolvin D3 Epoxy_Intermediate_S->RvD3 Enzymatic Hydration RvD4 Resolvin D4 Epoxy_Intermediate_S->RvD4 Enzymatic Hydration HDHA_R 17(R)-HDHA HpDHA_R->HDHA_R Peroxidase AT_RvD AT-Resolvins HDHA_R->AT_RvD Further Enzymatic Processes

Caption: Biosynthetic pathways of D-series resolvins from DHA.

Experimental_Workflow start Chiral Pool Starting Material (e.g., D-Erythrose) step1 Synthesis of C1-C10 Fragment (e.g., aldehyde or phosphonium ylide) start->step1 step2 Synthesis of C11-C22 Fragment with Stereocenter at C17 start->step2 step3 Coupling of Fragments (e.g., Wittig Reaction) step1->step3 step2a Asymmetric Reaction (e.g., Sharpless Epoxidation) step2->step2a step2a->step3 step4 Modification of Polyene Chain (e.g., Alkyne Reduction) step3->step4 step5 Deprotection step4->step5 step6 Purification (e.g., HPLC) step5->step6 end Final this compound Isomer step6->end

Caption: General experimental workflow for this compound isomer synthesis.

References

Technical Support Center: Analysis of 17-HDHA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17-HDHA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this compound in various biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Signal Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimal for this compound recovery.- Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated. - Optimize the pH of the sample load and wash solutions; a slightly acidic pH (e.g., 3.5) can improve retention of acidic lipids. - Evaluate different elution solvents. Methyl formate is often effective for eluting specialized pro-resolving mediators (SPMs).[1]
Analyte Degradation: this compound is susceptible to oxidation and isomerization.- Keep samples on ice or at 4°C throughout the extraction process.[1] - Minimize sample exposure to light and air. - Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample homogenization, although their effectiveness can vary.[2] - For long-term storage, snap-freeze samples in liquid nitrogen and store at -80°C.[1]
Suboptimal Mass Spectrometry (MS) Settings: Incorrect precursor/product ion selection or insufficient ionization.- Confirm the m/z transitions for this compound (e.g., m/z 343 -> specific fragments).[3][4] - Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for maximum signal intensity using a this compound standard.[5]
Poor Peak Shape or Resolution Inadequate Chromatographic Separation: Co-elution with interfering substances.- Adjust the mobile phase gradient to better separate this compound from other matrix components. A shallow gradient can improve resolution.[5] - Use a high-resolution analytical column (e.g., a C18 column with a smaller particle size like 1.8 µm).[5] - Ensure the mobile phase composition is optimal. A common mobile phase for lipid analysis is a mixture of water, methanol, and acetonitrile with a weak acid like acetic or formic acid.[5][6]
High Background Noise Matrix Effects: Co-eluting endogenous matrix components (e.g., phospholipids) can suppress or enhance the this compound signal.[7][8]- Improve sample cleanup by incorporating a more rigorous SPE protocol or using a different sorbent. - Divert the LC flow to waste during the initial and final stages of the run when highly abundant, interfering compounds like salts and phospholipids may elute. - Use a stable isotope-labeled internal standard (e.g., d8-17-HDHA) to compensate for matrix effects.
Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system.- Use high-purity solvents and reagents. - Ensure all collection and processing tubes are free from contaminants like polymers or plasticizers.[8] - Implement a regular cleaning protocol for the LC-MS system, including the ion source and sample loop.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent handling of samples can lead to variable recovery and degradation.- Standardize all steps of the sample preparation protocol, including volumes, incubation times, and temperatures. - Use an automated liquid handler for precise and repeatable liquid transfers. - Always process a set of quality control (QC) samples with each batch of unknown samples to monitor assay performance.
Analyte Instability: Degradation of this compound in processed samples awaiting injection.- Minimize the time between sample preparation and injection. - Maintain processed samples in the autosampler at a low temperature (e.g., 4°C).
Carryover: Residual this compound from a high-concentration sample affecting the subsequent injection.- Optimize the needle wash procedure in the autosampler, using a strong solvent to remove any residual analyte. - Inject a blank sample after a high-concentration sample to check for carryover.[6]

Frequently Asked Questions (FAQs)

1. How can I improve the sensitivity of my this compound assay?

To enhance sensitivity, consider the following strategies:

  • Chemical Derivatization: Derivatizing this compound can significantly improve its ionization efficiency. For instance, using Girard's Reagent T (GT) can allow for detection in positive ion mode, which may offer better sensitivity compared to the conventional negative ion mode for fatty acids.[9]

  • Optimize LC-MS/MS Parameters: Fine-tuning the mass spectrometer's source and collision cell parameters is critical. This includes optimizing the collision energy for the specific m/z transition of this compound to achieve the most intense and stable signal.[5]

  • Sample Enrichment: A well-designed solid-phase extraction (SPE) protocol not only cleans the sample but also concentrates the analyte, leading to a stronger signal upon injection.

2. What is the best internal standard to use for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterium-labeled this compound (e.g., d8-17-HDHA). This type of internal standard co-elutes with the endogenous this compound and experiences similar extraction efficiencies and matrix effects, allowing for more accurate and precise quantification.[5]

3. How should I prepare different types of biological samples for this compound analysis?

  • Plasma/Serum: Protein precipitation is a common first step, often achieved by adding a cold organic solvent like methanol or acetonitrile.[1][10] This is typically followed by solid-phase extraction (SPE) for cleanup and concentration.[6][11]

  • Tissues: Tissues should be homogenized in an ice-cold lysis buffer.[12] After homogenization, centrifugation is used to separate the supernatant containing the lipids from the cell debris. The supernatant can then be subjected to SPE.[1][12] It is crucial to keep the tissue cold throughout the process to prevent enzymatic degradation of this compound.[1]

4. What are typical recovery rates and limits of quantification (LOQ) for this compound?

Recovery and LOQ can vary depending on the sample matrix and the analytical method. However, here are some reported values to serve as a benchmark:

ParameterMatrixValueReference
Recovery Human Serum (using deuterated internal standards)78 ± 4% to 87 ± 3%[5]
Lower Limit of Quantification (LLOQ) Solvent0.1 - 8.5 pg on-column[6]
Plasma0.02 - 0.2 nM[5]
Plasma6 pg on-column[11]
Limit of Detection (LOD) Plasma3 pg on-column[11]

5. What are matrix effects and how can I assess them?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the biological sample.[7] This can lead to inaccurate quantification. To assess matrix effects, a post-extraction spiking experiment is commonly performed. This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor.[7]

Experimental Protocols & Visualizations

Sample Preparation Workflow

The following diagram illustrates a general workflow for the extraction of this compound from biological samples for LC-MS/MS analysis.

G cluster_sample Sample Collection & Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenize Homogenization / Lysis (for tissues) Spike Spike with Internal Standard (e.g., d8-17-HDHA) Sample->Spike Homogenize->Spike Precipitate Protein Precipitation (e.g., with cold Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge (e.g., C18) Wash Wash to Remove Impurities Load->Wash Elute Elute this compound (e.g., with Methyl Formate) Wash->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for this compound extraction from biological samples.

Biosynthetic Pathway of D-Series Resolvins

This compound is a key intermediate in the biosynthesis of D-series resolvins, which are potent specialized pro-resolving mediators. This pathway is initiated from the omega-3 fatty acid docosahexaenoic acid (DHA).

G DHA Docosahexaenoic Acid (DHA) HDHA_17S 17S-HDHA DHA->HDHA_17S 15-LOX HDHA_17R 17R-HDHA (Aspirin-Triggered) DHA->HDHA_17R Aspirin-acetylated COX-2 RvDs D-Series Resolvins (e.g., RvD1, RvD2) HDHA_17S->RvDs 5-LOX PD1 Protectin D1 (PD1) HDHA_17S->PD1 Epoxidation & Hydrolysis HDHA_17R->RvDs 5-LOX

Caption: Biosynthesis of D-series resolvins from DHA, highlighting this compound.

References

Technical Support Center: Stabilizing 17-HDHA During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17-hydroxydocosahexaenoic acid (17-HDHA) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and processing of samples containing this compound.

Issue 1: Low or No Detection of this compound in Samples

Potential Cause Recommended Solution
Degradation due to Oxidation: this compound is a polyunsaturated fatty acid derivative susceptible to autoxidation.- Work on ice at all times. - Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent.[1] - Protect samples from light by using amber vials. - Purge storage and reaction vessels with an inert gas like argon or nitrogen.
Enzymatic Degradation: Enzymes such as 15-hydroxyprostaglandin dehydrogenase can metabolize this compound to 17-oxo-DHA.[2]- Immediately add a protein precipitation agent like cold methanol to quench enzymatic activity. - For plasma samples, use collection tubes containing EDTA to chelate divalent cations required by some enzymes.
Incomplete Extraction: Poor recovery from the sample matrix can lead to low yields.- Ensure thorough homogenization of tissues. - Optimize the solvent system used for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Perform multiple extraction steps to maximize recovery.
Loss during Sample Handling: Adsorption to plasticware or improper phase separation can reduce recovery.- Use polypropylene tubes and pipette tips to minimize adsorption. - Ensure complete phase separation during LLE by adequate centrifugation. - Carefully collect the organic layer without disturbing the interphase.

Issue 2: High Variability in this compound Levels Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling: Minor variations in timing or temperature can lead to differential degradation.- Standardize all sample handling steps, including incubation times and temperatures. - Prepare a master mix of extraction solvents with antioxidants to ensure consistency.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of lipid mediators.[3]- Aliquot samples into single-use volumes upon collection to avoid multiple freeze-thaw cycles. - If repeated analysis is necessary, minimize the number of freeze-thaw cycles.
Inconsistent Extraction Efficiency: Variability in the extraction process across samples.- Use an internal standard (e.g., a deuterated analog of this compound) added at the beginning of the sample preparation to normalize for extraction variability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The primary degradation pathway for this compound is autoxidation, a process driven by the reaction of its polyunsaturated structure with oxygen.[4][5] This non-enzymatic process is a free radical chain reaction that can be initiated by factors like light and heat, leading to the formation of various oxidation products and a loss of the parent this compound molecule. Enzymatic degradation by dehydrogenases to form 17-oxo-DHA is also a significant pathway.[2]

Q2: What are the optimal storage conditions for samples intended for this compound analysis?

A2: To minimize degradation, samples should be processed as quickly as possible. If immediate processing is not feasible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[6] It is crucial to avoid repeated freeze-thaw cycles.[3] Storing samples under an inert atmosphere (argon or nitrogen) and in amber vials to protect from light is also recommended.

Q3: Can I use serum instead of plasma for this compound analysis?

A3: While both serum and plasma can be used, it is important to be aware that the coagulation process in serum collection can activate platelets, which may lead to the release and metabolism of lipid mediators, potentially altering the endogenous levels of this compound.[7] Therefore, plasma collected with an anticoagulant like EDTA is generally preferred for a more accurate representation of circulating this compound levels.

Q4: Which antioxidants are recommended to prevent this compound degradation?

A4: Butylated hydroxytoluene (BHT) is a commonly used antioxidant to prevent the oxidation of lipids during sample preparation.[1] It can be added to the extraction solvent at a concentration of 0.005-0.01%. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also help by sequestering metal ions that can catalyze oxidation reactions.

Quantitative Data Summary

The stability of polyunsaturated fatty acid derivatives like this compound is influenced by temperature and pH. While specific quantitative stability data for this compound is limited, the following table provides a general guideline based on the stability of other specialized pro-resolving mediators (SPMs).

Table 1: General Stability of SPMs under Various Conditions

Condition Stability Recommendation
Temperature
Room Temperature (20-25°C)Highly unstable, significant degradation within hours.Avoid. Process samples immediately on ice.
Refrigerated (4°C)Unstable, degradation occurs over several hours to days.For short-term storage (a few hours) only.
Frozen (-20°C)Moderately stable, but degradation can occur over weeks to months.Not recommended for long-term storage.
Ultra-low (-80°C)Generally stable for several months.Recommended for long-term storage.
pH
Acidic (pH < 4)Potential for acid-catalyzed degradation and isomerization.Acidification is often used during SPE, but exposure should be minimized. Neutralize promptly.
Neutral (pH ~7)Relatively stable.Maintain physiological pH where possible.
Alkaline (pH > 8)Susceptible to base-catalyzed degradation.Avoid strongly alkaline conditions.
Light Exposure
UV or strong visible lightCan initiate and accelerate autoxidation.Protect samples from light at all times by using amber vials and minimizing exposure.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound and other lipid mediators from human plasma for analysis by LC-MS/MS.

Materials:

  • Human plasma collected in EDTA tubes

  • Ice-cold methanol containing 0.01% BHT and an internal standard (e.g., 17(S)-HDHA-d8)

  • Milli-Q water

  • Hexane

  • Methyl formate

  • C18 SPE cartridges

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection and Spiking:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

    • To 1 mL of plasma, add 2 volumes of ice-cold methanol containing 0.01% BHT and the internal standard.

  • Protein Precipitation:

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 45 minutes to precipitate proteins.[6]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

    • Elute this compound and other SPMs with 5 mL of methyl formate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[6]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Blood Whole Blood (EDTA) Plasma Plasma Separation (Centrifugation) Blood->Plasma Spike Spike with Internal Standard & Antioxidant (BHT) Plasma->Spike Precipitation Protein Precipitation (Cold Methanol) Spike->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Elution Elution (Methyl Formate) SPE->Elution Evaporation Solvent Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_synthesis This compound Synthesis cluster_action Anti-inflammatory Action cluster_outcome Resolution of Inflammation DHA DHA LOX 15-Lipoxygenase (15-LOX) DHA->LOX HDHA This compound LOX->HDHA IKB IκBα HDHA->IKB Increases NFKB NF-κB IKB->NFKB Inhibits Cytokines Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) NFKB->Cytokines Promotes Transcription Resolution Inflammation Resolution Cytokines->Resolution Inhibits

Caption: this compound signaling in inflammation resolution.

troubleshooting_tree Start Low this compound Recovery Check_Oxidation Check for Oxidation? Start->Check_Oxidation Add_Antioxidant Add BHT Protect from Light Use Inert Gas Check_Oxidation->Add_Antioxidant Yes Check_Enzymatic Check Enzymatic Degradation? Check_Oxidation->Check_Enzymatic No Quench_Enzymes Immediate Protein Precipitation Use EDTA Tubes Check_Enzymatic->Quench_Enzymes Yes Check_Extraction Check Extraction Efficiency? Check_Enzymatic->Check_Extraction No Optimize_SPE Optimize SPE/LLE Use Internal Standard Check_Extraction->Optimize_SPE Yes Check_Handling Check Sample Handling? Check_Extraction->Check_Handling No Use_PP_ware Use Polypropylene Avoid Freeze-Thaw Check_Handling->Use_PP_ware Yes

Caption: Troubleshooting low this compound recovery.

References

troubleshooting variability in 17-HDHA experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving 17-hydroxy-docosahexaenoic acid (17-HDHA). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of variability in this compound measurements?

Variability in this compound measurements can arise from multiple sources, spanning from pre-analytical sample handling to the analytical method itself and the biological system under investigation. Key contributors include:

  • Sample Collection and Handling: The choice between plasma and serum can significantly impact results, with some studies indicating that lipid mediator levels can be 10 to 100 times higher in serum compared to plasma.[1] The timing of sample processing and storage is also critical to minimize auto-oxidation artifacts.[1]

  • Storage Conditions: The stability of lipid mediators like this compound is temperature and time-dependent. Prolonged storage at room temperature can lead to degradation. While specific long-term stability data for this compound is not abundant, studies on similar molecules like 17-alpha-hydroxyprogesterone suggest that storage at 4°C, -20°C, or -80°C is crucial for long-term stability.[2]

  • Extraction Efficiency: Inefficient extraction of this compound from the biological matrix can lead to underestimation of its concentration. The use of appropriate internal standards is crucial to monitor and correct for extraction losses.[3]

  • Analytical Method Sensitivity and Specificity: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for this compound quantification due to its high sensitivity and selectivity.[4] However, variability can be introduced by factors such as instrument calibration, choice of mass transitions, and potential for crosstalk from structurally similar molecules.[4][5] The lower limit of quantification (LLOQ) of the method is a critical parameter, as this compound is often present at low concentrations (pg/ml range).[1][6]

  • Biological Factors: In in vivo studies, factors such as diet (omega-3 fatty acid intake), inflammatory status, and individual metabolic differences can lead to significant variability in this compound levels.[7][8] In in vitro experiments, cell type, cell culture conditions (e.g., media composition, serum concentration, cell density), and passage number can all influence this compound production and metabolism.[9][10][11]

FAQ 2: My this compound levels are consistently below the limit of detection. What can I do?

If you are struggling with non-detectable levels of this compound, consider the following troubleshooting steps:

  • Optimize Sample Preparation:

    • Enrichment: Consider using solid-phase extraction (SPE) to concentrate the lipid mediators from your sample, which can significantly improve detection.[3]

    • Sample Volume: If possible, increase the starting sample volume to increase the total amount of this compound available for analysis.

  • Enhance Analytical Sensitivity:

    • Instrumentation: Utilize a highly sensitive mass spectrometer, such as a triple quadrupole instrument, which is well-suited for targeted quantification of lipid mediators.[4]

    • Method Optimization: Carefully optimize the LC-MS/MS parameters, including ionization source settings, collision energy, and selection of multiple reaction monitoring (MRM) transitions, to maximize the signal-to-noise ratio.[3]

  • Biological System Considerations:

    • In Vitro Stimulation: If working with cell cultures, consider stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to upregulate the pathways involved in this compound production.[7]

    • In Vivo Models: In animal studies, ensure the model is appropriate for studying inflammation and resolution, as this compound is a marker of these processes.[12][13]

FAQ 3: I am observing high variability between replicate samples. What are the likely causes?

High variability between replicates often points to issues in sample handling, preparation, or the analytical workflow. Here are some common culprits:

  • Inconsistent Sample Handling: Ensure that all samples are treated identically from collection to analysis. This includes consistent timing for processing, centrifugation, and extraction.

  • Auto-oxidation: this compound is susceptible to non-enzymatic oxidation, which can artificially inflate its levels. To minimize this, work quickly on ice, use antioxidants (e.g., BHT), and store samples appropriately under an inert atmosphere (e.g., argon or nitrogen) if possible.[1]

  • Pipetting Errors: Given the low concentrations of this compound, small errors in pipetting volumes during standard preparation or sample dilution can lead to significant variability. Use calibrated pipettes and proper technique.

  • Matrix Effects: The biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard (e.g., d5-17-HDHA) is the best way to correct for these effects.[3]

FAQ 4: How do in vitro and in vivo this compound results compare?

In vitro and in vivo studies provide different but complementary information about this compound.[14][15][16]

  • In Vitro Studies: These are performed in a controlled environment, often using cell cultures. They are useful for dissecting specific cellular and molecular mechanisms of this compound production and action.[14] However, the conditions are artificial and may not fully recapitulate the complexity of a whole organism.

  • In Vivo Studies: These are conducted in living organisms, such as animal models or human subjects. They provide insights into the physiological and pathological roles of this compound in a complex biological system.[14] However, they can be influenced by a larger number of uncontrolled variables.

It is important to be cautious when extrapolating in vitro findings to an in vivo context. For example, the concentration of this compound that elicits a response in a cell culture may not be achievable or have the same effect in a whole organism.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent this compound Quantification by LC-MS/MS
Issue Potential Cause Recommended Solution
Poor Peak Shape Inappropriate LC column or mobile phase; sample solvent mismatch.Optimize LC method: test different C18 columns, adjust mobile phase gradient, and ensure the final sample solvent is compatible with the initial mobile phase.
High Background Noise Contaminated LC system or mass spectrometer; poor quality solvents or reagents.Flush the LC system and clean the mass spectrometer source. Use high-purity solvents and freshly prepared reagents.
Inconsistent Retention Time Fluctuations in column temperature; changes in mobile phase composition.Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure proper mixing.
Low Signal Intensity Inefficient ionization; ion suppression from matrix components.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow). Use a stable isotope-labeled internal standard and consider sample cleanup steps like SPE.
Crosstalk between Analytes Co-eluting isomers or structurally similar lipids with the same MRM transition.Optimize chromatographic separation to resolve interfering compounds. Select unique and specific MRM transitions for this compound.[4]
Guide 2: Managing Variability in Cell Culture Experiments
Issue Potential Cause Recommended Solution
Batch-to-Batch Variability Inconsistent cell passage number; variability in serum or media lots.Maintain a consistent cell passage number for all experiments. Test new lots of serum and media for their effect on this compound production before use in large-scale experiments.[9]
Low this compound Production Cell line does not express the necessary enzymes (e.g., 15-LOX); inappropriate cell culture conditions.Choose a cell line known to produce this compound (e.g., macrophages, neutrophils).[1] Optimize cell density, serum concentration, and glucose levels in the media.[10]
High Cell Death Lipotoxicity from high concentrations of fatty acid precursors (e.g., DHA).When supplementing with DHA, conjugate it to bovine serum albumin (BSA) to improve solubility and reduce toxicity.[11]
Inconsistent Response to Stimuli Variations in cell health or density at the time of stimulation.Ensure cells are in a logarithmic growth phase and at a consistent confluency before applying any treatment.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol provides a general method for the solid-phase extraction (SPE) of this compound and other lipid mediators.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 500 µL of sample, add 2 mL of cold methanol containing an internal standard (e.g., 500 pg of d5-17-HDHA).

    • Vortex for 30 seconds and incubate at -20°C for at least 60 minutes to precipitate proteins.

    • Centrifuge at 1500 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the lipid mediators with 5 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general LC-MS/MS method for the targeted analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v).

    • Gradient: A suitable gradient to separate this compound from other lipids (e.g., 50% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • This compound: precursor ion (Q1) m/z 343.2 -> product ion (Q3) m/z 299.2 (quantifier) and m/z 153.1 (qualifier).

      • d5-17-HDHA (Internal Standard): precursor ion (Q1) m/z 348.2 -> product ion (Q3) m/z 304.2.

    • Data Analysis: Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound (Quantifier)343.2299.2
This compound (Qualifier)343.2153.1
d5-17-HDHA (IS)348.2304.2

Visualizations

Caption: Biosynthetic pathway of this compound from DHA and its conversion to specialized pro-resolving mediators.

troubleshooting_workflow start High Variability in This compound Results pre_analytical Review Pre-Analytical Steps start->pre_analytical analytical Review Analytical Method pre_analytical->analytical Pre-analytical steps OK storage Check Sample Storage (Temp, Duration) pre_analytical->storage No handling Standardize Sample Handling (e.g., auto-oxidation) pre_analytical->handling No extraction Assess Extraction Efficiency (use of internal standards) pre_analytical->extraction No biological Consider Biological Factors analytical->biological Analytical method OK lc_ms Optimize LC-MS/MS (Sensitivity, Specificity) analytical->lc_ms No calibration Verify Calibration Curve (Linearity, Range) analytical->calibration No invitro In Vitro: Standardize Cell Culture Conditions biological->invitro In Vitro Study invivo In Vivo: Account for Subject Variability biological->invivo In Vivo Study end Reduced Variability biological->end Biological factors considered

Caption: A logical workflow for troubleshooting variability in this compound experimental results.

References

Technical Support Center: Investigating the Metabolism of 17-HDHA to 17-oxo-DHA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of 17-hydroxy-docosahexaenoic acid (17-HDHA) to 17-oxo-docosahexaenoic acid (17-oxo-DHA).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to 17-oxo-DHA?

A1: The conversion of this compound to 17-oxo-DHA is a dehydrogenation reaction. While the specific enzyme responsible in all cell types is still under investigation, evidence points towards members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily as likely candidates.[1] These NAD(P)+ dependent oxidoreductases are known to catalyze the conversion of hydroxyl groups to ketones on steroid molecules, and some isoforms have been shown to act on fatty acids as well.

Q2: In which cellular models has the conversion of this compound to 17-oxo-DHA been observed?

A2: The production of 17-oxo-DHA from this compound has been demonstrated in macrophage cell lines, including M2 polarized macrophages and the human monocytic cell line THP-1.[2]

Q3: What is the significance of 17-oxo-DHA?

A3: 17-oxo-DHA is a bioactive lipid mediator with anti-inflammatory and pro-resolving properties. It has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][4][5] Additionally, 17-oxo-DHA can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[6][7]

Q4: What analytical techniques are most suitable for measuring this compound and 17-oxo-DHA?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of this compound and 17-oxo-DHA in biological samples.[8][9][10][11] This technique offers high specificity and allows for the use of stable isotope-labeled internal standards for accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound metabolism.

Problem Possible Cause(s) Troubleshooting Steps
Low or no detection of 17-oxo-DHA in cell culture experiments. 1. Low enzymatic activity in the chosen cell line. 2. Inefficient extraction of lipids. 3. Degradation of 17-oxo-DHA. 4. Suboptimal LC-MS/MS conditions.1. Use a positive control cell line known to produce 17-oxo-DHA (e.g., M2 macrophages). 2. Optimize your lipid extraction protocol. A Folch or Bligh-Dyer extraction is recommended. Ensure complete phase separation.[12] 3. 17-oxo-DHA is a reactive molecule. Minimize sample processing time and keep samples on ice or at -80°C. 4. Ensure your LC-MS/MS method is optimized for the detection of both analytes. Use of a C18 reversed-phase column with an acidified mobile phase is common.[13][14]
High variability in 17-oxo-DHA measurements between replicates. 1. Inconsistent cell numbers or cell health. 2. Inconsistent incubation times. 3. Pipetting errors during extraction or sample preparation. 4. Matrix effects in LC-MS/MS analysis.1. Ensure consistent cell seeding density and monitor cell viability. 2. Use a precise timer for all incubations. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Incorporate stable isotope-labeled internal standards for both this compound and 17-oxo-DHA to correct for matrix effects and extraction efficiency.
Poor peak shape or resolution in LC-MS/MS chromatograms. 1. Column degradation. 2. Inappropriate mobile phase composition or gradient. 3. Sample overload. 4. Contamination of the LC system or mass spectrometer.1. Replace the analytical column. 2. Optimize the mobile phase composition and gradient elution profile. 3. Dilute the sample extract. 4. Flush the LC system and clean the mass spectrometer ion source.
Difficulty in synthesizing a 17-oxo-DHA standard. 1. Incomplete oxidation of this compound. 2. Degradation of the product during workup.1. Use a reliable oxidizing agent like Dess-Martin periodinane. Monitor the reaction by TLC or LC-MS to ensure complete conversion. 2. Perform the reaction and purification at low temperatures and under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to 17-oxo-DHA in Macrophages

This protocol describes a cell-based assay to measure the conversion of this compound to 17-oxo-DHA in macrophage cell cultures.

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated into macrophages, or primary M2 macrophages)

  • Cell culture medium and supplements

  • This compound (Cayman Chemical or equivalent)

  • Lipid extraction solvents: Chloroform, Methanol, Water (LC-MS grade)[12]

  • Internal standards: d8-17-HDHA and d4-17-oxo-DHA (or other suitable stable isotope-labeled standards)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate macrophages at a suitable density in 6-well plates and allow them to adhere and reach the desired confluency.

  • Treatment: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for a specified time (e.g., 4 hours).[2]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant into a clean tube.

    • Cell Pellet: Wash the cells with ice-cold PBS, then scrape the cells in a known volume of PBS and transfer to a clean tube.

  • Lipid Extraction (Folch Method):

    • To your sample (supernatant or cell pellet), add the internal standards.

    • Add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

    • Add water to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and 17-oxo-DHA.

Protocol 2: General Enzymatic Assay for 17β-Hydroxysteroid Dehydrogenase Activity

This protocol provides a general framework for measuring the activity of a purified or recombinant 17β-HSD enzyme using this compound as a substrate. This is a proposed method based on established protocols for steroid substrates.[15][16]

Materials:

  • Purified or recombinant 17β-HSD enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl or phosphate buffer, pH may need optimization but a starting point is pH 8-10 for oxidation)[15][17]

  • This compound substrate

  • Cofactor: NAD+ or NADP+

  • Stop solution (e.g., acetic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the 17β-HSD enzyme, and the cofactor (NAD+ or NADP+). Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the this compound substrate.

  • Incubation: Incubate the reaction for a specific time period during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the amount of 17-oxo-DHA produced.

  • Enzyme Kinetics (Optional): To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme and cofactor concentrations constant.

Quantitative Data

Table 1: Cellular Production of 17-oxo-DHA from this compound

Cell TypeThis compound Concentration (µM)Incubation Time (hours)17-oxo-DHA Produced (relative units)Reference
M2 Macrophages12+[2]
M2 Macrophages102++[2]
THP-1 Macrophages14+[2]
THP-1 Macrophages104++[2]

Table 2: General Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenases (with steroid substrates)

EnzymeSubstrateKm (µM)Optimal pH (Oxidation)Reference
17β-HSD from Cylindrocarpon radicicolaTestosterone9.510[16]
Human 17β-HSD type 2Estradiol-8-10[15]
Human 17β-HSD from adipose tissueEstrone2.58.0[17]

Visualizations

Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment with this compound CellCulture->Treatment Harvest 3. Harvest Supernatant and Cell Pellet Treatment->Harvest AddStandards 4. Add Internal Standards Harvest->AddStandards Folch 5. Folch Extraction (Chloroform:Methanol:Water) AddStandards->Folch DryDown 6. Dry Extract Folch->DryDown Reconstitute 7. Reconstitute in Mobile Phase DryDown->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Quantify 9. Quantification of This compound & 17-oxo-DHA LCMS->Quantify

Caption: Experimental workflow for measuring this compound to 17-oxo-DHA conversion in cells.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDHA This compound Dehydrogenase 17β-HSD HDHA->Dehydrogenase NAD(P)+ -> NAD(P)H OxoDHA 17-oxo-DHA Dehydrogenase->OxoDHA PPARg PPARγ OxoDHA->PPARg Covalent Activation Nrf2 Nrf2 OxoDHA->Nrf2 Dissociation from Keap1 NLRP3 NLRP3 Inflammasome OxoDHA->NLRP3 Inhibition AntiInflammatoryGenes Anti-inflammatory & Antioxidant Gene Expression PPARg->AntiInflammatoryGenes Upregulates ARE ARE Nrf2->ARE Binds to ARE->AntiInflammatoryGenes Upregulates Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b Pro-IL-1β Casp1->IL1b Cleaves ActiveIL1b Active IL-1β (Inflammation) IL1b->ActiveIL1b Keap1 Keap1 Keap1->Nrf2

Caption: Signaling pathway of 17-oxo-DHA in inflammation resolution.

References

minimizing analytical interference in 17-HDHA quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical interference during the quantification of 17-hydroxy-docosahexaenoic acid (17-HDHA).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference in this compound quantification?

A1: The most common sources of interference in the LC-MS/MS quantification of this compound can be broadly categorized as:

  • Matrix Effects: These are caused by co-eluting endogenous components from the biological sample (e.g., plasma, serum, tissue homogenates) that suppress or enhance the ionization of this compound and its internal standard. Phospholipids are a major contributor to matrix effects in lipidomics.[1]

  • Isobaric Interference: Compounds that have the same nominal mass as this compound can co-elute and interfere with its quantification. While specific isobaric interferences for this compound are not extensively documented in readily available literature, potential sources could include other monohydroxylated fatty acids or metabolites with the same elemental composition. It is crucial for laboratories to validate their methods to ensure the separation of any clinically relevant isomeric steroids.[2][3]

  • Contamination: Interference can be introduced from various external sources during sample collection, processing, and analysis. This includes contaminants from collection tubes, solvents, and plasticware.[4][5]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components, such as phospholipids.[1]

  • Optimized Chromatographic Separation: Developing a liquid chromatography (LC) method with sufficient resolution to separate this compound from co-eluting matrix components is essential. Utilizing columns with different selectivities (e.g., C18, biphenyl) and optimizing the mobile phase gradient can significantly improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended. Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Advanced Techniques: Technologies like TurboFlow™ chromatography can be employed for online sample clean-up, which effectively removes larger molecules like proteins and a high percentage of phospholipids prior to analytical chromatography.[6]

Q3: What should I do if I suspect isobaric interference?

A3: If you suspect isobaric interference, consider the following steps:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. This can help identify if the interfering compound is a true isobar or a compound with a different chemical formula.

  • Chromatographic Resolution: Optimize your LC method to achieve baseline separation of this compound from the suspected interfering peak. This may involve trying different columns, mobile phases, or gradient profiles.

  • Tandem Mass Spectrometry (MS/MS) Specificity: Ensure that the selected precursor-to-product ion transitions (MRM transitions) are highly specific to this compound. Analyzing multiple fragment ions can increase confidence in analyte identification.

  • Interference Testing: During method validation, it is good practice to test for potential interferences by analyzing related compounds or a panel of commonly co-administered drugs.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Problem Potential Cause Recommended Solution
Low or No this compound Signal Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the sample matrix.Optimize the extraction protocol. For SPE, ensure the correct sorbent and elution solvents are used. For LLE, experiment with different solvent systems. Consider a method specifically validated for oxylipins.
Analyte Degradation: this compound can be susceptible to degradation, especially through oxidation.Ensure samples are stored at -80°C and minimize freeze-thaw cycles. Consider adding antioxidants during sample preparation.
Poor Ionization: Suboptimal mass spectrometer source conditions can lead to poor ionization efficiency.Optimize ESI source parameters such as spray voltage, gas flows, and temperature for this compound.
High Variability in Results Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Use an automated sample preparation system if available. Ensure consistent timing and technique for all manual steps.
Matrix Effects: Uncompensated matrix effects can lead to high variability between samples.Implement a stable isotope-labeled internal standard for this compound. Further optimize sample clean-up to remove more interfering components.
Instrument Instability: Fluctuations in the LC-MS/MS system can cause variable results.Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.
Peak Tailing or Splitting Poor Chromatography: Issues with the analytical column or mobile phase can lead to poor peak shape.Ensure the column is not overloaded and is properly conditioned. Check for blockages in the LC system. Verify the pH and composition of the mobile phase.
Co-eluting Isomers: The presence of a co-eluting isomer of this compound can affect peak shape.Improve chromatographic resolution by adjusting the gradient, flow rate, or trying a column with a different chemistry.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • Plasma sample

  • Stable isotope-labeled this compound internal standard (e.g., 17(S)-HDHA-d8)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Polymeric reversed-phase SPE cartridges (e.g., 60 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard to a final concentration appropriate for your calibration range.

  • Protein Precipitation: Add 300 µL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Performance Start->Check_IS IS_OK Consistent IS Response? Check_IS->IS_OK Review_SP Review Sample Preparation IS_OK->Review_SP Yes Check_Instrument Check Instrument Performance IS_OK->Check_Instrument No Optimize_LC Optimize Chromatography Review_SP->Optimize_LC Evaluate_Matrix Evaluate for Matrix Effects (Post-column infusion) Optimize_LC->Evaluate_Matrix End Accurate Results Evaluate_Matrix->End Check_Instrument->End

References

Technical Support Center: 17-HDHA Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term stability and optimal storage conditions for 17-hydroxy-docosahexaenoic acid (17-HDHA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, this compound should be stored at -80°C. Storing it at -20°C is also acceptable for shorter periods, though -80°C is recommended to minimize degradation over months to years. Room temperature and even 4°C are unsuitable for long-term storage due to the increased risk of oxidation and degradation.

Q2: In what type of solvent should this compound be stored?

This compound is best stored in a deoxygenated organic solvent. Ethanol is a commonly used and appropriate solvent. It is crucial to purge the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation. The compound is often shipped in sealed ampules under argon for this reason.

Q3: How should I handle this compound upon receiving it and for my experiments?

Upon receipt, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. For experimental use, allow the aliquot to warm to room temperature before opening. Use high-purity solvents and minimize the sample's exposure to air and light.

Q4: What are the signs of this compound degradation?

Degradation of this compound, an autoxidation product of docosahexaenoic acid (DHA), can be detected by the appearance of additional peaks in chromatographic analyses (e.g., HPLC or LC-MS/MS). A decrease in the peak area of the parent compound over time is also a clear indicator of degradation. Discoloration of the sample may also suggest degradation.

Q5: How can I prevent the oxidation of this compound during storage and handling?

To prevent oxidation:

  • Store at -80°C in a tightly sealed vial.

  • Use a deoxygenated solvent like ethanol.

  • Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Prepare single-use aliquots to minimize exposure to air and prevent freeze-thaw cycles.

  • Protect the compound from light by using amber vials or by wrapping vials in foil.

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability. Quantitative degradation rates can vary based on the specific solvent, concentration, and exposure to oxygen and light.

ParameterConditionRecommended PracticeStability Expectation
Temperature Long-Term (>6 months)-80°CHigh stability
Short-Term (<6 months)-20°CModerate stability
Not Recommended4°C or Room TemperatureProne to rapid degradation
Solvent RecommendedDeoxygenated EthanolGood stability
Not RecommendedAqueous solutions without antioxidantsPoor stability
Atmosphere RecommendedInert Gas (Argon or Nitrogen)Minimizes oxidation
Not RecommendedAirHigh risk of oxidation
Handling RecommendedSingle-use aliquots, protection from lightPreserves integrity
Not RecommendedRepeated freeze-thaw cycles, exposure to lightAccelerates degradation

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound standard

  • High-purity ethanol (or other solvent of interest)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in ethanol).

  • Dispense the stock solution into multiple amber vials to create aliquots for each storage condition and time point.

  • Evaporate the solvent under a gentle stream of inert gas.

  • Backfill each vial with inert gas, seal tightly, and wrap with parafilm.

3. Storage Conditions:

  • Store the prepared aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.

  • Protect all samples from light.

4. Time Points for Analysis:

  • Analyze the samples at designated time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

5. Sample Analysis:

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the vial to warm to room temperature before opening.

  • Reconstitute the this compound in the mobile phase to a known concentration.

  • Analyze the sample using a validated LC-MS/MS method to quantify the remaining amount of this compound.

  • Monitor for the appearance of degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

Stability_Testing_Workflow prep 1. Prepare this compound Aliquots in Solvent storage 2. Store Under Varied Conditions (-80°C, -20°C, 4°C, RT) prep->storage timepoint 3. Retrieve Samples at Time Points (T=0, 1, 3, 6 mo) storage->timepoint analysis 4. LC-MS/MS Analysis timepoint->analysis data 5. Quantify Remaining this compound & Degradation Products analysis->data report 6. Determine Degradation Rate data->report

Caption: Workflow for assessing the long-term stability of this compound.

Troubleshooting_Storage_Issues start Suspected this compound Degradation? check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analytical_issue Check Analytical Method start->analytical_issue temp_ok Temp at -80°C? check_storage->temp_ok aliquots_ok Used Aliquots? check_handling->aliquots_ok atmosphere_ok Stored under Inert Gas? temp_ok->atmosphere_ok Yes degraded High Likelihood of Degradation. Use a new vial. temp_ok->degraded No atmosphere_ok->degraded No stable Degradation Unlikely. Investigate other sources of error. atmosphere_ok->stable Yes aliquots_ok->atmosphere_ok Yes aliquots_ok->degraded No Signaling_Pathway dha Docosahexaenoic Acid (DHA) autoxidation Autoxidation (Non-enzymatic) dha->autoxidation hdha This compound autoxidation->hdha downstream Downstream Signaling (e.g., anti-inflammatory effects) hdha->downstream

Technical Support Center: Optimizing LC-MS/MS for Specialized Pro-Resolving Mediators (SPMs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 17-hydroxy-docosahexaenoic acid (17-HDHA) and other specialized pro-resolving mediators (SPMs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: What is the most common issue encountered during sample preparation for SPM analysis?

A1: The most prevalent issue is the low physiological concentration of SPMs in biological samples, which makes their detection challenging.[1][2] This necessitates a sample preparation method that can effectively concentrate the analytes of interest while removing interfering matrix components.[3][4] Common problems include protein precipitation, which can lead to analyte loss if not performed carefully, and ion suppression from matrix components during LC-MS/MS analysis.[5]

Troubleshooting:

  • Low Analyte Recovery:

    • Cause: Inefficient extraction, degradation of analytes. SPMs are sensitive to temperature and light.

    • Solution: Employ solid-phase extraction (SPE) for a more specific and efficient extraction of lipids.[4][6] Ensure all steps are carried out at low temperatures and with minimal light exposure. Use of deuterated internal standards for each class of SPM can help to monitor and correct for recovery losses.[1][7]

  • Matrix Effects/Ion Suppression:

    • Cause: Co-elution of matrix components (e.g., phospholipids) with the analytes of interest, which interfere with the ionization process in the mass spectrometer.[5]

    • Solution: Optimize the SPE washing steps to remove a broader range of interfering compounds.[4] Consider using a more advanced sample preparation technique like liquid-liquid extraction or a combination of methods.[4] Additionally, chromatographic separation should be optimized to separate analytes from the bulk of the matrix components.[8]

Q2: Which sample preparation technique is recommended for SPM analysis in plasma or serum?

A2: Both protein precipitation (PPT) and solid-phase extraction (SPE) are widely used.[3][4] While PPT is simpler and faster, SPE generally provides a cleaner extract, leading to reduced matrix effects and improved sensitivity, which is crucial for low-abundance SPMs.[4][6] A simplified protein-precipitation protocol followed by dilution has also been shown to be effective and suitable for high-throughput analysis.[9]

Liquid Chromatography

Q3: My chromatographic peaks for different SPMs are not well-separated. What can I do?

A3: Co-elution of isomeric SPMs is a common challenge. Optimizing the chromatographic gradient and the mobile phase composition is key to achieving better separation.

Troubleshooting:

  • Poor Resolution:

    • Cause: Inadequate mobile phase gradient, inappropriate column chemistry, or suboptimal flow rate.

    • Solution:

      • Gradient Optimization: Employ a shallow and extended gradient, particularly during the elution window of the SPMs.[7] A linear gradient with a slow increase in the organic solvent percentage often improves the separation of closely related isomers.

      • Mobile Phase Modifier: Using a volatile mobile phase modifier like acetic acid or formic acid is essential for good peak shape and efficient ionization in negative ESI mode.[7][8]

      • Column Selection: Utilize a C18 column with a smaller particle size (e.g., sub-2µm) to enhance efficiency and resolution. The choice of stationary phase can significantly impact selectivity.[10]

Q4: I'm observing significant retention time shifts between runs. What is the cause?

A4: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, and column degradation.[11]

Troubleshooting:

  • Inconsistent Retention Times:

    • Cause: Improper column equilibration, changes in mobile phase pH, or air bubbles in the system.[11]

    • Solution:

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation.

      • System Check: Regularly check for leaks and ensure the pump is delivering a consistent flow rate.

Mass Spectrometry

Q5: What are the optimal mass spectrometry settings for detecting this compound and other SPMs?

A5: SPMs are typically analyzed in negative electrospray ionization (ESI) mode due to the presence of a carboxylic acid group.[7] The detection is most commonly performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and specificity.[12]

Troubleshooting:

  • Low Signal Intensity:

    • Cause: Suboptimal ionization parameters, incorrect precursor/product ion transitions, or high background noise.[11]

    • Solution:

      • Source Parameter Optimization: Carefully optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer and drying gas) for the specific analytes and flow rate.[7][13]

      • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions. Due to multiple hydroxyl groups, SPMs often yield intense fragment ions from cleavage of the molecular backbone.[13] It is advisable to monitor at least two transitions per compound for confirmation.[12]

      • Declustering Potential (DP) and Collision Energy (CE) Optimization: These parameters must be optimized for each specific SPM to achieve maximum sensitivity.[7][13]

Q6: How can I minimize background noise in my mass spectra?

A6: High background noise can obscure low-level analyte signals. The source of noise can be chemical or electronic.

Troubleshooting:

  • High Background Noise:

    • Cause: Contaminated solvents or reagents, column bleed, or electronic noise.[11]

    • Solution:

      • Use High-Purity Reagents: Always use LC-MS grade solvents and additives.[11]

      • System Cleaning: Regularly clean the ion source and mass spectrometer inlet.

      • Blank Injections: Run solvent blanks to identify potential sources of contamination.

Experimental Protocols

Detailed Methodology for SPM Analysis

This protocol is a generalized procedure based on common practices for the analysis of SPMs in biological matrices.[1][6][7]

  • Sample Preparation (Solid-Phase Extraction):

    • Spike the sample with a solution of deuterated internal standards.

    • Condition a C18 SPE cartridge with methanol followed by water.[4]

    • Load the sample onto the conditioned cartridge.[4]

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.[4]

    • Elute the SPMs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[14]

    • Reconstitute the residue in a small volume of the initial mobile phase.[14]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[7]

      • Flow Rate: 0.3 mL/min.[7]

      • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a sufficient time to separate the analytes of interest.[7]

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (DP, CE, CXP) for each analyte.[7][13]

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Selected SPMs

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Declustering Potential (V)
This compound343.2299.2-20245.2-25-60
Resolvin D1375.2271.2-22141.1-35-70
Resolvin D2375.2175.0-30115.1-40-80
Resolvin E1349.2195.1-25153.1-30-75
Lipoxin A4351.2115.1-28199.1-20-65
Maresin 1359.2153.1-24221.1-18-70

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.[7][13]

Table 2: Typical Liquid Chromatography Gradient for SPM Separation

Time (min)% Mobile Phase B
0.021
1.021
1.526
10.051
19.066
25.198
27.698
27.721
31.521

This gradient is an example and may require modification based on the specific column and analytes.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, etc.) InternalStandards Add Deuterated Internal Standards BiologicalSample->InternalStandards Spiking SPE Solid-Phase Extraction (SPE) InternalStandards->SPE Extraction Evaporation Evaporation & Reconstitution SPE->Evaporation Elution LC Liquid Chromatography (Separation) Evaporation->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Ionization DataAcquisition Data Acquisition MS->DataAcquisition Detection Quantification Quantification & Analysis DataAcquisition->Quantification Processing

Caption: A generalized experimental workflow for the analysis of SPMs by LC-MS/MS.

troubleshooting_logic Start Problem Encountered LowSignal Low Signal Intensity? Start->LowSignal PoorSeparation Poor Peak Separation? Start->PoorSeparation RTShift Retention Time Shift? Start->RTShift OptimizeMS Optimize MS Parameters: - Source Settings - DP/CE LowSignal->OptimizeMS Yes CheckSamplePrep Review Sample Prep: - Extraction Efficiency - Analyte Stability LowSignal->CheckSamplePrep If still low OptimizeLC Optimize LC Method: - Gradient Profile - Mobile Phase PoorSeparation->OptimizeLC Yes CheckColumn Check Column Health: - Equilibration - Potential Clogging RTShift->CheckColumn Yes CheckSystem Check LC System: - Pump Flow Rate - Leaks RTShift->CheckSystem If persists

Caption: A logical troubleshooting guide for common LC-MS/MS issues in SPM analysis.

spm_pathway cluster_dha DHA Pathway cluster_epa EPA Pathway cluster_ara ARA Pathway PUFA Polyunsaturated Fatty Acids (e.g., DHA, EPA, ARA) HDHA This compound PUFA->HDHA HEPE 18-HEPE PUFA->HEPE HETE 5-HETE, 15-HETE PUFA->HETE ResolvinsD D-Series Resolvins HDHA->ResolvinsD Protectins Protectins HDHA->Protectins Maresins Maresins HDHA->Maresins ResolvinsE E-Series Resolvins HEPE->ResolvinsE Lipoxins Lipoxins HETE->Lipoxins

References

Validation & Comparative

17-HDHA vs. Resolvin D1 in Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pain research and the development of novel analgesics, lipid mediators derived from omega-3 fatty acids have emerged as significant targets. Among these, 17-hydroxy-docosahexaenoic acid (17-HDHA) and its downstream metabolite, Resolvin D1 (RvD1), have demonstrated considerable promise in preclinical pain models. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies investigating the analgesic effects of this compound and Resolvin D1 in different pain models.

Pain ModelSpeciesCompoundDosageAdministration RouteKey OutcomesReference
Adjuvant-Induced ArthritisRat17(R)-HDHA10 µg/kgSystemicInhibited development and maintenance of mechanical hyperalgesia. Prevented joint stiffness but not paw edema. Reduced TNF-α and IL-1β in paw tissue and NF-κB and COX-2 in DRG and spinal cord.[1][2]
Adjuvant-Induced ArthritisRatAspirin-Triggered Resolvin D1 (AT-RvD1)1 µg/kgSystemicExhibited marked anti-hyperalgesic effects in acute inflammation. More effective than 17(R)-HDHA in reducing TNF-α in paw tissue.[1]
Osteoarthritis (MIA model)Rat17(R)-HDHA--Reversed established pain behavior but not joint pathology. Associated with elevated plasma levels of Resolvin D2 and reduced spinal cord astrogliosis.[3]
Post-operative Pain (tibial bone fracture)MouseResolvin D1500 ngIntravenous (perioperative)Delayed the development of mechanical and cold allodynia.[4]
Post-operative Pain (tibial bone fracture)MouseResolvin D1500 ngIntrathecal (post-operative)Effectively reduced established mechanical and cold allodynia.[4]
Neuropathic Pain (spinal nerve ligation)MouseResolvin D1Dose-dependent-Significantly reduced mechanical and thermal allodynia. Decreased microglial activation and pro-inflammatory cytokines.[5]
Inflammatory Pain (formalin, carrageenan, CFA)MouseResolvin D11–20 ng-Suppressed inflammatory pain behaviors.[6]
Osteoarthritis PainHumanThis compound (circulating levels)--Associated with lower pain scores in OA patients.[7][8]
Heat Pain SensitivityHumanThis compound (circulating levels)--Associated with increased heat pain thresholds.[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.

Induction of Inflammatory Pain Models
  • Adjuvant-Induced Arthritis (AIA): Arthritis is induced in rats by a subplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw. This leads to the development of paw edema, joint stiffness, and mechanical hyperalgesia, which are assessed over time.[1][2]

  • Carrageenan-Induced Paw Edema: Acute inflammation is induced by a subplantar injection of carrageenan into the hind paw of a rodent. Paw volume and pain sensitivity are measured at various time points after the injection.[6]

Induction of Neuropathic Pain Models
  • Spinal Nerve Ligation (SNL): This model is created in rodents by tightly ligating one or more of the lumbar spinal nerves. This procedure results in long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[5]

Pain Assessment Methods
  • Mechanical Allodynia (von Frey Test): Animals are placed in individual chambers on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold indicates increased mechanical sensitivity.[9][10][11][12] The "up-down" method is often used to determine the 50% withdrawal threshold.[12]

  • Thermal Hyperalgesia (Hargreaves Test): Rodents are placed in a chamber on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is measured as the paw withdrawal latency.[13][14][15][16][17] A shorter latency indicates increased sensitivity to heat.[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

Biosynthetic Pathway of Resolvin D1 DHA DHA HDHA_17 17(S)-HDHA DHA->HDHA_17 15-LOX Intermediate 7(S)-hydroperoxy-17(S)-HDHA HDHA_17->Intermediate 5-LOX RvD1 Resolvin D1 Intermediate->RvD1 Epoxidation & Hydrolysis

Biosynthetic pathway from DHA to Resolvin D1.

Experimental Workflow for Preclinical Pain Models cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Pain Assessment (von Frey / Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Pain Model Induction (e.g., CFA, SNL) Baseline_Testing->Pain_Model_Induction Compound_Administration Administration of This compound or Resolvin D1 Pain_Model_Induction->Compound_Administration Post_Treatment_Testing Post-Treatment Pain Assessment Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Typical experimental workflow for evaluating analgesics.

Comparative Analysis

Both this compound and Resolvin D1 demonstrate significant analgesic properties in a variety of preclinical pain models. This compound, as the precursor to the D-series resolvins, shows efficacy in inflammatory and osteoarthritis pain models.[1][2][3] Notably, circulating levels of this compound in humans have been associated with reduced pain scores in osteoarthritis and higher heat pain thresholds, suggesting a direct role in pain modulation.[7][8]

Resolvin D1, being a downstream and more specialized pro-resolving mediator, exhibits potent anti-hyperalgesic effects at very low doses.[6] It has shown efficacy in a broader range of pain models, including inflammatory, neuropathic, and post-operative pain.[4][5][6] The mechanisms of action for Resolvin D1 appear to be multifaceted, involving the reduction of pro-inflammatory cytokines, modulation of microglial activation, and interaction with specific receptors like ALX/FPR2.[2][5]

References

A Comparative Guide to the Analgesic Effects of 17-HDHA in Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of 17-hydroxy-docosahexaenoic acid (17-HDHA) with other established alternatives for the management of osteoarthritis (OA) pain. The content is supported by experimental data from preclinical and observational studies, with detailed methodologies for key experiments.

Introduction to this compound in Osteoarthritis Pain

Osteoarthritis, a degenerative joint disease, is a leading cause of chronic pain and disability worldwide. Current analgesic options, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies. This compound, a precursor to the D-series resolvins, has emerged as a promising candidate for OA pain management. Resolvins are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation and have demonstrated potent analgesic properties.

Preclinical and Observational Evidence for this compound Analgesia

Observational studies in humans have revealed a significant association between higher circulating levels of this compound and lower pain scores in individuals with knee osteoarthritis[1][2]. Furthermore, exogenous administration of this compound has demonstrated a potent analgesic effect in various animal models of OA[1][2]. Notably, the pain-relieving effects of this compound appear to be independent of any significant alteration in joint pathology, suggesting a direct action on pain signaling pathways[3][4].

Comparative Analgesic Efficacy

While direct head-to-head clinical trials comparing this compound with other analgesics are currently lacking, preclinical data provides valuable insights into its potential efficacy. The following tables summarize the available quantitative data for this compound and commonly used NSAIDs in animal models of osteoarthritis.

Table 1: Analgesic Efficacy of this compound in a Rat Model of Osteoarthritis

TreatmentDoseAdministration RoutePain Assessment MethodOutcomeReference
17(R)-HDHA300 ngIntra-articularWeight-bearing asymmetrySignificant reduction in asymmetry (pain relief) within 1 hour, lasting up to 6 hours.[2][5]
17(R)-HDHA300 ngIntra-articular (every other day for 14 days)Weight-bearing asymmetrySustained reduction in pain behavior.[2]
Endogenous this compoundHigher circulating levels-Weight-bearing asymmetryAssociated with lower weight-bearing asymmetry at 16 weeks.[1]

Table 2: Analgesic Efficacy of Common NSAIDs in Animal Models of Osteoarthritis

TreatmentAnimal ModelPain Assessment MethodOutcomeReference
DiclofenacMurine surgical modelWeight-bearing asymmetryReversed pain behavior in the early phase (up to 3 weeks).[6]
MeloxicamFeline osteoarthritisOwner mobility scores, veterinary lameness scoresSignificant improvement in mobility and reduction in lameness.[7]
CelecoxibCanine osteoarthritis-Evidence of disease-modifying effects and reduction in inflammatory markers.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following section outlines a standard protocol for inducing and assessing osteoarthritis pain in a rodent model, a common approach in preclinical studies of this compound.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

The MIA model is a widely used and well-characterized model that mimics the cartilage degradation and pain-related behaviors observed in human osteoarthritis[4][6][9][10][11].

Workflow for MIA-Induced Osteoarthritis and Pain Assessment

G cluster_induction Osteoarthritis Induction cluster_treatment Treatment Administration cluster_assessment Pain Behavior Assessment induction_start Anesthetize Rat (e.g., isoflurane) prepare_knee Aseptically Prepare Right Knee Joint induction_start->prepare_knee baseline Baseline Assessment (Pre-MIA) inject_mia Intra-articular Injection of MIA (e.g., 3mg in 50µL saline) prepare_knee->inject_mia recovery Post-injection Recovery inject_mia->recovery treatment_start Day 14 Post-MIA recovery->treatment_start Allow OA to develop administer_17hdha Administer this compound (e.g., 300ng, intra-articular) treatment_start->administer_17hdha administer_control Administer Vehicle Control (e.g., saline) treatment_start->administer_control post_mia_assessment Post-MIA Assessments (e.g., weekly) treatment_start->post_mia_assessment Assess treatment effect baseline->post_mia_assessment weight_bearing Weight-Bearing Test (Incapacitance Tester) post_mia_assessment->weight_bearing von_frey Mechanical Allodynia (von Frey Filaments) post_mia_assessment->von_frey

Caption: Workflow of MIA-induced OA and pain assessment.

Detailed Steps:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized using isoflurane or a ketamine/xylazine cocktail.

  • MIA Induction: The right knee is shaved and sterilized. A single intra-articular injection of monosodium iodoacetate (typically 1-3 mg dissolved in 50 µL of sterile saline) is administered through the patellar tendon[9]. The contralateral knee may be injected with saline as a control.

  • Post-operative Care: Animals are allowed to recover from anesthesia in a heated cage before being returned to their home cages.

  • Pain Assessment:

    • Weight-Bearing Asymmetry (Incapacitance Test): This method measures the distribution of weight between the hind limbs. An even weight distribution indicates no pain, while a shift in weight to the uninjured limb suggests pain in the affected limb. Measurements are taken at baseline (before MIA injection) and at various time points post-injection[12][13].

    • Mechanical Allodynia (von Frey Test): This test assesses the withdrawal threshold to a non-painful mechanical stimulus. A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw. A lower withdrawal threshold in the MIA-injected limb indicates mechanical allodynia[5].

Proposed Signaling Pathway for this compound-Mediated Analgesia

The precise molecular mechanisms underlying the analgesic effects of this compound in osteoarthritis are still under investigation. However, based on its role as a precursor to D-series resolvins and the known actions of these mediators on pain pathways, a plausible signaling cascade can be proposed.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane of Nociceptive Neuron cluster_intracellular Intracellular Space hdha This compound gpr32 GPR32 (Resolvin Receptor) hdha->gpr32 Binds to receptor (as Resolvin D) g_protein G-protein gpr32->g_protein Activates trpv1 TRPV1 Channel reduced_excitability Reduced Neuronal Excitability trpv1->reduced_excitability Decreased activity leads to signaling_cascade Downstream Signaling (e.g., ↓cAMP, ↓PKA/PKC) g_protein->signaling_cascade Initiates inhibition Inhibition of TRPV1 Sensitization signaling_cascade->inhibition Leads to inhibition->trpv1 Modulates analgesia Analgesia reduced_excitability->analgesia

Caption: Proposed signaling pathway of this compound analgesia.

This proposed pathway suggests that this compound is converted to D-series resolvins, which then bind to G-protein coupled receptors, such as GPR32, on nociceptive neurons[14]. This binding event is hypothesized to initiate an intracellular signaling cascade that ultimately leads to the inhibition of pro-nociceptive ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1)[14][15]. By reducing the sensitization and activation of these channels, this compound can decrease neuronal excitability and produce an analgesic effect.

Conclusion

This compound represents a promising novel therapeutic agent for the management of osteoarthritis pain. Its potent analgesic effects, demonstrated in preclinical and observational studies, coupled with a mechanism of action that appears to be independent of structural joint changes, make it an attractive candidate for further investigation. While direct comparative data with existing analgesics are needed, the available evidence strongly supports the continued development of this compound and other specialized pro-resolving mediators as a new class of analgesics for osteoarthritis. Future research should focus on well-controlled clinical trials to establish the efficacy and safety of this compound in patients with osteoarthritis and to further elucidate its precise molecular mechanisms of action.

References

17-HDHA vs. DHA: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of 17-hydroxy-docosahexaenoic acid (17-HDHA) and its parent compound, docosahexaenoic acid (DHA).

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a well-established anti-inflammatory agent. Its biological activities are, in part, mediated by its conversion to a variety of bioactive metabolites, including the specialized pro-resolving mediator (SPM) precursor, 17-hydroxy-docosahexaenoic acid (this compound). Understanding the comparative efficacy of this compound versus its parent compound DHA is crucial for the development of targeted therapeutic strategies for inflammatory diseases.

While direct in vivo comparative studies are limited, existing research provides valuable insights into their individual and comparative effects, particularly in the context of obesity-associated inflammation and pain.

Quantitative Data Summary

A key study by Neuhofer et al. (2013) provides a side-by-side in vivo comparison of this compound and DHA in a diet-induced obesity mouse model. The data from this study, demonstrating the effects of an 8-day treatment with either vehicle, DHA, or this compound, are summarized below.

Table 1: Comparative Effects of 8-Day Treatment with DHA and this compound on Adipose Tissue Inflammation in Diet-Induced Obese Mice

Gene Expression MarkerVehicle Control (Fold Change)DHA Treatment (Fold Change)This compound Treatment (Fold Change)
Pro-inflammatory Cytokines
MCP-1~1.0~0.6~0.5
TNF-α~1.0~0.7~0.6
IL-6~1.0~0.8~0.7
Other Inflammatory Markers
Osteopontin (OPN)~1.0~0.7~0.6
NF-κB~1.0~0.8~0.7
Anti-inflammatory Marker
Adiponectin~1.0~1.3~1.5

Data adapted from Neuhofer et al. (2013). Values are approximated from graphical representations and presented as fold change relative to the vehicle control.

Table 2: Comparative Effects of 8-Day Treatment with DHA and this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterVehicle ControlDHA TreatmentThis compound Treatment
Glucose Tolerance Test (AUC) HigherLowerLower
Insulin Tolerance Test ImpairedImprovedImproved
Fasting Glucose ElevatedReducedReduced
Fasting Insulin ElevatedReduced (~30%)Reduced (~30%)
HOMA-IR ElevatedReduced (~40%)Reduced (~40%)

Data adapted from Neuhofer et al. (2013). AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Reductions in fasting insulin and HOMA-IR for DHA and this compound were not statistically significant in the original study but showed a clear trend.

Experimental Protocols

The following is a summary of the experimental protocol used in the key comparative study by Neuhofer et al. (2013).

Animal Model and Treatment:

  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 14 weeks to induce obesity.

  • Treatment Groups:

    • Vehicle control (0.1% ethanol in saline)

    • DHA (1 µg/g body weight)

    • This compound (1 µg/g body weight)

  • Administration: Treatments were administered daily via intraperitoneal (i.p.) injection for 8 days.

Key Experimental Procedures:

  • Gene Expression Analysis: Gonadal adipose tissue was collected, and mRNA levels of inflammatory and metabolic markers were quantified using real-time quantitative PCR (RT-qPCR).

  • Metabolic Tests:

    • Glucose Tolerance Test (GTT): Performed after 6 days of treatment. Mice were fasted for 6 hours, followed by an i.p. injection of glucose (2 g/kg body weight). Blood glucose was measured at 0, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Performed after 8 days of treatment. Mice were fasted for 4 hours, followed by an i.p. injection of insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes.

  • Protein Analysis: Protein levels of IκBα in adipose tissue were determined by Western blotting to assess NF-κB signaling.

Signaling Pathways and Mechanisms of Action

DHA exerts its anti-inflammatory effects through multiple pathways. It can be incorporated into cell membranes, altering their physical properties and the function of membrane-associated proteins. Furthermore, DHA is a precursor to a cascade of potent anti-inflammatory and pro-resolving mediators, including this compound, resolvins, protectins, and maresins.[1][2]

This compound, as a downstream metabolite of DHA, is a key intermediate in the biosynthesis of D-series resolvins.[3][4] It is produced from DHA via the action of enzymes like 15-lipoxygenase (15-LOX).[1] The anti-inflammatory and pro-resolving actions of this compound are, in part, mediated by its further conversion to these more potent SPMs. However, studies also suggest that this compound itself possesses intrinsic bioactivity.

// Nodes DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Integration", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX [label="15-LOX", fillcolor="#FBBC05", fontcolor="#202124"]; HDHA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolvins [label="D-Series Resolvins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; ProResolving [label="Pro-resolving Effects", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DHA -> Membrane [arrowhead=normal, color="#5F6368"]; DHA -> LOX [arrowhead=normal, color="#5F6368"]; LOX -> HDHA [arrowhead=normal, color="#5F6368"]; HDHA -> Resolvins [arrowhead=normal, color="#5F6368"]; Membrane -> AntiInflammatory [arrowhead=normal, color="#5F6368"]; HDHA -> AntiInflammatory [arrowhead=normal, color="#5F6368"]; Resolvins -> ProResolving [arrowhead=normal, color="#5F6368"]; } dot

Biosynthetic pathway of this compound from DHA and their roles.

Experimental Workflow

The general workflow for in vivo comparison of DHA and this compound involves several key stages, from animal model selection to data analysis.

// Nodes Model [label="Animal Model Selection\n(e.g., Diet-Induced Obesity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Randomized Grouping\n(Vehicle, DHA, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="In Vivo Administration\n(e.g., i.p. injection)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring\n(Body weight, food intake)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Assays\n(Metabolic tests, tissue collection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Gene expression, protein levels)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Model -> Grouping [arrowhead=normal, color="#5F6368"]; Grouping -> Treatment [arrowhead=normal, color="#5F6368"]; Treatment -> Monitoring [arrowhead=normal, color="#5F6368"]; Monitoring -> Endpoint [arrowhead=normal, color="#5F6368"]; Endpoint -> Analysis [arrowhead=normal, color="#5F6368"]; } dot

General workflow for in vivo comparative studies.

Discussion and Conclusion

The available in vivo evidence, primarily from studies on obesity-associated inflammation, suggests that this compound exhibits comparable, and in some aspects, slightly more potent anti-inflammatory and insulin-sensitizing effects than its parent compound, DHA.[5] Treatment with this compound in obese mice led to a numerically greater reduction in the expression of pro-inflammatory markers and a more pronounced increase in the anti-inflammatory adiponectin compared to DHA.[5] Both compounds demonstrated similar efficacy in improving glucose tolerance and insulin sensitivity.[5]

These findings suggest that the conversion of DHA to this compound is a critical step in mediating its beneficial effects. Administering this compound directly may bypass the potential rate-limiting enzymatic conversion from DHA, potentially leading to a more direct and potent biological response.

However, it is important to note that the body of literature directly comparing the in vivo efficacy of this compound and DHA is still nascent. Further head-to-head studies in various animal models of inflammation are warranted to fully elucidate their comparative therapeutic potential. Future research should also focus on the pharmacokinetic profiles of both compounds to better understand their bioavailability and metabolism in vivo.

References

A Comparative Guide to the Differential Effects of 17-HDHA and 18-HEPE on Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The resolution of inflammation is a highly active and coordinated process essential for tissue homeostasis and repair. Central to this process are specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. Among the initial precursors to the main SPM families are 17-hydroxydocosahexaenoic acid (17-HDHA) and 18-hydroxyeicosapentaenoic acid (18-HEPE). Derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) respectively, these molecules are not merely intermediates but possess intrinsic bioactivity and are pivotal starting points for the biosynthesis of potent D-series and E-series resolvins. This guide provides an objective comparison of this compound and 18-HEPE, detailing their distinct biosynthetic pathways, mechanisms of action, and differential effects on key inflammatory processes, supported by experimental data for researchers, scientists, and drug development professionals.

Biosynthesis of this compound and 18-HEPE

This compound and 18-HEPE are generated through distinct enzymatic pathways from their parent omega-3 fatty acids, DHA and EPA.

  • This compound Biosynthesis: The primary route for this compound synthesis involves the action of 15-lipoxygenase (15-LOX) on DHA, which produces 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), a precursor that is rapidly converted to 17S-HDHA.[1] An alternative pathway involves aspirin-acetylated cyclooxygenase-2 (COX-2), which converts DHA to 17R-HDHA.[2][3] This stereoisomer is the precursor to the aspirin-triggered (AT) D-series resolvins.

  • 18-HEPE Biosynthesis: 18-HEPE is generated from EPA primarily by aspirin-acetylated COX-2 or cytochrome P450 monooxygenases, which produce 18R-HEPE.[4][5][6] This molecule is the key precursor for the E-series resolvins.

These initial products can then be further metabolized by enzymes like 5-lipoxygenase (5-LOX) in cells such as neutrophils to produce the respective D-series and E-series resolvins.[1][4]

G cluster_0 DHA Pathway cluster_1 EPA Pathway DHA DHA (Docosahexaenoic Acid) LOX15 15-LOX DHA->LOX15 AspirinCOX2_DHA Aspirin-acetylated COX-2 DHA->AspirinCOX2_DHA HDHA_17S 17S-HDHA LOX15->HDHA_17S HDHA_17R 17R-HDHA AspirinCOX2_DHA->HDHA_17R D_Resolvins D-Series Resolvins (e.g., RvD1, RvD2) HDHA_17S->D_Resolvins via 5-LOX, etc. HDHA_17R->D_Resolvins via 5-LOX, etc. EPA EPA (Eicosapentaenoic Acid) AspirinCOX2_EPA Aspirin-acetylated COX-2 EPA->AspirinCOX2_EPA CYP450 Cytochrome P450 EPA->CYP450 HEPE_18R 18R-HEPE AspirinCOX2_EPA->HEPE_18R CYP450->HEPE_18R E_Resolvins E-Series Resolvins (e.g., RvE1, RvE2) HEPE_18R->E_Resolvins via 5-LOX

Biosynthesis pathways of this compound and 18-HEPE.

Differential Mechanisms and Signaling Pathways

While both this compound and 18-HEPE initiate pro-resolving cascades, their downstream mediators act on distinct receptors and modulate different intracellular signaling pathways.

This compound and D-Series Resolvin Signaling

This compound itself has demonstrated direct anti-inflammatory effects, such as reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) and inhibiting the NF-κB pathway by increasing the level of its inhibitor, IκBα.[7] Furthermore, this compound promotes macrophage polarization toward the anti-inflammatory M2 phenotype.[8]

Its primary role, however, is as a precursor to D-series resolvins like RvD1. RvD1 exerts potent anti-inflammatory and pro-resolving actions by binding to specific G-protein coupled receptors, ALX/FPR2 and GPR32.[9] Activation of these receptors can inhibit I-κB activation, block TNF-α signaling through the PI3K/Akt pathway, and up-regulate microRNAs that target pro-inflammatory pathways.[10][11]

G cluster_0 This compound / RvD1 Signaling HDHA This compound RvD1 RvD1 HDHA->RvD1 via 5-LOX IkBa ↑ IκBα HDHA->IkBa Directly Increases Receptor ALX/FPR2 GPR32 RvD1->Receptor Binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates Phagocytosis ↑ Macrophage Phagocytosis Receptor->Phagocytosis Promotes NFkB NF-κB Pathway PI3K_Akt->NFkB Inhibits IkBa->NFkB Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Leads to

Signaling cascade initiated by this compound and RvD1.
18-HEPE and E-Series Resolvin Signaling

18-HEPE also possesses direct bioactivity, including the ability to suppress TNF-α secretion from macrophages.[6][12] It serves as the precursor to E-series resolvins, most notably RvE1.

RvE1 signals through two primary receptors: ChemR23 (also known as ERV1) and BLT1, the receptor for the pro-inflammatory leukotriene B4 (LTB4).[9][10] By binding to ChemR23, RvE1 initiates pro-resolving signals, including the activation of the PI3K/Akt pathway which enhances macrophage phagocytosis.[10] As a partial agonist for BLT1, RvE1 competitively inhibits LTB4 signaling, thereby dampening neutrophil infiltration and activation—a key function of the E-series pathway.[9][11]

G cluster_1 18-HEPE / RvE1 Signaling HEPE 18-HEPE RvE1 RvE1 HEPE->RvE1 via 5-LOX ChemR23 ChemR23 RvE1->ChemR23 Agonist BLT1 BLT1 Receptor RvE1->BLT1 Partial Agonist PI3K_Akt PI3K/Akt Pathway ChemR23->PI3K_Akt Activates Neutrophil ↓ Neutrophil Infiltration BLT1->Neutrophil Blocks LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 Binds Phagocytosis ↑ Macrophage Phagocytosis PI3K_Akt->Phagocytosis Promotes

Signaling cascade initiated by 18-HEPE and RvE1.

Comparative Data on Inflammatory Processes

The differential signaling of this compound and 18-HEPE translates to distinct effects on immune cells and inflammatory mediators. The following table summarizes key quantitative and qualitative findings from various experimental models.

Parameter Effect of this compound / D-Series Resolvins Effect of 18-HEPE / E-Series Resolvins Supporting Data / References
Neutrophil (PMN) Function Decreases infiltration and promotes apoptosis.Potently inhibits infiltration and transendothelial migration by blocking LTB4 signaling.[11][13][14][15]
Macrophage Function Promotes polarization to M2 (pro-resolving) phenotype; enhances phagocytosis of apoptotic cells.Enhances phagocytosis of apoptotic cells and bacteria.[6][8][9]
Cytokine Production Reduces TNF-α, IL-6, and MCP-1 gene expression; increases anti-inflammatory IL-10.Reduces IL-12 production by dendritic cells; reduces pro-inflammatory cytokine expression.[7][11][12][13]
Adaptive Immunity Promotes B-cell differentiation towards an antibody-secreting phenotype.Less characterized effects on adaptive immunity.[13][16]
Signaling Pathway Modulation Inhibits NF-κB pathway via IκBα stabilization and PI3K/Akt activation.Inhibits NF-κB and ERK signaling pathways.[7][10][17][18]
Primary Receptor(s) ALX/FPR2, GPR32 (for RvD1).ChemR23, BLT1 (for RvE1).[9][10]
Key Precursor Docosahexaenoic Acid (DHA).Eicosapentaenoic Acid (EPA).[2][4]
Inflammatory Pain Attenuates inflammatory pain in animal models.Potently reduces inflammatory pain behaviors in multiple animal models.[18]
Obesity-Associated Inflammation Treatment reduces adipose tissue inflammation and improves glucose tolerance in obese mice.Less data available, but the precursor EPA is known to have beneficial effects.[7][8]

Experimental Protocols

Key Experiment: Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The identification and quantification of this compound, 18-HEPE, and their downstream metabolites in biological samples are critical for studying their roles in inflammation. LC-MS/MS-based metabololipidomics is the gold standard for this analysis.

1. Sample Preparation and Extraction:

  • Biological samples (e.g., plasma, serum, tissue homogenates, cell culture supernatants) are collected.

  • To facilitate quantification and account for extraction loss, a suite of deuterated internal standards (e.g., d5-RvD2, d4-LXA4) is added to each sample.[19]

  • Proteins are precipitated by adding ice-cold methanol, and samples are incubated at -20°C for at least 45 minutes.[20]

  • Samples are centrifuged, and the supernatants are collected for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

  • The supernatant is loaded onto a C18 SPE cartridge.[19]

  • The cartridge is washed to remove salts and polar impurities.

  • Lipid mediators are eluted from the column using methyl formate.[19][20]

  • The collected fraction is dried under a gentle stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • The dried extract is resuspended in a mobile phase solvent (typically methanol/water 1:1, v/v) for injection.[20]

  • Separation is performed on a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18).[20]

  • A gradient elution with a mobile phase consisting of a methanol-water-acetic acid mixture is used to separate the lipid mediators.[20]

  • The separated molecules are detected using a triple quadrupole mass spectrometer (e.g., QTRAP 6500+) operated in negative-ion mode.[21]

  • Detection is performed using a Multiple Reaction Monitoring (MRM) method, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for this compound: m/z 343 → 245; for 18-HEPE: m/z 317 → 259).[2]

4. Quantification:

  • Quantification is achieved by comparing the peak area of the endogenous lipid mediator to the peak area of its corresponding deuterated internal standard and plotting against a standard curve generated with authentic synthetic standards.[19][21]

G A 1. Biological Sample Collection (Plasma, Tissue, etc.) B 2. Addition of Deuterated Internal Standards A->B C 3. Protein Precipitation (Cold Methanol) B->C D 4. Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E 5. Elution & Drying (Methyl Formate & Nitrogen) D->E F 6. Reconstitution in Mobile Phase E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Processing & Quantification G->H

Workflow for lipid mediator analysis via LC-MS/MS.

Conclusion

This compound and 18-HEPE are crucial entry points into the pro-resolving lipid mediator cascades derived from DHA and EPA, respectively. While both molecules and their downstream products share the overarching function of actively resolving inflammation, they exhibit significant differential effects.

  • This compound and the D-series resolvin pathway appear to have broad effects, strongly influencing macrophage polarization and cytokine profiles, and uniquely enhancing the adaptive immune response through B-cell differentiation.

  • 18-HEPE and the E-series resolvin pathway are particularly potent regulators of neutrophil activity, acting as a direct brake on leukocyte infiltration by antagonizing the powerful chemoattractant LTB4.

These distinctions are rooted in their unique biosynthetic origins, their specific receptor targets, and the distinct signaling pathways they modulate. Understanding these differential effects is paramount for the rational design of novel therapeutic strategies that can selectively target specific facets of the inflammatory response, moving beyond simple suppression to actively promoting resolution.

References

The Adjuvant Potential of 17-HDHA in Enhancing Antibody Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective vaccine adjuvants is a cornerstone of modern immunology and drug development. An ideal adjuvant enhances the magnitude and durability of the adaptive immune response to an antigen with minimal side effects. Emerging evidence points to 17-hydroxy-docosahexaenoic acid (17-HDHA), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), as a promising candidate. This guide provides a comprehensive comparison of this compound's role in augmenting antibody responses, supported by experimental data and detailed protocols.

This compound: A Potent Enhancer of Humoral Immunity

Recent studies have demonstrated that this compound significantly amplifies antigen-specific antibody production.[1][2][3][4] Unlike traditional adjuvants that often induce a strong inflammatory response, this compound leverages the body's own resolution pathways to modulate the immune system.[5] This unique mechanism of action suggests a favorable safety profile, a critical consideration in vaccine development.

Comparative Efficacy of this compound in Preclinical Models

Experimental data from murine models of vaccination against influenza virus and ovalbumin (OVA) have consistently shown the potent adjuvant-like properties of this compound. When co-administered with an antigen, this compound leads to a marked increase in antigen-specific IgG and IgM titers compared to immunization with the antigen alone.[1][6]

Experimental Model Antigen Treatment Group Outcome Measure Fold Increase vs. Control Reference
Influenza Vaccination (in vivo)H1N1-derived HA proteinHA + this compoundHA-specific IgG titers~2-fold[1]
Influenza Vaccination (in vivo)H1N1-derived HA proteinHA + this compoundHA-specific IgM titersSignificant increase[1]
Ovalbumin Immunization (in vivo)Ovalbumin (OVA)OVA + this compoundOVA-specific IgG titersSignificant increase[1][3]
In vitro B-cell cultureCpG + anti-IgMThis compound (100nM)Total IgG production~2.5-fold[7]
In vitro B-cell cultureCpG + anti-IgMThis compound (100nM)Total IgM production~2-fold[7]

Table 1: Summary of Quantitative Data on this compound's Effect on Antibody Production.

Furthermore, the enhanced antibody response mediated by this compound has been shown to be protective. In a preclinical influenza challenge model, mice vaccinated with hemagglutinin (HA) protein plus this compound exhibited minimal weight loss and 100% survival, in stark contrast to control groups.[1][8]

Mechanism of Action: Promoting B-Cell Differentiation

The primary mechanism by which this compound enhances antibody production is through the direct promotion of B-cell differentiation into antibody-secreting plasma cells.[1][3][7] This process is orchestrated by a precise regulation of key transcription factors.

G cluster_B_cell B-Cell cluster_key Key HDHA This compound B_Cell Activated B-Cell HDHA->B_Cell Acts on Pax5 Pax-5 B_Cell->Pax5 Differentiation Signal B_Cell->Pax5 Blimp1 Blimp-1 B_Cell->Blimp1 Differentiation Signal B_Cell->Blimp1 Pax5->Blimp1 Represses Xbp1 Xbp-1 Blimp1->Xbp1 Induces Plasma_Cell Plasma Cell (Antibody Secretion) Xbp1->Plasma_Cell Promotes Differentiation Antibodies Increased Antibody Production Plasma_Cell->Antibodies key_up Upregulation key_down Downregulation

Caption: Signaling pathway of this compound-mediated B-cell differentiation.

In vitro studies on purified human and mouse B-cells have revealed that this compound treatment leads to:

  • Upregulation of Blimp-1 and Xbp-1: These are master regulators that drive plasma cell differentiation.[7]

  • Downregulation of Pax-5: This transcription factor maintains B-cell identity and its suppression is necessary for terminal differentiation.[7]

  • Increased expression of CD80 and CD86: These co-stimulatory molecules on B-cells enhance the interaction with T-cells, suggesting a potential role in augmenting T-cell dependent antibody responses.[1]

Crucially, this compound does not appear to affect B-cell proliferation, indicating that the increase in antibody-secreting cells is due to enhanced differentiation rather than an expansion of the B-cell pool.[7]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vivo Murine Immunization and Challenge

G cluster_immunization Immunization Phase cluster_analysis Analysis Phase Week 0 Week 0 Primary Immunization (HA + this compound/Vehicle) Week 2 Week 2 Booster Immunization Week 0->Week 2 Week 4 Week 4 Final Booster Week 2->Week 4 Week 6 Week 6 Serum Collection (ELISA for Ab titers) Week 4->Week 6 Post-Week 6 Post Week 6 Influenza Challenge (Monitor weight & survival) Week 6->Post-Week 6 Endpoint Endpoint Bone Marrow & Spleen Harvest (Flow Cytometry, ELISpot) Post-Week 6->Endpoint

Caption: Experimental workflow for in vivo immunization and analysis.

  • Animals: C57BL/6 mice (8-10 weeks old) are used.

  • Immunization: Mice are immunized intramuscularly at weeks 0, 2, and 4 with recombinant hemagglutinin (HA) protein (2-5 µg) from influenza virus, either with 1 µg of this compound or a vehicle control (e.g., PBS with 0.4% ethanol).[6]

  • Serum Collection: Blood is collected at weeks 2, 4, and 6 to measure HA-specific antibody titers by ELISA.[1]

  • Influenza Challenge: Two weeks after the final immunization, mice are challenged with a sublethal dose of live influenza virus. Body weight and survival are monitored daily.[1]

  • Tissue Harvest: At the experimental endpoint, spleens and bone marrow are harvested for analysis of B-cell populations by flow cytometry and enumeration of HA-specific antibody-secreting cells by ELISpot.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
  • Plate Coating: 96-well plates are coated with recombinant HA protein (1 µg/ml) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Sample Incubation: Serial dilutions of mouse serum are added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody: After washing, HRP-conjugated anti-mouse IgG or IgM is added and incubated for 1 hour.

  • Detection: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

Flow Cytometry for Plasma Cell Analysis
  • Cell Preparation: Single-cell suspensions are prepared from the spleen and bone marrow. Red blood cells are lysed.

  • Staining: Cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or B220) and the plasma cell marker CD138.

  • Data Acquisition: Samples are run on a flow cytometer, and data is acquired.

  • Analysis: The percentage of CD138+ cells within the B-cell population is determined using appropriate gating strategies.[1]

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent enhancer of antibody responses. Its ability to promote B-cell differentiation into plasma cells, coupled with a pro-resolving mechanism of action, positions it as a highly attractive candidate for a new class of vaccine adjuvants.

Further research should focus on:

  • Head-to-head comparisons with currently approved adjuvants like alum to benchmark its efficacy.

  • Dose-response studies to determine the optimal concentration of this compound for maximal adjuvant effect.

  • Evaluation in other disease models to assess the breadth of its applicability.

  • Investigation of the upstream signaling events triggered by this compound in B-cells to fully elucidate its molecular pathway.

The development of this compound and other specialized pro-resolving mediators as adjuvants could usher in a new era of safer and more effective vaccines.

References

Cross-Validation of 17-HDHA Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of inter-laboratory performance for the quantification of the specialized pro-resolving mediator 17-hydroxy-docosahexaenoic acid (17-HDHA) is crucial for ensuring the reliability and reproducibility of clinical and preclinical studies. This guide provides a comprehensive overview of the cross-validation of this compound measurements between different laboratories, supported by experimental data and detailed methodologies.

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that play a critical role in the resolution of inflammation. This compound is a key member of this family, and its accurate quantification is essential for understanding its role in health and disease. This guide is intended for researchers, scientists, and drug development professionals who are involved in the measurement and interpretation of this compound levels in biological samples.

Inter-Laboratory Comparison of this compound Measurements

A key study by Colas et al. (2018) provides a robust example of an inter-laboratory cross-validation for the measurement of a cluster of SPMs, including this compound, in human plasma and serum.[1][2] The study involved two independent laboratories analyzing identical, coded samples from healthy adults who had received omega-3 supplementation and a low-dose endotoxin challenge.[1][2] Both laboratories utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and other SPMs.[1][2]

The results of this cross-validation demonstrated a strong corroboration between the two laboratories, with both identifying a similar cluster of SPMs, including this compound, that increased in response to the experimental challenge.[1][2] This successful inter-laboratory validation provides confidence in the ability to achieve reproducible measurements of this compound across different research sites when harmonized analytical procedures are employed.

Data Presentation

The following table summarizes the key findings from the inter-laboratory comparison of this compound, illustrating the concordance between the two participating laboratories.

Sample TypeConditionLaboratory 1 (Concentration Range/Trend)Laboratory 2 (Concentration Range/Trend)Concordance
Human SerumBaseline vs. Post-EndotoxinIncreased levels of a this compound-containing SPM clusterIncreased levels of a this compound-containing SPM clusterHigh
Human PlasmaBaseline vs. Post-Endotoxin with Omega-3Peak in the this compound-containing SPM cluster at 2 hoursPeak in the this compound-containing SPM cluster at 2 hoursHigh

Note: Specific quantitative data from the cross-validation study by Colas et al. (2018) were not publicly available in the primary publication or its supplementary materials. The table reflects the reported trends and concordance.

Experimental Protocols

The accurate and reproducible quantification of this compound relies on a well-defined and validated experimental protocol. The following outlines a typical methodology based on the procedures used in the cross-validation study and other validated methods for SPM analysis.

Sample Preparation
  • Extraction: Lipid mediators, including this compound, are extracted from biological matrices (e.g., plasma, serum) using solid-phase extraction (SPE). This step is crucial for removing interfering substances and concentrating the analytes of interest.

  • Internal Standards: To ensure accurate quantification and account for any sample loss during processing, a deuterated internal standard of this compound (e.g., this compound-d8) is added to the samples before extraction.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted lipid mediators are separated using reverse-phase liquid chromatography. A C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of this compound. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation.

Method Validation

A crucial aspect of ensuring reliable measurements is the thorough validation of the analytical method. This includes assessing the following parameters:

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at both the intra-day (within a single day) and inter-day (on different days) levels.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample matrix.

Mandatory Visualizations

Signaling Pathway of this compound Biosynthesis

This compound Biosynthesis Biosynthesis of this compound DHA Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase (ALOX15) DHA->15-LOX 17-HpDHA 17-hydroperoxy-DHA (17-HpDHA) 15-LOX->17-HpDHA GPx Glutathione Peroxidase 17-HpDHA->GPx This compound 17-hydroxy-DHA (this compound) GPx->this compound Resolvins D-series Resolvins (e.g., RvD1, RvD2) This compound->Resolvins

Caption: Biosynthesis pathway of this compound from its precursor, docosahexaenoic acid (DHA).

Experimental Workflow for Inter-Laboratory Cross-Validation

Cross-Validation Workflow Inter-Laboratory Cross-Validation Workflow cluster_prep Sample Preparation and Distribution cluster_labs Laboratory Analysis cluster_analysis Data Analysis and Comparison SampleCollection Sample Collection (e.g., Human Plasma) SampleCoding Sample Coding (Blinding) SampleCollection->SampleCoding SampleAliquoting Sample Aliquoting SampleCoding->SampleAliquoting LabA Laboratory A (LC-MS/MS Analysis) SampleAliquoting->LabA LabB Laboratory B (LC-MS/MS Analysis) SampleAliquoting->LabB DataA Data from Lab A LabA->DataA DataB Data from Lab B LabB->DataB Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) DataA->Comparison DataB->Comparison Conclusion Assessment of Concordance Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of this compound measurements between two laboratories.

References

The Resolution Duel: 17-HDHA vs. Protectin D1 in Shaping Macrophage Phenotype

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of inflammation and its resolution, macrophages play a pivotal role, capable of adopting pro-inflammatory (M1) or pro-resolving (M2) phenotypes. Specialized pro-resolving mediators (SPMs) are key orchestrators of this phenotypic switch, guiding the immune response towards tissue repair and homeostasis. Among these, 17-hydroxy-docosahexaenoic acid (17-HDHA) and Protectin D1 (PD1) have emerged as potent modulators of macrophage function. This guide provides a comprehensive comparison of their effects on macrophage phenotype, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Similarities

FeatureThis compoundProtectin D1 (PD1)
Primary Function Pro-resolving, anti-inflammatoryPro-resolving, anti-inflammatory, neuroprotective
Macrophage Polarization Promotes M2 phenotypePromotes M2 phenotype
Key Receptor Putatively involves peroxisome proliferator-activated receptors (PPARs) and may modulate NF-κB signaling.G protein-coupled receptor 37 (GPR37)
Reported Effects Increases phagocytosis, decreases pro-inflammatory cytokine production (TNF-α), and promotes an anti-inflammatory M2 phenotype.[1]Enhances phagocytosis and efferocytosis, increases anti-inflammatory cytokine production (IL-10), and promotes M2 polarization.[2][3]

Quantitative Comparison of Macrophage Phenotype Modulation

Direct comparative studies providing quantitative data for this compound and Protectin D1 on macrophage markers under identical experimental conditions are limited. The following tables summarize findings from separate studies, highlighting the pro-resolving effects of each molecule. Direct comparison of the magnitude of effects between the two molecules should be made with caution due to variations in experimental setups.

Table 1: Effects of this compound on Macrophage Markers

Cell TypeTreatmentM1 Marker (TNF-α)M2 Marker (IL-1 receptor antagonist)M2 Marker (Scavenger receptor Type A)Reference
RAW 264.7 murine macrophagesThis compoundDecreased gene expressionIncreased gene expressionIncreased gene expression[1]

Table 2: Effects of Protectin D1 on Macrophage Markers

Cell TypeTreatmentM1 Marker (CD80)M2 Marker (CD206)Anti-inflammatory Cytokine (IL-10)Reference
Monocyte-derived macrophages (from AOSD and COVID-19 patients)PD1 (10 ng/ml)-Significant increase in M2 polarizationSignificant release from M2 macrophages[2][3]
Diabetic mouse macrophagesNPD1 (20 nM)Reduced production by 0.5-fold-Increased production by ~1.3-fold[4]

Signaling Pathways: A Tale of Two Receptors

The mechanisms through which this compound and Protectin D1 exert their effects on macrophages involve distinct signaling pathways.

Protectin D1 primarily signals through the G protein-coupled receptor 37 (GPR37) .[1][2][5][6][7] Activation of GPR37 by PD1 triggers intracellular calcium signaling, which in turn enhances macrophage phagocytosis and efferocytosis, crucial processes for clearing cellular debris and apoptotic cells to resolve inflammation.[1][2][5]

Protectin_D1_Signaling PD1 Protectin D1 GPR37 GPR37 PD1->GPR37 binds Ca_Signaling Intracellular Ca²⁺ Signaling GPR37->Ca_Signaling activates M2_Polarization M2 Polarization GPR37->M2_Polarization Phagocytosis Enhanced Phagocytosis & Efferocytosis Ca_Signaling->Phagocytosis

Caption: Protectin D1 signaling pathway in macrophages.

The signaling pathway for This compound in macrophages is less definitively characterized but is thought to involve the modulation of the NF-κB signaling pathway .[8] this compound has been shown to reduce the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes characteristic of the M1 phenotype. This inhibition of NF-κB likely contributes to the observed shift towards an anti-inflammatory M2 phenotype.

Caption: Postulated this compound signaling in macrophages.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for macrophage polarization and phagocytosis assays.

Macrophage Polarization Assay

This protocol describes the in vitro polarization of monocyte-derived macrophages to M1 and M2 phenotypes, and the subsequent treatment with this compound or Protectin D1.

Macrophage_Polarization_Workflow cluster_0 Day 0-7: Monocyte to Macrophage Differentiation cluster_1 Day 8-10: Macrophage Polarization and Treatment cluster_2 Day 10: Analysis Monocytes Isolate Monocytes (e.g., from PBMCs) Culture Culture with M-CSF (e.g., 50 ng/mL) for 7 days Monocytes->Culture M0 Adherent M0 Macrophages M1_Polarization Polarize to M1: IFN-γ (10 ng/mL) + LPS (100 ng/mL) M0->M1_Polarization M2_Polarization Polarize to M2: IL-4 (20 ng/mL) M0->M2_Polarization Treatment_M1 Treat with This compound or PD1 M1_Polarization->Treatment_M1 Treatment_M2 Treat with This compound or PD1 M2_Polarization->Treatment_M2 Analysis Analyze Phenotype: - Flow Cytometry (CD80, CD206) - ELISA/qRT-PCR (Cytokines) Treatment_M1->Analysis Treatment_M2->Analysis

Caption: Experimental workflow for macrophage polarization.

Detailed Steps:

  • Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14 magnetic beads.

  • Differentiation into Macrophages (M0): Plate monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of macrophage colony-stimulating factor (M-CSF). Culture for 7 days, replacing the medium every 2-3 days.

  • Macrophage Polarization and Treatment:

    • M1 Polarization: On day 7, replace the medium with fresh medium containing 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ).

    • M2 Polarization: On day 7, replace the medium with fresh medium containing 20 ng/mL interleukin-4 (IL-4).

    • Treatment: Concurrently with polarization stimuli, add this compound or Protectin D1 at the desired concentration (e.g., 10-100 nM).

  • Analysis: After 24-48 hours of polarization and treatment, harvest the cells and supernatant for analysis.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) surface markers.

    • ELISA: Measure the concentration of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant.

    • qRT-PCR: Analyze the gene expression of M1 and M2 markers.

Macrophage Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound and Protectin D1 on the phagocytic capacity of macrophages.

Phagocytosis_Assay_Workflow cluster_0 Macrophage Preparation cluster_1 Treatment and Phagocytosis cluster_2 Analysis Macrophages Culture Macrophages (e.g., RAW 264.7 or primary) Pretreatment Pre-treat with This compound or PD1 (e.g., 1-100 nM) for 15-30 min Macrophages->Pretreatment Add_Particles Add Fluorescent Particles (e.g., Zymosan, E. coli) Pretreatment->Add_Particles Incubation Incubate for 30-60 min Add_Particles->Incubation Quench Quench Extracellular Fluorescence (e.g., Trypan Blue) Incubation->Quench Analysis_Method Quantify Phagocytosis: - Flow Cytometry - Fluorescence Microscopy Quench->Analysis_Method

Caption: Experimental workflow for macrophage phagocytosis assay.

Detailed Steps:

  • Macrophage Culture: Plate macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the adherent macrophages with this compound or Protectin D1 at the desired concentration for 15-30 minutes at 37°C.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., pHrodo E. coli BioParticles or zymosan) to the macrophage cultures at a specific particle-to-cell ratio.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Quenching: Quench the fluorescence of non-internalized particles by adding a quenching agent like Trypan Blue.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell to quantify the uptake of particles.

    • Fluorescence Microscopy: Visualize and quantify the number of ingested particles per cell.

Conclusion

Both this compound and Protectin D1 are potent inducers of a pro-resolving M2 macrophage phenotype, playing crucial roles in the resolution of inflammation. While they share the common goal of dampening inflammation and promoting tissue repair, they appear to achieve this through distinct signaling pathways. Protectin D1's actions are mediated by the GPR37 receptor, leading to enhanced phagocytosis. In contrast, this compound is suggested to exert its effects by inhibiting the pro-inflammatory NF-κB pathway.

For researchers and drug development professionals, understanding these nuances is critical for designing targeted therapeutic strategies to modulate macrophage function in various inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and specific contexts in which each of these powerful SPMs may be most effective.

References

Validating 17-HDHA as a Biomarker for Inflammation Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids, are key players in this process. Among them, 17-hydroxy-docosahexaenoic acid (17-HDHA), a metabolite of docosahexaenoic acid (DHA), has emerged as a significant biomarker. As a precursor to the potent D-series resolvins (RvDs) and protectins, this compound serves as a pathway marker for the activation of pro-resolving mechanisms.[1][2][3] This guide provides a comparative analysis of this compound against other resolution biomarkers, details the experimental protocols for its validation, and presents supporting data for its role in mitigating inflammation.

Comparative Analysis of Inflammation Resolution Biomarkers

This compound is part of a larger family of SPMs, each with distinct precursors and roles in the resolution cascade. While many SPMs actively promote resolution, this compound is particularly valuable as an upstream marker, indicating that the machinery for producing D-series resolvins is active.[1] Studies have shown that in various inflammatory conditions, the levels of this compound and other SPMs can be altered, highlighting their potential as diagnostic or prognostic biomarkers. For instance, in obesity-driven inflammation, adipose tissue levels of this compound are significantly decreased but can be restored with dietary EPA/DHA supplementation.[3][4] Conversely, in osteoarthritis (OA), higher levels of this compound are found in synovial fluid compared to rheumatoid arthritis (RA), suggesting a more active pro-resolving state in OA.[5]

Table 1: Comparison of Key Inflammation Resolution Biomarkers

BiomarkerPrecursorKey Biosynthetic PathwayPrimary Function in ResolutionSelect Key Findings
This compound DHA12/15-Lipoxygenase (12/15-LOX)Precursor to D-series resolvins (RvD1-RvD6) and protectins; serves as a pathway marker.[1][3][6]Levels are negatively correlated with inflammatory markers (TNF-α, IL-6) in adipose tissue.[3][4] Associated with lower pain scores in osteoarthritis patients.[7][8][9]
Resolvin D1 (RvD1) This compound5-Lipoxygenase (5-LOX)Potent anti-inflammatory and pro-resolving; inhibits neutrophil infiltration, enhances macrophage phagocytosis.[10]Reduced levels in various chronic inflammatory diseases.[10] Mitigates acute kidney injury and experimental colitis.[11]
Resolvin E1 (RvE1) 18-HEPE (from EPA)5-Lipoxygenase (5-LOX)Stops neutrophil trafficking, promotes clearance of apoptotic cells, and enhances microbial killing.Higher levels observed in the active phase of Ulcerative Colitis compared to Crohn's Disease.[2]
Protectin D1 (PD1) 17-HpDHA (from DHA)15-Lipoxygenase (15-LOX)Neuroprotective, anti-inflammatory, and promotes apoptosis in cancer cells.Production is impaired in severe asthma.[10] Levels are decreased in obese adipose tissue alongside this compound.[3]
Maresin 1 (MaR1) 14-HDHA (from DHA)12-Lipoxygenase (12-LOX)Stimulates macrophage phagocytosis, promotes tissue regeneration, and has analgesic properties.[10]Levels of its precursor, 14-HDHA, are higher in umbilical cord blood than maternal blood.[1]
Lipoxin A4 (LXA4) Arachidonic Acid (AA)15-LOX, 5-LOX"Stop signal" for inflammation; inhibits neutrophil chemotaxis and adhesion.Aspirin can trigger the formation of aspirin-triggered lipoxins (ATLs) with potent anti-inflammatory effects.[12]

Experimental Protocols for Biomarker Validation

The accurate quantification of this compound and other lipid mediators is critical for their validation as biomarkers. Due to their low physiological concentrations and potential for isomerization, sophisticated analytical techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of SPMs.[13] This method allows for the simultaneous measurement of a comprehensive profile of lipid mediators from a single sample.

Key Methodological Steps:

  • Sample Collection and Storage: Biological samples (e.g., plasma, serum, synovial fluid, tissue homogenates) should be collected with protease inhibitors and antioxidants (e.g., BHT) and immediately frozen at -80°C to prevent lipid degradation.

  • Lipid Extraction: Solid-Phase Extraction (SPE) is commonly used to isolate lipids and remove interfering substances from the biological matrix. C18 cartridges are typically employed for this purpose.

  • Chromatographic Separation: Reversed-phase liquid chromatography (LC) is used to separate the different lipid mediators based on their polarity before they enter the mass spectrometer. A gradient elution with solvents like methanol, acetonitrile, and water with a weak acid (e.g., acetic acid) is common.[13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.[13] Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. This provides high specificity and sensitivity, with limits of detection often in the low picogram to femtogram range.[1][14]

Enzyme-Linked Immunosorbent Assay (ELISA)

While widely used for protein quantification, ELISA kits are also available for some lipid mediators. However, they often suffer from significant limitations for SPM analysis.

Comparison of Analytical Methods:

Studies comparing ELISA and LC-MS/MS for quantifying small molecules have often found discrepancies.[15] For SPMs, the main concerns with ELISA are cross-reactivity with structurally similar lipids and a potential lack of specificity, which can lead to an overestimation of the analyte's concentration.[16][17] LC-MS/MS, with its ability to separate isomers and use specific mass transitions for detection, offers superior accuracy and specificity.[16][17]

Table 2: Performance Characteristics of Analytical Methods for this compound Quantification

FeatureLC-MS/MSELISA
Specificity Very High (based on chromatographic retention time and specific mass transitions)[16]Moderate to Low (potential for cross-reactivity with other SPMs and precursors)[15]
Sensitivity Very High (LODs typically in the pg/mL range)[14]High (but may be artificially inflated by non-specific binding)
Accuracy High (use of stable isotope-labeled internal standards corrects for matrix effects)[16]Variable (can be affected by matrix interference and antibody specificity)[15]
Multiplexing Excellent (can simultaneously quantify dozens of lipid mediators)[13][14]Limited (typically measures a single analyte per assay)
Throughput ModerateHigh
Cost High initial instrument cost; lower per-sample cost for large panels.Lower initial cost; can be expensive for analyzing multiple analytes.

Quantitative Data and Clinical Findings

The validation of this compound as a biomarker is supported by a growing body of evidence from both preclinical models and human studies. Treatment with this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in obese mice.[3][4][6] In humans, circulating levels of this compound, but not several D- or E-series resolvins, were associated with reduced pain sensitivity and lower pain scores in patients with knee osteoarthritis.[7][8][9]

Table 3: Summary of Clinical and Pre-clinical Findings for this compound

Study Population / ModelSample TypeKey Quantitative FindingImplication
Diet-Induced Obese MiceAdipose TissueThis compound levels negatively correlated with TNF-α (ρ = -0.88), F4/80 (ρ = -0.87), and IL-6 (ρ = -0.73) gene expression.[3][4]Higher this compound is associated with lower adipose tissue inflammation.
Humans with Knee OsteoarthritisPlasmaThis compound levels were associated with lower WOMAC pain scores (beta -0.41).[7][8]This compound may be a biomarker for pain resolution in OA.
Healthy HumansPlasmaThis compound levels were associated with increased heat pain thresholds (beta = 0.075).[7][8]Suggests a role for this compound in modulating pain sensitivity.
Rheumatoid Arthritis (RA) vs. Osteoarthritis (OA) PatientsSynovial FluidThis compound levels were significantly higher in OA patients compared to RA patients.[5]Indicates a stronger activation of pro-resolving pathways in OA than in RA.[5]
Influenza Virus Vaccination Model (Mice)Bone MarrowAdministration of this compound with vaccine increased the number of HA-specific antibody-secreting cells.[18]This compound may act as an adjuvant, linking inflammation resolution to adaptive immunity.[18]

Visualizing Pathways and Workflows

Biosynthesis and Signaling

This compound is biosynthesized from DHA via the 12/15-lipoxygenase pathway and is a critical intermediate for the production of D-series resolvins.[3][6] Its administration has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[6]

This compound Biosynthesis and Action cluster_biosynthesis Biosynthesis cluster_action Anti-inflammatory Action DHA DHA HDHA_intermediate 17-HpDHA DHA->HDHA_intermediate   HDHA This compound (Biomarker) HDHA_intermediate->HDHA   RvDs Resolvins D1-D6 Protectins HDHA->RvDs   NFkB NF-κB Signaling HDHA->NFkB Inhibits Resolution Inflammation Resolution HDHA->Resolution LOX15 12/15-Lipoxygenase LOX15->DHA LOX5 5-Lipoxygenase LOX5->HDHA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Biosynthesis of this compound from DHA and its subsequent anti-inflammatory action.

Analytical Workflow

The validation of this compound relies on a robust and precise analytical workflow to ensure data quality and reproducibility.

LC-MS/MS Workflow Sample 1. Biological Sample Collection (e.g., Plasma, Synovial Fluid) Spike 2. Spike with Deuterated Internal Standards Sample->Spike SPE 3. Solid-Phase Extraction (SPE) to Isolate Lipids Spike->SPE LC 4. LC Separation (Reversed-Phase Column) SPE->LC MS 5. MS/MS Detection (ESI-, MRM Mode) LC->MS Data 6. Data Analysis (Quantification vs. Standard Curve) MS->Data

Caption: Standard experimental workflow for the quantification of this compound via LC-MS/MS.

Logical Relationship in Biomarker Validation

The validation of this compound as a biomarker involves establishing a clear link between its presence, the activity of resolution pathways, and clinical outcomes.

Biomarker Validation Logic DHA DHA Availability Pathway Active Resolution Pathway (12/15-LOX) DHA->Pathway Substrate for HDHA_level Increased this compound Levels (Measurable Biomarker) Pathway->HDHA_level Produces Resolution Enhanced Inflammation Resolution HDHA_level->Resolution Indicates & Promotes Outcome Improved Clinical Outcome (e.g., Reduced Pain, Lower Inflammation) Resolution->Outcome Leads to

Caption: Logical framework for validating this compound as a resolution biomarker.

References

17-HDHA's Impact on Gene Expression: A Comparative Analysis with Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators on gene expression is critical for developing targeted therapeutic strategies. This guide provides an objective comparison of the gene regulatory effects of 17-hydroxy-docosahexaenoic acid (17-HDHA) alongside other key lipid mediators, supported by experimental data and detailed methodologies.

This compound, a precursor to the D-series resolvins, is a key specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] Its role in modulating gene expression, particularly in the context of inflammation, is a burgeoning area of research. This comparison guide situates this compound's effects in the broader landscape of lipid mediators, including other SPMs like resolvins, protectins, and maresins, as well as pro-inflammatory eicosanoids such as leukotrienes and prostaglandins.

Comparative Effects on Inflammatory Gene Expression

The primary role of this compound and other SPMs in gene regulation is the attenuation of pro-inflammatory gene expression. This stands in contrast to lipid mediators like leukotriene B4 (LTB4) and prostaglandin E2 (PGE2), which are known to amplify inflammatory responses.

Below is a summary of the differential effects of these lipid mediators on key inflammatory genes. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions, such as cell types and concentrations, may vary between studies.

GeneThis compoundResolvin D1 (RvD1)Protectin D1 (PD1)Maresin 1 (MaR1)Leukotriene B4 (LTB4)Prostaglandin E2 (PGE2)
TNF-α ↓[2]↓[3]↓[4]↑[5]
IL-6 ↓[2]↓[3]↓[4]↑[6]
IL-1β ↓[2]↓[3]↓[4]↑[6]
MCP-1
COX-2 ↓[3]↓[3]↑[6]
NF-κB ↓ (Inhibits activation)↓ (Inhibits activation)[7]↓ (Inhibits activation)↓ (Inhibits activation)↑ (Activates)[8][9]↑ (Activates)[10]
MAPK (p38, JNK) ↓ (Inhibits activation)↓ (Inhibits activation)[7]↓ (Inhibits activation)↓ (Inhibits activation)↑ (Activates)[11]↑ (Activates)[6]

Arrow indicates upregulation (↑) or downregulation (↓) of gene expression or pathway activation.

Signaling Pathways Modulated by Lipid Mediators

The differential effects of these lipid mediators on gene expression are a direct consequence of the distinct signaling pathways they activate or inhibit. SPMs, including this compound, typically exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades like NF-κB and MAPK. Conversely, pro-inflammatory lipid mediators activate these same pathways.

Lipid_Mediator_Signaling cluster_pro_resolving Pro-Resolving Mediators cluster_pro_inflammatory Pro-Inflammatory Mediators cluster_pathways Signaling Pathways cluster_genes Gene Expression This compound This compound NF-kB NF-kB This compound->NF-kB Inhibits MAPK MAPK This compound->MAPK Inhibits Anti-inflammatory Genes Anti-inflammatory Genes This compound->Anti-inflammatory Genes Upregulates Resolvin D1 Resolvin D1 Resolvin D1->NF-kB Inhibits Resolvin D1->MAPK Inhibits Protectin D1 Protectin D1 Protectin D1->NF-kB Inhibits Maresin 1 Maresin 1 Maresin 1->NF-kB Inhibits Leukotriene B4 Leukotriene B4 Leukotriene B4->NF-kB Activates Leukotriene B4->MAPK Activates Prostaglandin E2 Prostaglandin E2 Prostaglandin E2->NF-kB Activates Prostaglandin E2->MAPK Activates Pro-inflammatory Genes\n(TNF-α, IL-6, etc.) Pro-inflammatory Genes (TNF-α, IL-6, etc.) NF-kB->Pro-inflammatory Genes\n(TNF-α, IL-6, etc.) Upregulates MAPK->Pro-inflammatory Genes\n(TNF-α, IL-6, etc.) Upregulates Experimental_Workflow A Cell Culture (e.g., Macrophages) B Treatment with Lipid Mediator (e.g., this compound) A->B C Incubation (Time course) B->C D Cell Lysis C->D E RNA Isolation D->E F Protein Isolation D->F G Quantitative PCR (Gene Expression Analysis) E->G H Western Blot (Protein Expression/Activation) F->H

References

Assessing the Off-Target Effects of Synthetic 17-HDHA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of synthetic 17-hydroxy-docosahexaenoic acid (17-HDHA), a key signaling molecule in the resolution of inflammation. In the absence of comprehensive off-target screening data, this guide focuses on comparing the known bioactive concentrations of this compound with its cytotoxic potential, offering an indirect measure of its therapeutic window. We also provide detailed protocols for key experimental assays to enable researchers to conduct their own assessments.

Introduction to this compound and Its Biological Relevance

This compound is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a pathway marker for the biosynthesis of D-series resolvins and protectins, potent molecules that actively orchestrate the resolution of inflammation. Given its therapeutic potential in various inflammatory conditions, a thorough understanding of its potential for off-target effects is crucial for its development as a therapeutic agent.

Comparative Bioactivity and Cytotoxicity

A key aspect of assessing the off-target potential of a compound is to compare its effective concentration for desired biological activity with the concentration at which it elicits unwanted effects, such as cytotoxicity. While specific off-target screening data for this compound is limited in the public domain, we can infer its potential for such effects by examining its bioactivity in relation to the cytotoxicity of its parent molecule, DHA, and its downstream metabolites.

CompoundReported Bioactive Concentration RangeReported Cytotoxic Concentration (IC50)Cell Line(s) for Cytotoxicity
This compound 10⁻⁹ - 10⁻⁵ M (Vasodilation)Data not available-
DHA 10 µM (Inhibition of cancer cell proliferation in co-culture)5.2 µM - >300 µMDHL-4, SiHa, MCF-7, MDA-MB-231, Raji
Resolvin D1 10 - 100 nM (Anti-inflammatory effects)Not cytotoxic at concentrations up to 100 nM in resting T cells[1]Human peripheral blood lymphocytes[1]
Protectin D1 Data not availableData not available-
Maresin 1 Data not availableData not available-

Note: The cytotoxic effects of DHA have been shown to be highly cell-type dependent. For example, the DHL-4 cell line, which overexpresses bcl-2, is particularly sensitive to DHA-induced cytotoxicity.

Experimental Protocols for Assessing Off-Target Effects

To facilitate further research into the off-target effects of this compound, we provide detailed methodologies for key in vitro assays.

Cellular Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of synthetic this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with synthetic this compound or comparator compounds for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate the this compound biosynthetic pathway and a general workflow for assessing off-target effects.

Biosynthetic Pathway of this compound and Downstream Mediators DHA DHA (Docosahexaenoic Acid) 15-LOX 15-Lipoxygenase DHA->15-LOX 17-HpDHA 17-HpDHA 15-LOX->17-HpDHA This compound This compound 17-HpDHA->this compound 5-LOX 5-Lipoxygenase This compound->5-LOX Protectins Protectins (e.g., Protectin D1) This compound->Protectins Resolvins D-Series Resolvins (e.g., Resolvin D1) 5-LOX->Resolvins

Caption: Biosynthesis of this compound from DHA and its conversion to D-series resolvins and protectins.

General Workflow for Assessing Off-Target Effects cluster_0 In Vitro Screening cluster_1 Data Analysis & Interpretation cluster_2 Follow-up Studies CellViability Cellular Viability Assays (e.g., MTT, MTS) DataAnalysis Determine IC50/EC50 Values CellViability->DataAnalysis Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) Apoptosis->DataAnalysis KinaseScreening Kinase Panel Screening Identify Identify Potential Off-Targets KinaseScreening->Identify GPCRScreening GPCR Panel Screening GPCRScreening->Identify IonChannelScreening Ion Channel Panel Screening IonChannelScreening->Identify Compare Compare Bioactive vs. Cytotoxic Concentrations DataAnalysis->Compare Mechanism Mechanism of Action Studies Compare->Mechanism InVivo In Vivo Toxicity Studies Compare->InVivo Identify->Compare

Caption: A generalized workflow for the assessment of off-target effects of a compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 17-HDHA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational disposal of 17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17-HDHA) is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste streams.

Waste Characterization and Regulatory Compliance

According to the Safety Data Sheet (SDS) for (±)this compound MaxSpec™ Standard, the primary hazard associated with commercially available preparations of this compound is the solvent in which it is dissolved, typically ethanol.[1] Ethanol is a flammable liquid, and therefore, waste containing this solvent must be managed as hazardous waste.[1]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Waste containing flammable solvents like ethanol meets the ignitability characteristic.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste segregation, containment, labeling, and removal.

Step 1: Waste Segregation

  • Segregate waste at the point of generation. Never mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Solid Waste: Collect non-contaminated lab supplies (e.g., paper towels, packaging) separately as non-hazardous waste.

  • Liquid Waste: All solutions containing this compound in a flammable solvent must be collected as hazardous chemical waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Step 2: Waste Containment

  • Select appropriate containers. Use containers that are compatible with the chemical waste. For this compound in ethanol, a glass or high-density polyethylene (HDPE) container with a tight-fitting screw cap is suitable.[2][3]

  • Ensure containers are in good condition. Do not use containers that are cracked, leaking, or degraded.[4]

  • Keep containers closed. Waste containers must be kept securely closed except when adding waste. This prevents the release of flammable vapors.[2][5]

  • Provide secondary containment. Liquid hazardous waste containers should be placed in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[2][5]

Step 3: Labeling of Hazardous Waste

  • Properly label all waste containers. The label must include the words "Hazardous Waste" and a clear identification of the contents.[2][6]

  • List all chemical constituents. For solutions of this compound, the label must indicate both "this compound" and the solvent (e.g., "Ethanol"). Include the approximate concentration or percentage of each component.

  • Indicate the hazards. The label should clearly state the primary hazard, which in this case is "Flammable."

  • Record the accumulation start date. This is the date when the first drop of waste is added to the container.

Step 4: Storage and Disposal

  • Store waste in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Schedule a waste pickup. Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Data Presentation

The following table summarizes key information for the proper handling and disposal of this compound, primarily focusing on its common solvent.

ParameterValue/InformationSource
This compound Hazard Classification Not classified as hazardous. The primary hazard is associated with the solvent.[1]
Common Solvent Ethanol[1]
Solvent Hazard Classification Flammable Liquid[1]
Recommended Waste Container Glass or high-density polyethylene (HDPE) with a screw cap.[2][3]
Waste Labeling Requirements "Hazardous Waste," chemical constituents (this compound and solvent), hazard characteristics (Flammable), accumulation start date.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Waste Generation (this compound) is_solution Is the waste a solution in a flammable solvent? start->is_solution hazardous_waste Collect as Hazardous Chemical Waste is_solution->hazardous_waste Yes non_hazardous_waste Dispose of as Non-Hazardous Waste is_solution->non_hazardous_waste No (e.g., pure, dry this compound) container Use compatible container with screw cap hazardous_waste->container labeling Label with 'Hazardous Waste', contents, hazards, and date container->labeling storage Store in designated Satellite Accumulation Area labeling->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of 17-HDHA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 17-hydroxy-docosahexaenoic acid (17-HDHA), a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this bioactive lipid mediator in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data for its ethanol solution.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Hand Protection GlovesNeoprene or nitrile rubber are suitable.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection Not typically requiredUse in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guide outlines the key procedures from preparation to post-handling cleanup.

1. Preparation:

  • Ensure a well-ventilated work area, such as a fume hood.

  • Assemble all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Prevent the formation of aerosols.

  • Keep the substance away from heat, sparks, and open flames.

3. Post-Handling:

  • Wash hands thoroughly after handling.

  • Clean the work area and any contaminated equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.

  • Waste this compound: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Assess Hazards B Select & Don PPE A->B C Prepare Work Area B->C D Retrieve this compound C->D Proceed to Handling E Perform Experiment D->E F Avoid Inhalation & Contact E->F G Segregate Waste F->G Proceed to Disposal H Label Waste Container G->H I Store for Pickup H->I J Decontaminate Work Area I->J Proceed to Cleanup K Doff PPE J->K L Wash Hands K->L

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-HDHA
Reactant of Route 2
17-HDHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.